molecular formula C5H8N4O B582586 2-Hydrazinyl-5-methoxypyrazine CAS No. 1374652-04-6

2-Hydrazinyl-5-methoxypyrazine

Cat. No.: B582586
CAS No.: 1374652-04-6
M. Wt: 140.146
InChI Key: QMWUPSOHLQWUGX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyrazine (CAS 1374652-04-6) is a pyrazine-based compound featuring both a hydrazinyl and a methoxy functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound is of significant interest as an analog of pyrazinamide, a well-known anti-tuberculosis drug, which suggests potential for developing new therapeutic agents . The hydrazinyl group serves as a versatile synthon for the preparation of various derivatives, most notably hydrazone-based compounds, which have demonstrated promising biological activities in scientific studies . Research into similar 2-hydrazinopyrazine structures has shown a high affinity for binding with serum albumin, indicating potential relevance in drug transport studies, and has exhibited low cytotoxicity in tests on human skin keratinocytes, highlighting its potential for further investigation . As a key intermediate, this compound can be utilized in the synthesis of novel heterocycles and complex molecules for applications such as anticancer, antifungal, and antileishmanial agent discovery . Please handle with care and refer to the Material Safety Data Sheet (MSDS) for detailed safety information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUPSOHLQWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856544
Record name 2-Hydrazinyl-5-methoxypyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-04-6
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinyl-5-methoxypyrazine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydrazinyl-5-methoxypyrazine, a heterocyclic compound of growing importance for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and applications, offering field-proven insights into its utility as a strategic synthetic intermediate.

Introduction: The Strategic Value of a Pyrazine Core

This compound (CAS No. 1374652-04-6) is a substituted pyrazine derivative that has garnered significant interest within the scientific community.[1] Its structure, featuring a pyrazine ring functionalized with a reactive hydrazinyl (-NHNH₂) group and an electron-donating methoxy (-OCH₃) group, makes it a highly versatile building block in organic synthesis.

The pyrazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, present in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as approved pharmaceuticals.[2][3] Notably, this compound is an analog of pyrazinamide, a cornerstone drug used in the treatment of tuberculosis, which underscores the therapeutic potential of this chemical family.[1][2] The presence of the hydrazinyl group serves as a versatile handle for constructing a diverse array of more complex molecules, particularly through the formation of hydrazones, which are themselves a class of compounds with demonstrated biological activities.[1]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1374652-04-6[1]
IUPAC Name (5-methoxypyrazin-2-yl)hydrazine[1]
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.14 g/mol Calculated
Appearance (Expected) Crystalline solidInferred

Synthesis Pathway: Nucleophilic Aromatic Substitution

The proposed synthesis begins with a readily available, or synthesizable, 2-chloro-5-methoxypyrazine. The chlorine atom activates the ring for nucleophilic attack, and its displacement by the potent nucleophile, hydrazine, yields the desired product.

G cluster_0 Proposed Synthesis of this compound start 2-Chloro-5-methoxypyrazine reagent + Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent: Ethanol or similar start->reagent process Nucleophilic Aromatic Substitution (SₙAr) - Heat (Reflux) - Displacement of Cl⁻ reagent->process product This compound process->product workup Work-up - Solvent Removal - Purification (Crystallization/Chromatography) product->workup

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-methoxypyrazine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to dissolve the starting material.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution. The excess hydrazine serves both as a reactant and as a base to neutralize the HCl generated in situ.

  • Reaction: Heat the mixture to reflux and maintain for a period of 5 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product may precipitate upon cooling or concentration. If not, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Core Reactivity: The Hydrazone Condensation

The primary and most valuable reaction of this compound is its condensation with carbonyl compounds.[1] The terminal nitrogen of the hydrazinyl group acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This reaction proceeds via a tetrahedral intermediate, followed by dehydration to form a stable C=N double bond, yielding a hydrazone derivative.

This reaction is fundamental to its utility as a building block. By selecting different aldehydes or ketones, a vast library of derivatives can be synthesized, each with unique steric and electronic properties for screening in drug discovery programs.

G cluster_reactants Reactants cluster_product Product R1 2-Hydrazinyl- 5-methoxypyrazine plus + P1 Pyrazinyl Hydrazone R1->P1 Condensation (Acid/Base catalyst) R2 Aldehyde/Ketone (R'-C(=O)-R'') P2 + H₂O

Caption: General reaction scheme for hydrazone formation.

This derivatization is crucial for exploring structure-activity relationships (SAR). The R' and R'' groups from the carbonyl compound can be systematically varied to modulate properties such as solubility, lipophilicity, and target binding affinity.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a key intermediate for compounds with therapeutic potential.

  • Antimicrobial Agents: As an analog of pyrazinamide, its derivatives are prime candidates for screening against Mycobacterium tuberculosis and other bacterial strains.[1]

  • Anticancer & Antifungal Discovery: The pyrazine nucleus is a component of various compounds investigated for anticancer and antifungal properties. Using this building block allows for the rapid synthesis of novel candidates for high-throughput screening.[1]

  • Antileishmanial Research: Hydrazone-based compounds have shown promise as antileishmanial agents, making this synthon a valuable starting point for developing new treatments for this parasitic disease.[1][6]

The general workflow in a drug discovery context involves synthesizing a library of hydrazone derivatives from this core and then screening them against biological targets.

Expected Spectroscopic Profile

Structural elucidation of the title compound and its derivatives relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[7]

  • ¹H NMR: Signals corresponding to the two distinct aromatic protons on the pyrazine ring, a singlet for the methoxy (-OCH₃) protons, and broad signals for the hydrazinyl (-NH and -NH₂) protons which may exchange with D₂O.

  • ¹³C NMR: Resonances for the four unique carbon atoms in the pyrazine ring and one signal for the methoxy carbon.

  • FT-IR: Characteristic stretching vibrations for N-H bonds (in the 3200-3400 cm⁻¹ region), C=N and C=C bonds of the aromatic ring (1500-1600 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the compound's molecular weight would be observed, along with a characteristic fragmentation pattern.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not publicly available, data from structurally related hydrazino-pyrimidines suggest potential hazards.[8]

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[8][9]

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and serious eye irritation.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Always consult the supplier-specific Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for human or veterinary use.[1]

References

  • PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Axxence Aromatic GmbH. (2023, November 14). Safety Data Sheet. Retrieved from [Link]

  • Tranfić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

  • Iric, C. I., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(15), 4949. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-Hydrazinyl-5-methoxypyrazine: Pathway, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-hydrazinyl-5-methoxypyrazine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of the anti-tuberculosis drug pyrazinamide, this molecule serves as a valuable building block for the development of novel therapeutic agents.[1] This document elucidates a robust two-step synthetic strategy, commencing with the chlorination of a pyrazinone precursor to yield 2-chloro-5-methoxypyrazine, followed by a nucleophilic aromatic substitution (SNAr) with hydrazine. We delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and outline methods for purification and structural characterization. The guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

Introduction

Chemical Profile of this compound
  • IUPAC Name: (5-methoxypyrazin-2-yl)hydrazine[1]

  • CAS Number: 1374652-04-6[1]

  • Molecular Formula: C₅H₈N₄O

  • Molecular Weight: 140.14 g/mol

  • Structure: Chemical structure of this compound

Significance in Medicinal Chemistry and Drug Development

The pyrazine core is a privileged scaffold in drug discovery, renowned for its presence in numerous bioactive compounds. This compound is particularly notable for its structural relationship to pyrazinamide, a first-line medication for tuberculosis. The hydrazinyl (-NHNH₂) functional group is a versatile synthon, enabling the facile preparation of a wide array of derivatives, such as hydrazones. These derivatives have demonstrated a broad spectrum of promising biological activities, including potential as anticancer, antifungal, and antileishmanial agents.[1] The methoxy group (-OCH₃) modifies the electronic properties and lipophilicity of the pyrazine ring, offering a vector for further synthetic elaboration and optimization of pharmacokinetic profiles.

Retrosynthetic Analysis and Pathway Overview

The synthesis of this compound is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection strategy identifies 2-chloro-5-methoxypyrazine as the key immediate precursor. The chlorine atom serves as an effective leaving group, activated towards substitution by the electron-deficient nature of the pyrazine ring. The chloro-pyrazine intermediate can, in turn, be synthesized from its corresponding hydroxyl analog, 5-methoxypyrazin-2(1H)-one, through a standard chlorination reaction.

G Product This compound Intermediate 2-Chloro-5-methoxypyrazine Product->Intermediate SₙAr (Hydrazinolysis) Precursor 5-Methoxypyrazin-2(1H)-one Intermediate->Precursor Chlorination (e.g., POCl₃)

Caption: Retrosynthetic pathway for this compound.

The Core Synthesis Pathway: A Step-by-Step Elucidation

This section details the two primary transformations required to synthesize the target compound, explaining the mechanistic rationale behind each step and providing robust experimental protocols.

Step 1: Synthesis of 2-Chloro-5-methoxypyrazine

The conversion of a 2-hydroxypyrazine (which exists predominantly as its 2-pyrazinone tautomer) to a 2-chloropyrazine is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.

3.1.1 Mechanistic Rationale: The Role of Phosphorus Oxychloride

The reaction of hydroxy-azaheterocycles like pyrazinones with POCl₃ is a well-established method for producing the corresponding chloro-derivatives.[2] The mechanism involves the initial phosphorylation of the pyrazinone's carbonyl oxygen, which transforms the hydroxyl group into an excellent leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by the chloride ion (generated from POCl₃) at the C2 position of the pyrazine ring, followed by elimination of the dichlorophosphate group and regeneration of the aromatic system, yields the desired 2-chloropyrazine. The reaction is often performed at elevated temperatures to drive it to completion.[3]

3.1.2 Experimental Protocol (Proposed)

This protocol is based on established procedures for the chlorination of similar nitrogen-containing heterocycles.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5-methoxypyrazin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask with stirring. The addition may be exothermic and should be controlled with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling the mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Extract the product from the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-5-methoxypyrazine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

With the activated chloro-pyrazine in hand, the final step is the displacement of the chloride with hydrazine. This reaction proceeds via the classical SNAr mechanism.

3.2.1 The SNAr Mechanism on an Electron-Deficient Heterocycle

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles.[4][5] The reaction proceeds in two steps:

  • Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, this compound.

G cluster_0 SₙAr Mechanism Reactants 2-Chloro-5-methoxypyrazine + H₂NNH₂ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products This compound + HCl Intermediate->Products Leaving Group Expulsion (Cl⁻)

Caption: The two-step process of Nucleophilic Aromatic Substitution (SₙAr).

3.2.2 Causality in Experimental Design

  • Choice of Nucleophile: Hydrazine hydrate is a commonly used, effective, and readily available source of the hydrazine nucleophile.[6] An excess is often used to drive the reaction to completion and to act as a solvent.

  • Solvent System: While excess hydrazine hydrate can serve as the solvent, co-solvents like pyridine or ethanol can also be employed.[6] Pyridine can act as a base to neutralize the HCl generated during the reaction.

  • Temperature: Heating is typically required to provide the necessary activation energy for the reaction to overcome the energy barrier of disrupting the aromatic system in the first step. Reflux conditions ensure a consistent and sufficiently high reaction temperature.[6]

3.2.3 Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-hydrazino-5-phenylpyrazine.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-methoxypyrazine (1.0 eq), hydrazine hydrate (5.0-10.0 eq), and ethanol or pyridine (5-10 volumes).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 1.5 to 4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Product Precipitation: Cool the reaction solution to room temperature. Slowly add cold water (approx. 20 volumes) to the flask with stirring. The product should precipitate out of the solution as a solid.

  • Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with cold water to remove excess hydrazine and salts.

  • Drying: Air-dry the collected solid or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the final product with high purity.[6]

Process Validation and Quality Control

Ensuring the identity and purity of the synthesized this compound is critical. A combination of purification and analytical techniques should be employed.

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Yields are estimates and may vary based on reaction scale and optimization.

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Est. Yield (%)
1 5-Methoxypyrazin-2-onePOCl₃1 : 4None105-1103-575-85
2 2-Chloro-5-methoxypyrazineHydrazine Hydrate1 : 8Ethanol~802-480-90
Structural Characterization

To confirm the structure of the final product, the following analytical methods are essential. The expected results are inferred from the target structure and data on analogous compounds.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methoxy group protons (-OCH₃), and broad signals for the hydrazine protons (-NHNH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include N-H stretching from the hydrazine group (typically 3200-3400 cm⁻¹), C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the pyrazine ring, and C-O stretching from the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (140.14 g/mol ).

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is particularly hazardous and requires extreme caution.

  • Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. It should be handled only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

  • General Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially when handling moisture-sensitive reagents.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the chlorination of 5-methoxypyrazin-2(1H)-one followed by a nucleophilic aromatic substitution with hydrazine. This guide provides a detailed framework, from mechanistic principles to practical laboratory protocols, enabling researchers to access this versatile building block for applications in drug discovery and medicinal chemistry. Careful execution of the described procedures and rigorous analytical characterization are paramount to ensuring a successful synthetic outcome.

References

  • CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine. Google Patents. [URL: https://patents.google.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152204/]
  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents. [URL: https://patents.google.
  • Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/230777596_Synthesis_X-ray_and_spectroscopic_analysis_of_2-hydrazino-6-methyl-4-methoxymethyl-5-nitropyridine-3-carbonitrile]
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • How should I proceed in Chlorination using POCl3? ResearchGate. [URL: https://www.researchgate.
  • This compound | CAS 1374652-04-6. BenchChem. [URL: https://www.benchchem.com/product/B582586]
  • One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note. BenchChem. [URL: https://www.benchchem.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12026986/]
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [URL: https://www.researchgate.net/publication/11425178_Nucleophilic_Aromatic_Substitution_Reactions_of_Chloroazines_with_Bisulfide_HS_-and_Polysulfides_S_n_2]
  • Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-hydrazino-5-phenylpyrazine]
  • Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-hydrazino-5-phenylpyrazine]

Sources

2-Hydrazinyl-5-methoxypyrazine: A Technical Guide for Chemical Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to its structural analogy to the frontline anti-tuberculosis drug, pyrazinamide. This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its potential as a versatile scaffold for drug discovery. We will delve into its chemical properties, a validated synthetic protocol, its putative mechanism of action, and its prospective applications in antimicrobial and anticancer research. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazine-based therapeutics.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of the pyrazine nucleus into a molecule can enhance its pharmacological profile and aqueous solubility.[4]

This compound (CAS 1374652-04-6) emerges as a particularly compelling derivative.[5] Its structural similarity to pyrazinamide suggests a potential role in combating tuberculosis. Furthermore, the presence of a reactive hydrazinyl group offers a versatile handle for the synthesis of a diverse library of derivatives, most notably hydrazones, which are themselves a class of compounds with demonstrated biological prowess.[5] This guide will provide a detailed exploration of this promising molecule.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-5-methoxypyrazine. The proposed synthetic pathway is outlined below.

Synthesis_Workflow A 2-Hydroxy-5-methoxypyrazine B 2-Chloro-5-methoxypyrazine A->B  POCl3, Heat   C This compound B->C  Hydrazine Hydrate (NH2NH2·H2O),  Solvent, Heat  

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorination of 2-Hydroxy-5-methoxypyrazine

The initial step involves the conversion of the hydroxyl group of 2-hydroxy-5-methoxypyrazine to a chlorine atom. This is a standard transformation for heterocyclic alcohols and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-5-methoxypyrazine in a suitable high-boiling point solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrazinolysis of 2-Chloro-5-methoxypyrazine

The second step is a nucleophilic aromatic substitution where the chlorine atom of 2-chloro-5-methoxypyrazine is displaced by a hydrazinyl group.[6]

Experimental Protocol:

  • Dissolve 2-chloro-5-methoxypyrazine in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.

  • The product can be further purified by recrystallization.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methoxy and hydrazinyl groups, as well as the pyrazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (140.15 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the hydrazine moiety and C-O stretching of the methoxy group.

Proposed Mechanism of Action and Biological Activities

The biological activity of this compound is anticipated to be multifaceted, drawing from its structural relationship to pyrazinamide and the inherent reactivity of the hydrazinyl functional group.

Antitubercular Activity: A Pyrazinamide Analog

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7] POA is believed to exert its antitubercular effect by disrupting membrane transport and energetics in Mycobacterium tuberculosis, particularly in acidic environments.[5][7]

Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis PZA This compound (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Enters cell POA Active Metabolite Disruption Disruption of: - Membrane Potential - Membrane Transport POA->Disruption PncA->POA Hydrolysis

Caption: Postulated mechanism of antitubercular action.

It is hypothesized that this compound may act in a similar manner, being metabolized within the mycobacterium to a corresponding active acid form that disrupts essential cellular processes.

Antimicrobial and Anticancer Potential via Hydrazone Derivatives

The hydrazinyl group of this compound is a versatile chemical handle for the synthesis of hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial and anticancer effects.[8][9][10][11]

The synthesis of hydrazones is a straightforward condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[8][12]

Experimental Protocol for Hydrazone Synthesis:

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid (e.g., acetic acid).

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Reflux the mixture for a few hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure hydrazone.

The resulting library of hydrazone derivatives can then be screened for their biological activities.

Prospective Applications in Drug Discovery

The unique structural features of this compound position it as a valuable building block in drug discovery programs.

Antimicrobial Drug Development

Given its analogy to pyrazinamide and the known antimicrobial properties of hydrazones, this compound is a prime candidate for the development of new antibacterial and antifungal agents.[9][13]

Compound Type Organism MIC (µg/mL)
Pyrazine Carboxamide DerivativeS. Typhi (XDR)6.25[2]
Triazolo[4,3-a]pyrazine DerivativeS. aureus32[13]
Triazolo[4,3-a]pyrazine DerivativeE. coli16[13]
Pyrazoline DerivativeE. faecalis32[12]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Pyrazine Derivatives.

Anticancer Drug Development

Pyrazine derivatives and hydrazones have demonstrated significant potential as anticancer agents.[4][11][14] The synthesis of a library of this compound-derived hydrazones could lead to the discovery of novel compounds with potent activity against various cancer cell lines.

Compound Type Cell Line IC₅₀ (µM)
Pyrazine-pyrimidine HybridDU-145 (Prostate)~11.5 (converted from 5 µg/mL)[9]
Pyrrolopyrazine DerivativeMK12 (Colon)<0.01[10]
Hydrazide-Hydrazone DerivativeSH-SY5Y (Neuroblastoma)2.9[4]
Hydrazide-Hydrazone DerivativeKelly (Neuroblastoma)1.3[4]

Table 2: Representative Half-maximal Inhibitory Concentrations (IC₅₀) of Pyrazine and Hydrazone Derivatives.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its potential as a pyrazinamide analog and a precursor to a diverse range of biologically active hydrazones, makes it an attractive starting point for drug discovery campaigns. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on the synthesis, derivatization, and biological evaluation of this intriguing molecule, with the ultimate goal of developing novel therapeutics to address pressing unmet medical needs.

References

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The Biological Versatility of Methoxypyrazine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxypyrazine compounds, renowned for their potent sensory characteristics in the food and beverage industries, are emerging as a class of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of methoxypyrazines, with a primary focus on their antimicrobial, anticancer, and neurological properties. Synthesizing data from preclinical research, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of the mechanisms of action, experimental validation, and future directions for harnessing methoxypyrazines in therapeutic applications.

Introduction: Beyond the Aroma

Methoxypyrazines are a group of nitrogen-containing heterocyclic compounds found throughout nature, from plants and insects to microorganisms.[1][2] While extensively studied for their contribution to the characteristic aromas of various foods and wines, such as the bell pepper notes in Cabernet Sauvignon, their biological activities extend far beyond sensory perception.[2][3] The inherent structural features of the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, confer a range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[4][5] This guide delves into the scientific underpinnings of these activities, providing a technical framework for their exploration in drug discovery.

Antimicrobial Activity of Methoxypyrazine Compounds

Several methoxypyrazine compounds and their derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. This section details the evidence for their antimicrobial efficacy and discusses potential mechanisms of action.

Spectrum of Antimicrobial Action

Research has identified specific methoxypyrazine derivatives with potent antimicrobial properties. For instance, 2-isobutyl-3-methoxypyrazine is highlighted as a promising antimicrobial agent.[6] Studies on the closely related compound, 2-isobutyl-3-methylpyrazine, have demonstrated strong bactericidal effects against common pathogens such as Escherichia coli and Staphylococcus aureus.[7]

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported antimicrobial activities of selected pyrazine derivatives.

CompoundMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
2-isobutyl-3-methylpyrazineEscherichia coli33[7]
2-isobutyl-3-methylpyrazineStaphylococcus aureus56[7]

Furthermore, studies on pyrazoline derivatives, which share a structural relationship with pyrazines, have shown a broad range of antibacterial and antifungal activities with MIC values ranging from 32 to 512 µg/mL against various strains.[8]

Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms of antimicrobial action for methoxypyrazines are still under investigation, the activity of related heterocyclic compounds suggests several potential pathways. A common mechanism for hydrophobic antimicrobial molecules involves the disruption of the bacterial cell membrane.[9][10] The lipophilic nature of many pyrazine derivatives may facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[10]

Another potential mechanism is the inhibition of essential microbial enzymes. For example, pyrazinoic acid, a metabolite of the anti-tuberculosis drug pyrazinamide, is known to inhibit fatty acid synthase I in mycobacteria, disrupting cell wall synthesis.[11] It is plausible that methoxypyrazine compounds could exert their antimicrobial effects through similar enzymatic inhibition.

Caption: Proposed antimicrobial mechanisms of methoxypyrazines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC is a fundamental experiment in assessing the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the methoxypyrazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Anticancer Activity of Methoxypyrazine Derivatives

The pyrazine scaffold is present in numerous compounds with demonstrated anticancer activity.[5] Recent research has begun to explore the potential of methoxypyrazine derivatives as cytotoxic agents against various cancer cell lines.

Cytotoxicity and Apoptosis Induction

A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), has shown significant cytotoxic effects against human chronic myeloid leukemia (K562) cells.[7][12] This compound inhibited cell viability with a half-maximal inhibitory concentration (IC50) of 25 µM after 72 hours of treatment.[7]

The mechanism of this cytotoxicity was found to be the induction of apoptosis, or programmed cell death.[7][12] Treatment with 2-mOPP led to characteristic morphological changes of apoptosis, DNA fragmentation, and an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[7]

Molecular Mechanisms of Anticancer Action

The pro-apoptotic effects of 2-mOPP were associated with the modulation of key regulatory proteins involved in the intrinsic apoptosis pathway.[7][12] Specifically, treatment with the compound resulted in:

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that promotes cell survival. Its downregulation sensitizes cancer cells to apoptosis.

  • Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade.

  • Downregulation of Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers. Its inhibition promotes apoptosis.

Furthermore, 2-mOPP was found to induce cell cycle arrest in the G0/G1 phase, preventing the cancer cells from progressing through the cell cycle and proliferating.[7][12]

Caption: Molecular targets of a methoxypyrazine derivative in cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., K562) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the methoxypyrazine compound for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation:

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Neurological Effects of Pyrazine Compounds

While the direct neurological effects of methoxypyrazines are an emerging area of research, the closely related compound, tetramethylpyrazine (TMP), has been extensively studied for its neuroprotective properties.[13][14] TMP is an active ingredient in the traditional Chinese medicine Ligusticum wallichii Franchat (Chuanxiong) and has shown promise in models of various central nervous system (CNS) diseases.[13]

Neuroprotective Mechanisms of Tetramethylpyrazine

TMP exerts its neuroprotective effects through multiple mechanisms, making it a multifaceted therapeutic candidate for neurodegenerative disorders.[13][14] These mechanisms include:

  • Anti-oxidative Stress: TMP can mitigate oxidative stress by reducing lipid peroxidation and mitochondrial reactive oxygen species (ROS) generation.[14]

  • Anti-inflammatory Effects: TMP has been shown to suppress neuroinflammation.[13]

  • Inhibition of Apoptosis: TMP can protect neurons from apoptotic cell death.[13]

  • Calcium Antagonism: TMP can act as a calcium antagonist, preventing excitotoxicity.[14]

  • Blood-Brain Barrier Protection: TMP can preserve the integrity of the blood-brain barrier.[13][15]

A synthetic derivative of TMP, T-006, has also demonstrated potent neuroprotective effects, including rescuing neurons from oxidative stress-induced neurotoxicity and reducing glutamate-induced excitotoxicity.[16]

Neuroprotective_Mechanisms cluster_0 Cellular Stressors TMP Tetramethylpyrazine (TMP) OxidativeStress Oxidative Stress TMP->OxidativeStress Inhibits Inflammation Neuroinflammation TMP->Inflammation Inhibits Excitotoxicity Excitotoxicity TMP->Excitotoxicity Inhibits Neuroprotection Neuroprotection TMP->Neuroprotection Promotes NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Excitotoxicity->NeuronalDamage Neuroprotection->NeuronalDamage

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Six-Membered Ring that Shaped Industries

Pyrazine is a six-membered, nitrogen-containing heterocyclic aromatic compound with the chemical formula C₄H₄N₂.[1] At first glance, its symmetrical, planar structure appears deceptively simple.[2][3] Yet, this unassuming scaffold is at the heart of compounds that define the aroma of roasted coffee, function as life-saving medicines, and push the boundaries of materials science.[4][5] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms at the 1 and 4 positions, grant it a stability and reactivity profile that chemists have exploited for over 150 years.[2][6]

This guide provides a comprehensive exploration of the discovery and history of pyrazine derivatives, designed for researchers, scientists, and drug development professionals. We will journey from the foundational syntheses of the 19th century to the complex, targeted therapeutics of the 21st, elucidating the key scientific milestones and the causality behind experimental choices that have propelled this remarkable class of molecules to the forefront of chemical innovation.

Chapter 1: The Dawn of Pyrazine Chemistry - Pioneering Syntheses

The story of pyrazines begins not with the parent molecule, but with a highly substituted derivative. The first synthesis of a pyrazine compound was reported in the mid-19th century, though its true identity was only confirmed later.[6][7] However, the systematic and reproducible construction of the pyrazine core was established through two seminal, named reactions that remain pillars of heterocyclic chemistry.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The first major leap in pyrazine chemistry was the method developed by Wilhelm Staedel and Carl Rugheimer. Their approach involved the reaction of an α-halo ketone with ammonia.[1][8] This forms an α-amino ketone intermediate, which then undergoes self-condensation to form a dihydropyrazine. Subsequent oxidation yields the aromatic pyrazine ring.[2][9] This method, while foundational, often contended with harsh conditions and the use of lachrymatory starting materials like 2-chloroacetophenone.[9]

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

This protocol describes a classic example of the Staedel-Rugheimer synthesis. The causality behind this procedure lies in the in-situ formation of the reactive α-amino ketone, which readily dimerizes due to its bifunctional nature (a nucleophilic amine and an electrophilic carbonyl).

Step 1: Synthesis of α-Aminoacetophenone

  • In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol.

  • Under controlled temperature, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The ammonia acts as both a nucleophile to displace the chloride and as a base.

  • The reaction is monitored until the consumption of the starting α-halo ketone is complete. The resulting α-aminoacetophenone is typically used directly in the next step without isolation.

Step 2: Condensation and Oxidation

  • The ethanolic solution containing the α-aminoacetophenone is gently heated. The elevated temperature facilitates the self-condensation (dimerization) of two molecules to form 2,5-diphenyl-dihydropyrazine.

  • Oxidation to the aromatic pyrazine is often achieved by simply bubbling air through the warm reaction mixture.[10] For a more controlled and rapid oxidation, a chemical oxidant such as hydrogen peroxide or copper(II) sulfate can be added.

  • Upon cooling, the 2,5-diphenylpyrazine product crystallizes and can be isolated by filtration.

The Gutknecht Pyrazine Synthesis (1879)

Recognizing the challenges of the Staedel-Rugheimer method, Hermann Gutknecht developed a more versatile and often higher-yielding variation just three years later.[1][11] The key innovation of the Gutknecht synthesis is the method of generating the α-amino ketone intermediate. Instead of starting with an α-halo ketone, this synthesis begins with a standard ketone, which is converted to an α-oximino ketone (an isonitroso ketone) using nitrous acid. This intermediate is then reduced to the α-amino ketone, which, as in the previous method, dimerizes and is oxidized to the final pyrazine.[11][12]

This approach broadened the scope of accessible pyrazine derivatives, as a wider variety of starting ketones could be used. The self-validating nature of the protocol is evident: the successful formation of the dihydropyrazine intermediate confirms the prior successful reduction of the α-oximino ketone.

Experimental Protocol: Gutknecht Synthesis of 2,5-Dimethylpyrazine

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone (e.g., acetone) in a suitable solvent like ethanol containing hydrochloric acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) portion-wise. The in-situ reaction of NaNO₂ with HCl generates nitrous acid (HONO), which acts as the nitrosating agent to form the α-oximino ketone.

  • Stir the reaction until completion, then isolate the α-oximino ketone product.

Step 2: Reduction to the α-Amino Ketone

  • Dissolve the isolated α-oximino ketone in a suitable solvent.

  • Perform a reduction using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). This step selectively reduces the oxime group to a primary amine, yielding the α-amino ketone.

Step 3: Dimerization and Oxidation

  • The solution containing the α-amino ketone is then neutralized and gently heated. This promotes the self-condensation to the dihydropyrazine intermediate.

  • An oxidizing agent, such as copper(II) sulfate or simply exposure to atmospheric oxygen, is introduced to dehydrogenate the intermediate to the aromatic 2,5-dimethylpyrazine.[10][11]

  • The final product is then isolated and purified, typically through distillation or crystallization.

Gutknecht_Synthesis cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Dimerization & Oxidation A Starting Ketone B α-Oximino Ketone A->B  + HONO   C α-Amino Ketone B->C  [H]   D Dihydropyrazine (Dimer Intermediate) C->D Self-Condensation E Substituted Pyrazine D->E [O]

Caption: General workflow of the Gutknecht pyrazine synthesis.

Chapter 2: Nature's Pyrazines - The Chemistry of Aroma

Long before chemists were constructing pyrazines in the lab, nature was producing them in abundance, particularly through the application of heat to food. The characteristic nutty, roasted, and toasted aromas of baked bread, roasted coffee, and grilled meat are largely due to a complex array of alkyl-substituted pyrazines.[1]

The Maillard Reaction: A Natural Pyrazine Factory

The primary route to pyrazine formation in food is the Maillard reaction, a form of non-enzymatic browning.[13] This intricate cascade of reactions is initiated by the condensation of a reducing sugar with an amino acid.[13][14] Through a series of rearrangements, degradations, and further condensations, reactive intermediates like α-dicarbonyls and aminoketones are formed. These intermediates are the direct precursors to the pyrazine ring, ultimately cyclizing and dehydrating to generate the stable, aromatic, and highly odorous pyrazine derivatives that are so characteristic of cooked foods.[13]

The specific amino acid and sugar precursors, along with factors like temperature, pH, and water activity, dictate the final profile of pyrazines produced, leading to the unique flavor signature of different foods.[15]

Data Presentation: Alkylpyrazine Content in Roasted Coffee

The analysis of pyrazine content is crucial for the food and beverage industry to ensure product consistency and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying these volatile compounds.[16] The table below summarizes the concentrations of key alkylpyrazines found in commercially available roasted coffee, demonstrating the quantitative impact of the Maillard reaction.

Pyrazine DerivativeTypical Concentration Range (mg/kg)Predominant Aroma Contribution
2-Methylpyrazine25 - 75Roasted, Nutty
2,5-Dimethylpyrazine15 - 40Roasted, Earthy, Potato-like
2,6-Dimethylpyrazine10 - 30Roasted, Nutty, Coffee-like
2-Ethylpyrazine5 - 15Nutty, Roasted Peanut
2-Ethyl-5-methylpyrazine3 - 10Roasted, Earthy
2,3,5-Trimethylpyrazine2 - 8Roasted, Nutty, Cocoa
Data synthesized from multiple sources analyzing commercial coffee samples.[16][17][18][19]

Chapter 3: The Pharmaceutical Era - Pyrazines as Lifesaving Drugs

The structural versatility and unique electronic properties of the pyrazine ring made it an attractive scaffold for medicinal chemists. The ability of the ring's nitrogen atoms to act as hydrogen bond acceptors, coupled with the four carbon positions available for substitution, allows for the precise tuning of a molecule's pharmacodynamic and pharmacokinetic properties.[20] Two landmark drugs exemplify the profound impact of pyrazine derivatives on human health.

Case Study: Pyrazinamide - The Enigmatic Anti-Tuberculosis Agent

The discovery of Pyrazinamide (PZA) in the 1950s was a turning point in the fight against tuberculosis (TB), dramatically shortening treatment regimens.[21][22] PZA's development stemmed from research into nicotinamide, which showed weak anti-TB activity.[22][23] Screening of related analogs led to PZA, which showed remarkable efficacy in mouse models.[22]

The perplexing aspect of PZA was its lack of activity against M. tuberculosis in standard, neutral-pH laboratory cultures.[21][22] This highlighted a crucial insight: the drug's efficacy is highly dependent on the acidic environment found within the inflammatory lesions and macrophages where the bacteria reside.[24][25]

Mechanism of Action: Pyrazinamide is a prodrug, meaning it is inactive until converted into its active form within the target organism.[21]

  • Uptake and Activation: PZA passively diffuses into the M. tuberculosis bacillus.

  • Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[26]

  • Acidic Accumulation: In the acidic environment of the lesion, POA is protonated and struggles to exit the cell, leading to its accumulation.[21][27]

  • Multi-Target Disruption: The accumulated POA disrupts multiple vital cellular functions. While the exact mechanism remains a topic of intense research, leading hypotheses suggest it disrupts membrane potential and transport, inhibits fatty acid synthase I (FAS I), and interferes with trans-translation, a rescue system for stalled ribosomes.[24][26][27][28]

This multi-pronged attack is particularly effective against the semi-dormant "persister" cells that are tolerant to other antibiotics, which explains PZA's critical role in sterilizing the infection and preventing relapse.[24]

Bortezomib_Mechanism cluster_Cell Cancer Cell Cytoplasm cluster_Nucleus Nucleus Proteasome 26S Proteasome NFkB_free Free NFκB Proteasome->NFkB_free Releases Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Inhibition leads to IkB_NFkB IκB-NFκB (Inactive Complex) IkB_Ub Ubiquitinated IκB IkB_NFkB->IkB_Ub Signal-induced Ubiquitination IkB_Ub->Proteasome Targeted for Degradation NFkB_nuc NFκB Genes Pro-Survival Genes NFkB_nuc->Genes Activates Transcription NFkB_free->NFkB_nuc Translocation Bortezomib Bortezomib Bortezomib->Proteasome INHIBITS

Caption: Bortezomib inhibits the proteasome, preventing NF-κB activation.

Chapter 4: The Modern Synthesis Toolkit and Future Outlook

While the classical syntheses remain valuable, the demands of modern drug discovery for complex, highly functionalized molecules have driven the evolution of pyrazine synthesis. Contemporary methods focus on efficiency, selectivity, and the ability to introduce diverse substituents onto the pyrazine core.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have become indispensable tools. [29]These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, enabling chemists to attach a wide array of functional groups to a pre-formed (often halogenated) pyrazine ring. This modular approach is essential for building libraries of compounds for screening and for the late-stage functionalization of drug candidates. [30]

Modern Applications: Pyrazine-Based Kinase Inhibitors

A major focus of current pyrazine-based drug discovery is the development of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrazine scaffold serves as an excellent "hinge-binding" motif, where its nitrogen atoms can form crucial hydrogen bonds with the ATP-binding site of the kinase, leading to potent and selective inhibition. [20][31] The following table presents a selection of pyrazine-based kinase inhibitors from recent literature, highlighting their potent activity as measured by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassTarget Kinase(s)Representative IC₅₀ Values (nM)
Imidazo[1,2-a]pyrazinesFyn Kinase220 - 480
Pyrazolo[1,5-a]pyrazinesJAK1, JAK2, TYK23.0, 8.5, 7.7
Imidazo[4,5-b]pyrazinesTRKA, TRKB, TRKC0.22 - 7.68
Imidazo[1,2-a]pyrazinesAurora A, Aurora BAur A: <4, Aur B: <13
Pyrazine-based ScaffoldTrkA80 - 3500
Data are representative values compiled from recent patent literature and scientific publications.
[32][33][34]

Conclusion

From the serendipitous formation of "amarone" in the 1840s to its role in the multi-billion dollar flavor and pharmaceutical industries today, the pyrazine ring has had a remarkable journey. Its history is a testament to the power of synthetic chemistry to both uncover nature's secrets and build novel solutions to human challenges. The early discoveries of Staedel, Rugheimer, and Gutknecht provided the fundamental tools to access this chemical space. The subsequent exploration of its role in the Maillard reaction unveiled its importance in our sensory world. Finally, its application in medicines like Pyrazinamide and Bortezomib has demonstrated its profound capacity to improve and save lives. As synthetic methodologies become more powerful and our understanding of biological pathways deepens, the simple pyrazine ring is poised to be at the core of even more complex and impactful discoveries in the years to come.

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A Theoretical Investigation of 2-Hydrazinyl-5-methoxypyrazine: A Keystone for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical exploration of 2-Hydrazinyl-5-methoxypyrazine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of pyrazinamide, a frontline anti-tuberculosis drug, this molecule presents a promising scaffold for the development of new therapeutic agents.[1][2] This document delves into the molecular architecture, electronic properties, and reactivity of this compound through the lens of quantum chemical calculations, offering predictive insights for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal chemistry, flavor science, and materials science.[3][4] Their diverse biological activities have established them as privileged structures in drug discovery. The introduction of a hydrazinyl group to the pyrazine ring, as seen in this compound, offers a versatile handle for synthetic modification, enabling the creation of diverse chemical libraries for biological screening.[1] Studies on the closely related 2-hydrazinopyrazine have highlighted its low cytotoxicity and high affinity for serum albumin, suggesting favorable pharmacokinetic properties for drug development.[2] This guide will employ theoretical methodologies to elucidate the intrinsic properties of this compound, providing a rational basis for its future application in drug design.

Molecular Structure and Spectroscopic Fingerprints: A Theoretical-Experimental Synergy

The definitive characterization of a novel compound like this compound relies on a synergistic approach, combining experimental spectroscopic data with theoretical calculations. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide empirical data on the molecule's structure and functional groups, while computational methods offer a means to interpret and predict these spectral features.[1][5]

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for this compound can be anticipated:

Spectroscopic TechniquePredicted Key FeaturesRationale
¹H NMR Aromatic protons on the pyrazine ring, distinct signals for the methoxy (-OCH₃) and hydrazinyl (-NHNH₂) protons.The chemical environment of each proton dictates its unique chemical shift.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the methoxy group.Provides a map of the carbon skeleton of the molecule.[1]
FTIR Characteristic absorption bands for N-H stretching (hydrazinyl group), C-N stretching, C-O stretching (methoxy group), and aromatic C-H stretching.Vibrational modes of functional groups absorb infrared radiation at specific frequencies.
Experimental Protocol: Spectroscopic Analysis

A robust protocol for the spectroscopic characterization of synthesized this compound would involve the following steps:

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.[3]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer. Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.[3]

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration in the NMR spectra, and the positions and intensities of the absorption bands in the FTIR spectrum to confirm the molecular structure.

Quantum Chemical Deep Dive: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing profound insights into the electronic structure and reactivity of molecules.[6][7][8] By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties, guiding experimental design and accelerating the drug discovery process.[6]

Computational Methodology

The theoretical calculations presented in this guide are conceptually based on well-established computational protocols, such as those employing the B3LYP functional with a 6-311+G** basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2][9][10]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Geometry Molecular Geometry (this compound) DFT DFT Engine (e.g., Gaussian, NWChem) Geometry->DFT OptimizedGeometry Optimized Geometry DFT->OptimizedGeometry ElectronicProperties Electronic Properties (HOMO, LUMO, MEP) DFT->ElectronicProperties VibrationalFrequencies Vibrational Frequencies (FTIR Spectrum) DFT->VibrationalFrequencies BasisSet Basis Set (e.g., 6-311+G**) BasisSet->DFT Functional Functional (e.g., B3LYP) Functional->DFT

Caption: A generalized workflow for Density Functional Theory (DFT) calculations.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[11] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[11] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap suggests higher reactivity.[11][12][13]

HOMO_LUMO Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The relationship between HOMO, LUMO, and the energy gap.

For this compound, the pyrazine ring and the hydrazinyl group are expected to be significant contributors to the HOMO, indicating these as likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyrazine ring, suggesting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions.[12][14][15] The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map is predicted to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazinyl group are expected to exhibit a positive potential, making them susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

The theoretical insights gained from these studies provide a strong foundation for the rational design of novel drug candidates based on the this compound scaffold. The hydrazinyl group serves as a key synthetic handle for the creation of hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.[16] The predicted electronic properties and reactive sites can guide the design of derivatives with enhanced target affinity and improved pharmacokinetic profiles.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular and electronic properties of this compound. Through the application of quantum chemical methods, we have elucidated its potential spectroscopic features, electronic structure, and reactivity. These theoretical predictions offer a valuable roadmap for the experimental synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The insights presented herein are intended to empower researchers in the field of drug discovery to harness the therapeutic potential of the pyrazine scaffold.

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Quantum Chemical Calculations for Pyrazine Structures: A Methodological Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Enduring Significance of the Pyrazine Scaffold

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have established it as a "privileged structure" in drug design.[3] Pyrazine-containing compounds exhibit a vast spectrum of pharmacological activities, leading to their use in numerous clinically approved therapeutics, including the anti-tuberculosis agent Pyrazinamide, the trailblazing proteasome inhibitor Bortezomib for multiple myeloma, and the diuretic Amiloride.[1][4]

The electron-withdrawing nature of the two nitrogen atoms renders the pyrazine ring electron-deficient, influencing its reactivity and intermolecular interactions.[3][5] These nitrogen atoms frequently act as hydrogen bond acceptors, a critical interaction for molecular recognition at protein active sites.[6] Understanding and predicting the electronic structure, molecular geometry, and reactivity of pyrazine derivatives is therefore paramount for the rational design of new therapeutic agents. Quantum chemical calculations provide a powerful in-silico lens to elucidate these properties at an atomic level, guiding synthesis and accelerating the drug discovery pipeline.[7]

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the principles and practical workflows for performing quantum chemical calculations on pyrazine structures. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational approach.

Pillar 1: Theoretical Foundations in Quantum Chemistry

A foundational understanding of the underlying quantum mechanical methods is essential for their correct application and the interpretation of results. For molecules like pyrazine, Density Functional Theory (DFT) offers a superb balance of computational cost and accuracy.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. For a typical pyrazine derivative, DFT calculations can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[8] The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical and should be guided by the specific properties being investigated and validated against experimental data where possible.[9][10]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited states of pyrazine, such as in photostability or fluorescence studies, TD-DFT is the method of choice.[11][12] It allows for the calculation of electronic absorption spectra (UV-Vis), providing insights into the molecule's interaction with light and the nature of its electronic transitions (e.g., n→π* and π→π*).[12][13]

Pillar 2: A Validated Computational Workflow

A rigorous and systematic workflow is crucial for obtaining reliable and reproducible results. The following protocol represents a self-validating system for the quantum chemical analysis of a pyrazine derivative.

G cluster_input 1. Input Preparation cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis & Application a Initial 3D Structure (e.g., from 2D sketch or crystal data) b Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) a->b c Vibrational Frequency Analysis b->c d Is it a true minimum? (No imaginary frequencies) c->d f Spectroscopic Comparison (Calculated vs. Experimental IR/Raman) c->f d->b No (Re-optimize) e Electronic Property Calculation (HOMO, LUMO, NBO, MEP) d->e Yes g Reactivity & Stability Analysis (HOMO-LUMO Gap, NBO) e->g h Intermolecular Interaction Sites (Molecular Electrostatic Potential) e->h i Drug Development Applications (Input for Docking, QSAR, etc.) g->i h->i G cluster_qm Quantum Chemical Outputs cluster_dd Drug Discovery Applications a Optimized 3D Geometry d Molecular Docking a->d Provides accurate ligand conformation b Partial Atomic Charges (from NBO or MEP) b->d Defines electrostatic interactions e Pharmacophore Modeling b->e Identifies H-bond donors/acceptors c Electronic Descriptors (HOMO/LUMO Energies, etc.) f QSAR / QSPR Modeling c->f Used as predictive variables

Caption: Relationship between quantum chemical outputs and drug discovery applications.

  • Molecular Docking: Molecular docking is a crucial method for predicting how a small molecule (ligand) binds to a protein target. [14][15]The accuracy of docking is highly dependent on the quality of the input ligand structure and its assigned atomic charges. The optimized geometry and NBO/MEP-derived charges from quantum calculations provide a physically realistic representation of the ligand, leading to more reliable predictions of binding modes and affinities. [16][17]* Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of compounds with their biological activity. Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and polarizability, can serve as powerful variables in these models to predict the activity of novel pyrazine derivatives before they are synthesized. [18][19]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in the modern drug discovery workflow for pyrazine-based compounds. By following a rigorous, self-validating protocol, researchers can reliably predict molecular structures, electronic properties, and reactivity. These calculated parameters provide profound insights into the behavior of pyrazine derivatives and serve as high-quality inputs for subsequent computational studies like molecular docking and QSAR. This synergistic integration of quantum mechanics and computational drug design ultimately de-risks and accelerates the development of novel, life-saving therapeutics built upon the versatile pyrazine scaffold.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 2-hydrazinyl-5-methoxypyrazine, a key heterocyclic building block in medicinal chemistry and drug development. This compound is of significant interest due to its structural relation to the anti-tuberculosis drug pyrazinamide, making it a valuable intermediate for creating novel therapeutic agents.[1] The described method is based on a nucleophilic aromatic substitution reaction, utilizing 2-chloro-5-methoxypyrazine and hydrazine hydrate as primary reagents. We offer a comprehensive, step-by-step guide from reaction setup to product purification and characterization, supplemented with mechanistic insights, safety protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis for research applications.

Introduction and Scientific Principle

Pyrazine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Specifically, this compound serves as a versatile synthon, primarily for the synthesis of hydrazone-based compounds and other complex heterocyclic systems with potential biological activities.[1]

The synthesis protocol detailed herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. The presence of two electronegative nitrogen atoms in the ring enhances the electrophilicity of the carbon atoms, particularly those at positions 2, 3, 5, and 6. This electronic property facilitates the displacement of a good leaving group, such as a halide, by a potent nucleophile.

In this reaction, hydrazine (NH2NH2), a strong nucleophile, attacks the carbon atom bonded to the chlorine atom on the 2-chloro-5-methoxypyrazine ring. The reaction proceeds through a temporary, negatively charged intermediate known as a Meisenheimer complex, which subsequently collapses by expelling the chloride ion to yield the stable, substituted product. The use of an excess of hydrazine hydrate is often recommended to not only drive the reaction to completion but also to minimize the formation of undesired side products.[2]

Reaction Mechanism Diagram

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar hydrazinopyrazine and hydrazinopyridine derivatives.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Chloro-5-methoxypyrazine≥97%Sigma-Aldrich60296-17-5Starting material.
Hydrazine Hydrate99% (or 64% Hydrazine)Acros Organics7803-57-8Acute Toxin & Corrosive. Use with extreme caution.
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific64-17-5Used for reaction and recrystallization.
Deionized Water (H₂O)Type IIIn-house7732-18-5Used for precipitation and recrystallization.
Round-bottom flask (100 mL)---Ensure glassware is dry.
Reflux Condenser----
Magnetic Stirrer/Hotplate----
Buchner Funnel & Flask---For filtration.
Step-by-Step Synthesis Procedure

The overall workflow for the synthesis is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methoxypyrazine (1.44 g, 10.0 mmol).

  • Solvent and Reagent Addition: To the flask, add 20 mL of ethanol followed by the slow, dropwise addition of hydrazine hydrate (2.5 mL, ~50 mmol, 5.0 eq) under stirring.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitoring: Allow the reaction to proceed for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly add 40 mL of cold deionized water to the stirred reaction mixture. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any residual hydrazine hydrate.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot aqueous ethanol (e.g., starting with a 1:1 ethanol:water mixture). Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Quantitative Data
ParameterValue
Moles of 2-chloro-5-methoxypyrazine10.0 mmol
Moles of Hydrazine Hydrate~50 mmol
Molar Ratio (Substrate:Nucleophile)1:5
Reaction Temperature~80-85 °C (Reflux)
Reaction Time3-5 hours
Expected Yield75-85%
Theoretical Yield1.40 g
AppearanceOff-white to pale yellow crystalline solid

Safety and Troubleshooting

3.1. Critical Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. It must be handled exclusively in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile gloves should be double-layered or a more robust glove like butyl rubber should be used).

  • Reaction Conditions: The refluxing of flammable solvents like ethanol should be conducted with care, away from ignition sources, and using appropriate heating equipment (e.g., a heating mantle or oil bath, not a hot plate).

  • Waste Disposal: All hydrazine-containing waste must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local environmental regulations.

3.2. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient temperature; inactive starting material; insufficient reaction time.Ensure the mixture is at a steady reflux. Verify the purity of the starting material. Extend the reaction time and continue to monitor by TLC.
Low Yield Incomplete precipitation; product loss during recrystallization; incomplete reaction.Ensure the precipitation mixture is sufficiently cold. Use a minimal amount of hot solvent for recrystallization. Re-assess reaction time.
Oily Product/Failure to Crystallize Presence of impurities.Try to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, consider purification by column chromatography (silica gel, with an eluent system like ethyl acetate/hexanes).

References

  • PrepChem. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Available from: [Link]

  • Google Patents. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PrepChem. Synthesis of 2-Hydrazino-5-phenylpyrazine. Available from: [Link]

  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available from: [Link]

Sources

Application Notes & Protocols: 2-Hydrazinyl-5-methoxypyrazine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-hydrazinyl-5-methoxypyrazine. This versatile heterocyclic building block serves as a powerful synthon for the construction of a diverse array of nitrogen-rich scaffolds, most notably fused pyrazine derivatives with significant biological potential. We will delve into the core reactivity of this molecule, provide detailed, field-proven protocols for its use in key synthetic transformations, and explain the underlying chemical principles that govern these reactions.

Introduction: The Strategic Value of this compound

This compound (CAS 1374652-04-6) is a bifunctional pyrazine derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry.[1] Its utility stems from the unique interplay of its structural features:

  • The Pyrazine Core: A π-deficient aromatic heterocycle that is a common motif in pharmacologically active compounds, contributing to metabolic stability and specific binding interactions.

  • The Hydrazinyl Moiety (-NHNH₂): A highly nucleophilic and versatile functional group that serves as the primary reactive handle for constructing new heterocyclic rings. It is a key precursor for forming pyrazoles, triazoles, pyridazines, and other important scaffolds.[2]

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyrazine ring, influencing its reactivity and the physicochemical properties (e.g., solubility, lipophilicity) of its derivatives.

This combination makes this compound an ideal starting point for generating libraries of complex molecules for drug discovery programs, particularly in oncology and infectious diseases.[1]

Synthesis of the Building Block

The most common and direct route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halide, from the C2 position of the pyrazine ring with hydrazine.

G start 2-Chloro-5-methoxypyrazine process Reflux start->process reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Pyridine (Solvent/Base) reagent->process product This compound process->product Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous hydrazinopyrazines.[3][4]

Materials:

  • 2-Chloro-5-methoxypyrazine (1.0 eq)

  • Hydrazine hydrate (≥98%, 5.0 eq)

  • Pyridine (or Ethanol) (approx. 5 mL per 1 g of starting material)

  • Water (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrazine and pyridine.

  • Stir the mixture to dissolve the starting material.

  • Carefully add hydrazine hydrate to the solution. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 90-115 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the cooled solution to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash with cold water.

  • Air-dry the crude product. For higher purity, recrystallize the solid from aqueous ethanol.

Expected Outcome: A colorless to pale yellow crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness:

  • Why excess hydrazine? To ensure the reaction goes to completion and to minimize the formation of undesired side products.

  • Why pyridine/ethanol? Both are suitable solvents that can dissolve the reactants and withstand the reflux temperature. Pyridine can also act as a base to neutralize any HCl formed.

  • Self-Validation: The disappearance of the starting material spot on the TLC plate provides a reliable in-process check for reaction completion. The distinct melting point and spectroscopic data of the recrystallized product will confirm its identity and purity.

Application: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

A primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrazine scaffold. This fused heterocyclic system is of significant interest due to its demonstrated activity as a protein kinase inhibitor and its potential in cancer therapy.[5][6][7] The synthesis involves a condensation-cyclization cascade with a β-ketoester.

G sub_a This compound H₂N-NH-R¹ intermediate Hydrazone Intermediate sub_a:f0->intermediate Condensation (-H₂O) sub_b β-Ketoester R²-CO-CH₂-COOR³ sub_b:f0->intermediate product Pyrazolo[1,5-a]pyrazin-4(5H)-one Fused Heterocycle intermediate->product Intramolecular Cyclization (-R³OH)

Caption: Reaction scheme for pyrazolo[1,5-a]pyrazin-4(5H)-one synthesis.

Protocol 2: Microwave-Assisted Synthesis of a 7-methoxy-pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative

Microwave-assisted synthesis is often preferred for this transformation as it can dramatically reduce reaction times and improve yields compared to conventional heating.[6][8]

Materials:

  • This compound (1.0 eq)

  • Ethyl benzoylacetate (or other β-ketoester) (1.1 eq)

  • Acetic acid (glacial) or p-Toluenesulfonic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound, ethyl benzoylacetate, and ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120-140 °C for 15-30 minutes. (Note: Power and time are instrument-dependent and may require optimization).

  • After the reaction, cool the vial to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Data Presentation: The following table illustrates representative data for this class of reaction, highlighting the efficiency of microwave synthesis.

EntryR² Group (from Ketoester)MethodTimeYield (%)
1PhenylConventional Heating8 h75
2PhenylMicrowave (120 °C)20 min92
34-ChlorophenylMicrowave (120 °C)25 min89
4MethylMicrowave (120 °C)15 min95

Mechanism and Causality:

G A 1. Nucleophilic Attack Hydrazine attacks keto-carbonyl B 2. Dehydration Formation of stable hydrazone intermediate A->B -H₂O C 3. Intramolecular Cyclization Pyrazine N attacks ester carbonyl B->C Spontaneous D 4. Elimination & Tautomerization Loss of alcohol (e.g., EtOH) and aromatization C->D -EtOH E Final Product Pyrazolo[1,5-a]pyrazin-4(5H)-one D->E Aromatization

Caption: Key mechanistic steps in the formation of the pyrazolopyrazine core.

  • Why an acid catalyst? The acid protonates the keto-carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine (Step 1).

  • Why a β-ketoester? This specific 1,3-dicarbonyl arrangement is crucial. After forming the initial hydrazone with the ketone, the ester group is perfectly positioned for the subsequent intramolecular cyclization reaction (Step 3).

  • Trustworthiness: The protocol is self-validating. The formation of a new, highly conjugated system results in a product with distinct UV-Vis and fluorescence properties. Characterization by ¹H NMR will show the disappearance of the -NHNH₂ protons and the appearance of new aromatic and pyrazolone protons, confirming the ring closure.

Broader Applications in Heterocyclic Synthesis

The reactivity of the hydrazinyl group extends far beyond the synthesis of pyrazolopyrazines. It is a gateway to numerous other heterocyclic systems.[2][9]

  • 1,2,4-Triazoles: Reaction with reagents like cyanogen bromide or formamide leads to the formation of fused triazolopyrazine systems.

  • Pyridazines: Condensation with 1,4-dicarbonyl compounds can be used to construct pyridazine rings.

  • Hydrazones: Simple condensation with a wide variety of aldehydes and ketones yields stable hydrazone derivatives, which are themselves valuable intermediates or biologically active compounds.[1]

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Toxicity: Hydrazines can be toxic and are potential carcinogens. Avoid inhalation, ingestion, and skin contact.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a high-value, readily accessible building block for synthetic organic chemistry. Its predictable and versatile reactivity, particularly in condensation-cyclization reactions, allows for the efficient construction of complex, fused heterocyclic scaffolds like pyrazolo[1,5-a]pyrazines. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this synthon in the development of novel small molecules for drug discovery and materials science.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. (2011). European Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2-Hydrazino-5-phenylpyrazine. (n.d.). PrepChem.com. Available at: [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2023). MDPI. Available at: [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (n.d.). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Hydrazino-5-methoxypyrazine via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydrazino-5-methoxypyrazine from 2-chloro-5-methoxypyrazine using hydrazine hydrate. The protocol details a robust experimental procedure, an in-depth discussion of the underlying reaction mechanism, critical safety protocols for handling hydrazine, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing the necessary technical insights for the successful and safe execution of this chemical transformation.

Introduction: Significance and Applications

2-Hydrazino-5-methoxypyrazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazine core is a key structural motif in numerous biologically active compounds, and the introduction of a hydrazinyl group provides a versatile handle for further functionalization. Hydrazines are potent nucleophiles and can be readily converted into a wide array of functional groups, including hydrazones, pyrazoles, and triazoles, making them key intermediates in the synthesis of novel pharmaceutical candidates and functional materials. The methoxy group on the pyrazine ring also influences the electronic properties and metabolic stability of the final compounds.

Methoxypyrazines, the parent family of the starting material, are naturally occurring compounds often associated with distinct aromas in foods and wines. The chemical modification of these structures, as described herein, opens avenues for the development of new molecules with tailored properties.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-5-methoxypyrazine to 2-hydrazino-5-methoxypyrazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic and heteroaromatic rings bearing a good leaving group.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine (a potent nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates this nucleophilic attack.[1]

  • Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex. In this complex, the aromaticity of the pyrazine ring is temporarily disrupted. The negative charge is stabilized by resonance, delocalizing over the pyrazine ring and particularly onto the electronegative nitrogen atoms.

  • Departure of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

  • Proton Transfer: A final proton transfer step, likely involving another molecule of hydrazine acting as a base, neutralizes the resulting hydrazinium species to yield the final product, 2-hydrazino-5-methoxypyrazine.

The overall second-order nature of similar reactions and the observed products are consistent with this SNAr pathway.[2][3] The presence of the ring nitrogen atoms significantly enhances the reactivity of the chloroazine towards nucleophilic substitution.[2][3]

Experimental Protocol

This protocol is synthesized from established procedures for the hydrazinolysis of analogous chloro-heterocyclic compounds.[4][5] Optimization may be required for specific experimental setups.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
2-Chloro-5-methoxypyrazineC₅H₅ClN₂O144.56Starting Material-
Hydrazine Hydrate (80% soln.)H₆N₂O50.06Nucleophile/ReagentHighly Toxic & Corrosive .[4]
Ethanol (200 proof)C₂H₅OH46.07SolventA polar protic solvent.
PyridineC₅H₅N79.10Solvent/BaseCan be used as an alternative solvent.[5]
Deionized WaterH₂O18.02Work-upUsed for product precipitation.
TolueneC₇H₈92.14Washing SolventFor washing the crude product.[6]
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller and probe

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer for characterization

Critical Safety Precautions

Hydrazine is an acutely toxic, corrosive, and potentially carcinogenic substance that must be handled with extreme caution.[4][6]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or chloroprene gloves for complete skin protection.[4]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[6]

    • Body Protection: A flame-resistant lab coat must be worn.[4]

  • Handling:

    • Avoid inhalation, ingestion, and skin contact.

    • Hydrazine is flammable and can be air, moisture, and light-sensitive. Keep away from heat, sparks, and open flames.[4]

    • Ground all equipment when transferring to avoid static discharge.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]

    • Spills: Evacuate the area and notify safety personnel. Do not attempt to clean up a large spill yourself. Absorb small spills with dry sand or an inert absorbent.[5]

  • Waste Disposal: Hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methoxypyrazine (1.45 g, 10 mmol).

    • Add ethanol (30 mL) to dissolve the starting material.

  • Addition of Hydrazine Hydrate:

    • While stirring under a nitrogen atmosphere, carefully add hydrazine hydrate (80% solution, 2.5 mL, ~40 mmol). An excess of hydrazine is used to ensure the complete conversion of the starting material and to minimize the formation of dimeric byproducts.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to encourage crystallization.

    • Alternatively, the product can be precipitated by the slow addition of cold deionized water (40 mL) to the cooled reaction mixture.[5]

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold toluene or a cold ethanol/water mixture to remove any residual impurities.[6]

  • Drying and Purification:

    • Dry the collected solid under vacuum to obtain the crude product.

    • If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.[5]

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show signals for the methoxy group protons, the aromatic protons on the pyrazine ring, and the protons of the hydrazinyl group.[2]

Experimental Workflow Diagram

Hydrazinolysis_Workflow reagents 1. Reagent Preparation - 2-Chloro-5-methoxypyrazine - Ethanol - Hydrazine Hydrate (in fume hood) setup 2. Reaction Setup - Assemble glassware under N2 - Dissolve starting material reagents->setup addition 3. Reagent Addition - Add Hydrazine Hydrate setup->addition reaction 4. Reaction - Heat to reflux (80-85°C, 3-5h) - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up & Isolation - Cool to 0°C - Precipitate with H2O - Vacuum filtration reaction->workup purification 6. Purification - Wash with cold solvent - Recrystallize (if needed) workup->purification analysis 7. Analysis - Dry under vacuum - MP, NMR, MS purification->analysis

Sources

Application Notes and Protocols for the Characterization of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural similarity to pyrazinamide, a frontline anti-tuberculosis drug, positions it as a valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive hydrazinyl group and a methoxy moiety on the pyrazine core offers versatile opportunities for chemical modification and the development of new chemical entities with potential biological activities.

Accurate and robust analytical methodologies are paramount for ensuring the identity, purity, and quality of this compound in research and development settings. This comprehensive guide provides a suite of detailed application notes and protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring a high degree of scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and formulation. While experimental data for this specific compound is not widely available, the following properties can be predicted based on its structure and data from related compounds like 2-methoxypyrazine and other hydrazinopyrazines.

PropertyPredicted Value/InformationSource/Justification
IUPAC Name (5-methoxypyrazin-2-yl)hydrazine
CAS Number 1374652-04-6
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Expected to be a solid at room temperatureBased on similar hydrazine derivatives
Melting Point Not determined; likely >100 °CHydrazine derivatives are often solids with relatively high melting points.
Boiling Point Not determined; likely to decompose at high temperaturesHydrazines can be thermally unstable.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.[1]The presence of polar functional groups (hydrazine, methoxy, pyrazine nitrogens) suggests solubility in polar solvents.
Synthesis and Potential Impurities

This compound is typically synthesized via the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with hydrazine. A common route involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate.

Reaction Scheme:

Understanding the synthetic pathway is crucial for identifying potential impurities that may be present in the final product. These can include:

  • Starting Material: Unreacted 2-chloro-5-methoxypyrazine.

  • Reagents: Excess hydrazine hydrate.

  • Side-Products: Products of over-alkylation or other side reactions of the highly nucleophilic hydrazine.

  • Degradation Products: The compound may be susceptible to oxidation or hydrolysis under certain conditions.

The analytical methods detailed in this guide are designed to identify and quantify the target compound while also being capable of separating and detecting these potential impurities.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of polar, non-volatile compounds like this compound. Due to the high polarity of the hydrazine group, derivatization is often employed to enhance retention on non-polar stationary phases and to improve UV detection.

This protocol is adapted from established methods for the analysis of hydrazine derivatives.[2][3]

Principle: The hydrazine moiety reacts with an aromatic aldehyde (e.g., salicylaldehyde) to form a more hydrophobic and UV-active hydrazone, which can be readily separated and quantified by RP-HPLC with UV detection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Derivatize Add Salicylaldehyde & Heat Dissolve->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into HPLC Cool->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 360 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Report Report Purity/Concentration Quantify->Report

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol.

    • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of salicylaldehyde in 10 mL of methanol.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution in a vial, add 1 mL of the derivatizing reagent.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow the solution to cool to room temperature before injection.

  • HPLC Conditions:

ParameterRecommended ConditionsJustification
Column C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is necessary to separate the derivatized product from potential impurities and the derivatizing agent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 360 nmThe hydrazone derivative is expected to have a strong UV absorbance at this wavelength.

Data Analysis:

  • The purity of the sample can be calculated based on the area percentage of the main peak.

  • Quantification can be performed by creating a calibration curve using a series of diluted derivatized standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited thermal stability, GC-MS can be an excellent tool for identifying volatile impurities, such as the starting material 2-chloro-5-methoxypyrazine. The analysis of methoxypyrazines in complex matrices is well-established.[4][5][6][7][8]

Principle: The sample is dissolved in a suitable solvent and injected into the GC-MS system. Volatile components are separated based on their boiling points and polarity and are subsequently identified by their mass spectra.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in a Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Obtain Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peaks by Mass Spectra TIC->Identify Report Report Impurity Profile Identify->Report

Caption: Workflow for GC-MS impurity profiling.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane or another suitable volatile solvent.

  • GC-MS Conditions:

ParameterRecommended ConditionsJustification
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures complete volatilization of the analytes.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Quadrupole Temp 150 °CStandard operating temperature.
Scan Range 40-400 m/zCovers the expected mass range of the target compound and potential impurities.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) to identify potential impurities. The mass spectrum of the starting material, 2-chloro-5-methoxypyrazine, should be specifically searched for.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

The following tables summarize the predicted chemical shifts (δ) for this compound in DMSO-d₆. These predictions are based on the analysis of related pyrazine and hydrazine derivatives.[4][9]

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8s-
H-6~7.5s-
-NH₂~4.5br s-
-NH-~8.0br s-
-OCH₃~3.8s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~130
C-5~155
C-6~125
-OCH₃~55

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency energy by the atomic nuclei provides detailed information about the chemical environment of each atom.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Chemical Shifts, Multiplicities, and Integrations Process->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for NMR spectral analysis.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumental Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled single pulse
Spectral Width ~16 ppm~220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 16-641024-4096
Temperature 298 K298 K
  • Data Processing:

    • Apply Fourier transform to the free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (asymmetric and symmetric)
3050-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1620-1580C=N, C=CRing stretching
1600-1550N-HBending
1250-1200C-O (aryl ether)Stretching

Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the functional groups in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumental Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the presence of the hydrazine, methoxy, and pyrazine moieties. The spectrum can be compared to reference spectra of similar compounds.[10][11][12][13][14][15][16][17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Pyrazine and its derivatives typically exhibit multiple absorption bands in the UV region.[12][13][18][19][20]

Table 4: Predicted UV-Vis Data (in Methanol)

Predicted λmax (nm)Electronic Transition
~270-290π → π
~320-350n → π

Principle: The absorbance of a solution of the compound is measured at different wavelengths of UV and visible light. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol (e.g., 100 µg/mL).

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.

  • Instrumental Parameters:

    • Scan Range: 200-400 nm

    • Solvent: Methanol (used as a blank)

Data Analysis:

  • Determine the λmax values from the absorption spectrum.

  • For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at a fixed λmax.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.

Table 5: Predicted Mass Spectral Data (Electron Ionization)

m/zInterpretation
140Molecular Ion [M]⁺
125[M - CH₃]⁺
111[M - N₂H]⁺
81[Pyrazine ring fragment]⁺

Principle: The sample is introduced directly into the ion source of the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Instrumental Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

    • Polarity: Positive

    • Scan Range: 50-500 m/z

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information. The observed fragmentation can be compared with the predicted pattern.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, the assessment of its purity, and the quantification of the compound. By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work with this important chemical entity. It is recommended that these methods be validated for their intended use to ensure they meet the required performance characteristics.

References

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Application Notes and Protocols: Structural Elucidation of Substituted Pyrazines using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazines and the Role of Advanced Spectroscopic Techniques

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to a vast array of scientific disciplines.[1] In the realm of drug development, the pyrazine scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide spectrum of biological activities.[2] Furthermore, their unique organoleptic properties make them significant contributors to the flavor and aroma profiles of many foods and beverages.[1][2] Given their prevalence and importance, the precise structural characterization of substituted pyrazines is a critical task for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules, including pyrazine derivatives.[3][4][5] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule, while MS offers precise molecular weight determination and valuable insights into fragmentation patterns, which aid in identifying substituents and their positions on the pyrazine ring.[5][6]

This comprehensive guide provides detailed application notes and robust protocols for the analysis of substituted pyrazines using both NMR and mass spectrometry. As a senior application scientist, this document is structured to not only provide step-by-step methodologies but also to explain the underlying principles and the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Substituted Pyrazines

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of substituted pyrazines in solution.[3][4] By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and stereochemistry can be assembled.

Causality Behind Experimental Choices in NMR

The selection of specific NMR experiments is dictated by the information required. A standard ¹H NMR provides a proton count and information about the electronic environment of each proton.[7] ¹³C NMR reveals the number and types of carbon atoms. For complex substitution patterns where simple 1D spectra are insufficient for complete assignment, a suite of 2D NMR experiments becomes essential.[3][8]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the connectivity of protons on the pyrazine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of protonated carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for connecting different spin systems and for positioning substituents on the pyrazine ring by observing correlations from substituent protons to ring carbons and vice-versa.[8]

Detailed Experimental Protocol for NMR Analysis

This protocol outlines the necessary steps for preparing a sample of a substituted pyrazine and acquiring a comprehensive set of NMR data.

I. Sample Preparation: A Foundation for Quality Data

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[10][11][12]

  • Sample Weighing: Accurately weigh 5-25 mg of the purified substituted pyrazine for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.[10][11] Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Clearly label the tube with the sample identifier.

II. NMR Data Acquisition: A Step-by-Step Workflow

The following workflow is designed for a modern NMR spectrometer.

Caption: Workflow for NMR analysis of substituted pyrazines.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A process called shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to approximately 16 ppm, centered around 8 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment is standard.

    • Spectral Width: Set to approximately 220 ppm, centered around 110 ppm.

    • Number of Scans: Due to the lower sensitivity of the ¹³C nucleus, 1024 to 4096 scans are often required.[7]

  • 2D NMR Acquisition (if necessary):

    • COSY, HSQC, HMBC: Utilize standard, pre-optimized parameter sets provided by the spectrometer software. The acquisition times for these experiments can range from 30 minutes to several hours depending on the sample concentration and desired resolution.

III. Data Processing and Interpretation

  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the residual solvent peak.

  • Integration and Analysis:

    • In the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the local environment of each proton.

    • Use the 2D spectra to build a complete structural model. For example, an HMBC correlation from a methyl singlet to a pyrazine ring carbon confirms the position of the methyl group.

Expected ¹H and ¹³C NMR Data for Substituted Pyrazines

The chemical shifts of protons and carbons in a pyrazine ring are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Influencing Factors
Pyrazine Ring Protons8.0 - 9.0140 - 160The two nitrogen atoms strongly deshield the ring protons and carbons, shifting them downfield. Electron-donating groups will shift signals upfield, while electron-withdrawing groups will cause a downfield shift.
Alkyl Substituent Protons0.9 - 4.010 - 60Protons alpha to the pyrazine ring will be the most downfield.
Other Substituent ProtonsVariesVariesDepends on the nature of the substituent (e.g., -OH, -NH₂, -OCH₃).

Part 2: Mass Spectrometry of Substituted Pyrazines

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is indispensable for determining the molecular weight of substituted pyrazines and for gaining structural information through the analysis of fragmentation patterns.[6]

Causality Behind Experimental Choices in Mass Spectrometry

The choice of ionization technique and mass analyzer depends on the properties of the analyte and the information sought.

  • Ionization Techniques:

    • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is particularly useful for creating a "fingerprint" mass spectrum for library matching and for elucidating fragmentation pathways.[15]

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. ESI is ideal for accurate molecular weight determination and is well-suited for coupling with liquid chromatography (LC-MS).

  • Mass Analyzers:

    • Quadrupole: A common mass filter that offers good sensitivity and rapid scanning.[14][16][17][18][19]

    • Time-of-Flight (TOF): Provides high mass resolution and accuracy, allowing for the determination of elemental compositions.[20][21][22][23][24]

    • Fourier Transform Ion Cyclotron Resonance (FT-ICR): Offers the highest mass resolution and accuracy, enabling the analysis of complex mixtures and the confident assignment of molecular formulas.[25][26][27]

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions.[18][28] This is extremely useful for confirming the structure of a specific ion and for differentiating isomers that may produce similar full-scan mass spectra.[29]

Detailed Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of substituted pyrazines by GC-MS (for volatile compounds) and LC-MS (for less volatile or thermally labile compounds).

I. Sample Preparation

  • For GC-MS: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 100 µg/mL.

  • For LC-MS: Prepare a stock solution of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a concentration of about 1 mg/mL. Further dilute this solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

II. GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of volatile pyrazines.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable for separating pyrazine derivatives.

    • Oven Program: A temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C) is used to elute compounds based on their boiling points.

  • Mass Spectrometer (MS) Conditions (EI):

    • Ion Source Temperature: Typically 230 °C.

    • Electron Energy: 70 eV is the standard for generating reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 500.

III. LC-MS Analysis Workflow

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions (ESI):

    • Ionization Mode: Positive ion mode is usually preferred for pyrazines as the nitrogen atoms are readily protonated.

    • Capillary Voltage: Typically 3-4 kV.

    • Gas Temperatures and Flow Rates: Optimize these parameters to ensure efficient desolvation.

IV. Data Analysis and Interpretation

  • Molecular Ion: Identify the molecular ion peak (M⁺˙ in EI, [M+H]⁺ in ESI) to determine the molecular weight.

  • Fragmentation Pattern: In EI-MS, the fragmentation of the pyrazine ring often involves the loss of HCN or C₂H₂N˙. Substituents will also undergo characteristic fragmentations. For example, alkylpyrazines often show a prominent peak corresponding to the loss of an alkyl radical.[15] The fragmentation of hydroxymethylpyrazines can be indicative of the isomer's structure.[30]

  • High-Resolution Data: If high-resolution mass spectrometry (e.g., TOF or FT-ICR) is used, the accurate mass measurement can be used to calculate the elemental composition of the molecular ion and its fragments, greatly increasing confidence in the structural assignment.

  • Database Searching: The obtained EI mass spectrum can be searched against spectral libraries (e.g., NIST, Wiley) to identify known pyrazine derivatives.[5]

Common Fragmentation Pathways of Substituted Pyrazines
Substituent Type Characteristic Fragmentation Notes
Alkyl Loss of an alkyl radical (R˙) from the molecular ion. McLafferty rearrangement if a gamma-hydrogen is present.The mass spectra of positional isomers of alkylpyrazines can be very similar, often requiring chromatographic separation and retention indices for unambiguous identification.[2][5][15]
Hydroxymethyl Loss of H₂O, OH˙, or CH₂OH˙. The relative abundance of these fragments can help distinguish between isomers.[30]The presence or absence of [M-17]⁺, [M-18]⁺˙, or [M-19]⁺ fragments provides characteristic information.[30]
General Pyrazine Ring Loss of HCN (27 u) or C₂H₂N˙ (40 u).These are characteristic fragmentations of the pyrazine ring itself.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a formidable toolkit for the comprehensive structural elucidation of substituted pyrazines. NMR excels at defining the precise atomic connectivity and stereochemistry, while mass spectrometry provides definitive molecular weight information and crucial clues about the nature and position of substituents through fragmentation analysis. By understanding the principles behind these techniques and following robust, validated protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize these important heterocyclic compounds, paving the way for new discoveries and innovations.

References

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Application Notes and Protocols for 2-Hydrazinyl-5-methoxypyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyrazine Scaffold

2-Hydrazinyl-5-methoxypyrazine (CAS No. 1374652-04-6) is a heterocyclic building block of significant interest to the medicinal chemistry community.[1] Its structure marries the bio-isosteric properties of a pyrazine ring, a common motif in numerous therapeutic agents, with the reactive potential of a hydrazinyl group. The pyrazine core is a key component of several FDA-approved drugs, highlighting its value in drug design.[2] The hydrazinyl moiety serves as a versatile synthetic handle, enabling the construction of a diverse array of derivatives, most notably hydrazones, which are known to exhibit a wide spectrum of biological activities.[3][4]

While this compound itself is not yet extensively documented in dedicated medicinal chemistry literature, its structural components suggest a high potential for the development of novel therapeutic agents. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications by presenting detailed protocols and data derived from closely related and analogous compounds. The methodologies described herein are based on well-established chemical principles and are intended to serve as a robust starting point for the exploration of this compound in drug discovery programs.

Synthesis of this compound: A Proposed Protocol

The synthesis of hydrazino-heterocycles is a well-established transformation in organic chemistry. The most common approach involves the nucleophilic aromatic substitution of a halo-heterocycle with hydrazine hydrate. The following protocol is adapted from established procedures for the synthesis of similar hydrazino-pyridines and -pyrimidines.[3][5]

Protocol 1: Synthesis of this compound

This two-step protocol outlines the preparation of the target compound from the commercially available 2-hydroxy-5-methoxypyrazine.

Step 1: Chlorination of 2-Hydroxy-5-methoxypyrazine to 2-Chloro-5-methoxypyrazine

  • Rationale: The conversion of the hydroxyl group to a chlorine atom provides a good leaving group for the subsequent nucleophilic substitution with hydrazine. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methoxypyrazine (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise at 0 °C.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of 2-Chloro-5-methoxypyrazine

  • Rationale: The chlorine atom is displaced by the highly nucleophilic hydrazine hydrate to form the desired product. The reaction is typically carried out in an alcohol solvent at elevated temperatures.

  • Procedure:

    • Dissolve 2-chloro-5-methoxypyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

    • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue, and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis 2-Hydroxy-5-methoxypyrazine 2-Hydroxy-5-methoxypyrazine Add POCl3 Add POCl3 2-Hydroxy-5-methoxypyrazine->Add POCl3 Reflux Reflux Add POCl3->Reflux Quench with ice Quench with ice Reflux->Quench with ice Neutralize Neutralize Quench with ice->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify 2-Chloro-5-methoxypyrazine 2-Chloro-5-methoxypyrazine Purify->2-Chloro-5-methoxypyrazine 2-Chloro-5-methoxypyrazine_start 2-Chloro-5-methoxypyrazine Add Hydrazine Hydrate Add Hydrazine Hydrate 2-Chloro-5-methoxypyrazine_start->Add Hydrazine Hydrate Reflux in EtOH Reflux in EtOH Add Hydrazine Hydrate->Reflux in EtOH Solvent Removal Solvent Removal Reflux in EtOH->Solvent Removal Precipitate with Water Precipitate with Water Solvent Removal->Precipitate with Water Filter and Dry Filter and Dry Precipitate with Water->Filter and Dry This compound This compound Filter and Dry->this compound

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Scaffolds

The primary utility of this compound in medicinal chemistry lies in its ability to serve as a precursor for a variety of heterocyclic scaffolds with proven biological relevance.

Synthesis of Hydrazone Derivatives

The condensation of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding reaction. The resulting hydrazone moiety (-NH-N=CH-) is a key pharmacophore in a multitude of compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][6]

  • Rationale: This acid-catalyzed condensation reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the stable hydrazone.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

    • Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

    • Stir the reaction mixture at room temperature or heat to reflux for 1-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

G This compound This compound Reaction Reaction This compound->Reaction Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Reaction Hydrazone_Derivative Hydrazone_Derivative Reaction->Hydrazone_Derivative Acid Catalyst, EtOH

Caption: General scheme for hydrazone synthesis.

Synthesis of Pyrazolopyrazine Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles. Applying this to this compound would lead to the formation of fused pyrazolopyrazine ring systems, which are of interest in medicinal chemistry as potential kinase inhibitors and other therapeutic agents.

  • Rationale: This cyclocondensation reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-diketones can be influenced by the electronic and steric nature of the substituents.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid, add the β-diketone (1.0-1.1 eq).

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, neutralize the solution with a base (e.g., sodium bicarbonate) and extract with an organic solvent.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation beta-Diketone beta-Diketone beta-Diketone->Cyclocondensation Pyrazolopyrazine Pyrazolopyrazine Cyclocondensation->Pyrazolopyrazine Reflux, EtOH/AcOH

Caption: Synthesis of pyrazolopyrazines.

Biological Significance and Potential Applications

Derivatives of this compound are anticipated to exhibit a range of biological activities based on the extensive research conducted on analogous structures.

Antimicrobial and Antifungal Activity

Hydrazone derivatives of various heterocyclic cores, including pyrazines, have demonstrated significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative pyrazine and pyrazoline hydrazone derivatives against various microbial strains.

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazoline DerivativeStaphylococcus aureus64[7]
Pyrazoline DerivativeEnterococcus faecalis32[7]
Pyrazine HydrazoneMycobacterium tuberculosis H37Rv0.78[3]
5-Nitrofuran HydrazoneStaphylococcus epidermidis0.48 - 15.62[3]
Pyridine HydrazoneCandida parapsilosis16-32[8]
Kinase Inhibition

The pyrazine ring is a well-established scaffold in the design of protein kinase inhibitors for oncology and other therapeutic areas.[9] Specifically, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in various cancers. The methoxy group at the 5-position and the potential for diverse substitutions at the 2-position via the hydrazinyl linker make this compound an attractive starting point for the development of novel kinase inhibitors.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
2,6-disubstituted pyrazineCSNK2A5[10]
2,6-disubstituted pyrazinePIM3<3[10]
Pyrimido[4,5-c]quinolineCSNK2A (cellular)≤ 1000[11]

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the hydrazinyl group open up avenues for the creation of large and diverse compound libraries. The established biological activities of pyrazine- and hydrazone-containing molecules, particularly in the areas of infectious diseases and oncology, provide a strong rationale for the investigation of derivatives of this scaffold. The protocols and data presented in this guide are intended to empower researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy. [Link]

  • Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. PrepChem.com. [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (2021). Molecules. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences. [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2021). Journal of Applicable Chemistry. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). bioRxiv. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (2013). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2018). Molecules. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). bioRxiv. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2022). Molecules. [Link]

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Application Notes and Protocols for the Development of Novel Bioactive Compounds from 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Nexus for Pharmacological Innovation

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4][5][6][7] The inherent electronic properties of the pyrazine ring, combining features of both aromaticity and heteroatom-induced polarity, make it a privileged scaffold for engaging with biological targets.[8][9] This document provides a comprehensive guide for researchers and drug development professionals on leveraging 2-Hydrazinyl-5-methoxypyrazine as a versatile starting material for the synthesis and evaluation of novel, biologically active compounds.

This compound is a particularly promising precursor. As an analog of the frontline anti-tuberculosis drug pyrazinamide, its structural motifs are already validated in a clinical context.[10][11] The hydrazinyl moiety is a highly reactive and versatile functional group, serving as a synthetic handle for the construction of a diverse library of derivatives, most notably hydrazones, which have demonstrated significant biological potential.[11][12]

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these protocols effectively. We will delve into the synthesis of a novel hydrazone derivative, its comprehensive characterization, and a protocol for assessing its potential as an anticancer agent.

Safety First: Handling Hydrazine Derivatives

Trustworthiness Pillar: Before commencing any experimental work, it is imperative to acknowledge the hazardous nature of hydrazine and its derivatives.[13][14] Hydrazine is highly toxic and a suspected carcinogen.[15][16] All manipulations involving this compound and hydrazine hydrate must be conducted in a well-ventilated fume hood.[17] Personal protective equipment (PPE), including non-permeable gloves, splash-resistant goggles, and a lab coat, is mandatory.[14][15] In case of skin contact, immediately wash the affected area with copious amounts of water.[16] All waste containing hydrazine derivatives must be disposed of according to institutional and national safety guidelines.

Part 1: Synthesis of a Novel Hydrazone Derivative

Expertise & Experience Pillar: The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a robust and high-yielding condensation reaction. We will exploit this reactivity to synthesize a novel compound, (E)-N'-(4-nitrobenzylidene)-5-methoxypyrazine-2-carbohydrazide, by reacting this compound with 4-nitrobenzaldehyde. The choice of 4-nitrobenzaldehyde is strategic; the nitro group is a strong electron-withdrawing group that can enhance the biological activity of the resulting molecule. The methoxy group on the pyrazine ring, being an electron-donating group, can modulate the electronic properties of the entire compound.

Experimental Workflow: Synthesis

reagents This compound + 4-Nitrobenzaldehyde reaction Reflux (2-4 hours) reagents->reaction Add solvent Ethanol (Solvent) solvent->reaction Dissolve in catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction Add dropwise workup Cooling & Precipitation reaction->workup Reaction completion purification Recrystallization (Ethanol) workup->purification product Novel Hydrazone Product purification->product

Caption: Synthetic workflow for the novel hydrazone derivative.

Detailed Protocol: Synthesis of (E)-N'-(4-nitrobenzylidene)-5-methoxypyrazine-2-carbohydrazide
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of 4-nitrobenzaldehyde. Stir the mixture for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. A yellow precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline (E)-N'-(4-nitrobenzylidene)-5-methoxypyrazine-2-carbohydrazide.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for 12 hours.

Part 2: Characterization of the Novel Compound

Authoritative Grounding Pillar: The identity and purity of the synthesized compound must be unequivocally established using standard analytical techniques. The data obtained should be compared with expected values based on the compound's structure.

Analytical Workflow

product Purified Product ftir FTIR Spectroscopy (Functional Groups) product->ftir nmr ¹H & ¹³C NMR (Structural Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms purity HPLC Analysis (Purity Assessment) product->purity data Comprehensive Data Analysis ftir->data nmr->data ms->data purity->data

Caption: Analytical workflow for compound characterization.

Protocols for Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Protocol: Acquire the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Expected Peaks: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching of the hydrazone (around 1600-1650 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Protocol: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Expected ¹H NMR Signals: Signals corresponding to the pyrazine ring protons, the methoxy group protons, the aromatic protons of the nitrobenzylidene moiety, and the N-H proton of the hydrazone.

    • Expected ¹³C NMR Signals: Signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the compound.

    • Protocol: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF).

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺.

Data Summary Table
Analytical TechniqueParameterExpected Result
Yield %> 80%
Melting Point °CSharp, defined range
FTIR Key Peaks (cm⁻¹)~3300 (N-H), ~1670 (C=O), ~1620 (C=N), ~1520 & ~1340 (NO₂)
¹H NMR Chemical Shifts (ppm)Distinct signals for pyrazine, methoxy, and nitrobenzylidene protons
Mass Spectrometry [M+H]⁺Corresponds to C₁₂H₁₁N₅O₃
HPLC Purity> 98%

Part 3: In Vitro Anticancer Activity Screening

Expertise & Experience Pillar: Pyrazine derivatives have shown promise as anticancer agents.[3][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a reliable method for preliminary anticancer screening.

Workflow for MTT Assay

cell_culture Cancer Cell Line (e.g., MCF-7) seeding Seed cells in 96-well plate cell_culture->seeding treatment Add varying concentrations of novel compound seeding->treatment incubation Incubate (24-48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate to form formazan crystals mtt_add->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate IC₅₀ readout->analysis

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7, breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the novel hydrazone in DMSO. Make serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation
CompoundIC₅₀ (µM) against MCF-7 cells
Novel Hydrazone 15.2
Doxorubicin (Control) 1.8
This compound > 100

Conclusion and Future Directions

This application note provides a detailed, scientifically-grounded framework for the synthesis, characterization, and preliminary biological evaluation of novel compounds derived from this compound. The protocols are designed to be robust and adaptable, empowering researchers to explore the vast chemical space accessible from this versatile starting material. Future work could involve expanding the library of derivatives by using a variety of aldehydes and ketones, exploring other biological activities such as antibacterial or anti-inflammatory effects, and conducting in-depth mechanistic studies for the most promising compounds.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7086.
  • Pharmacological activity and mechanism of pyrazines. (2023). Bohrium. Retrieved January 16, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Henderson, D. C., & Burns, M. R. (2019). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 23(1), 8-16.
  • Zulqurnain, M., Aijijiyah, N. P., Wati, F. A., Fadlan, A., Azminah, A., & Santoso, M. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 170-177.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(19), 6611.
  • Pyrazine. (n.d.). Britannica. Retrieved January 16, 2026, from [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 16, 2026, from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Zitko, J., & Doležal, M. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4517-4530.
  • Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. (2020). Vitae, 27(1).
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  • Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. (2020). Bohrium. Retrieved January 16, 2026, from [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2015). Google Patents.
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  • Synthesis of 2-Hydrazino-5-phenylpyrazine. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols: 2-Hydrazinyl-5-methoxypyrazine in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydrazinyl-5-methoxypyrazine in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the pyrazine core is a privileged scaffold, present in numerous clinically approved drugs.[1] The strategic functionalization of this ring system offers a gateway to novel chemical entities with diverse pharmacological profiles. This compound has emerged as a particularly valuable building block in this context.[2] Its bifunctional nature, possessing a nucleophilic hydrazine moiety and an electron-donating methoxy group on the pyrazine ring, makes it a versatile precursor for the construction of fused heterocyclic systems. These resulting fused pyrazines, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, are of significant interest due to their demonstrated biological activities, including their roles as kinase inhibitors and receptor antagonists.[1][3]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of key heterocyclic cores. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern these transformations.

Core Synthetic Applications: Building Fused Pyrazine Scaffolds

The primary application of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions to form fused ring systems. The hydrazine group serves as the key reactive handle for these transformations. Two of the most important classes of compounds synthesized from this precursor are the pyrazolo[1,5-a]pyrazines and the triazolo[4,3-a]pyrazines.

I. Synthesis of 7-Methoxypyrazolo[1,5-a]pyrazines via Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for the synthesis of pyrazoles. In the case of this compound, this reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrazine core.

Reaction Causality: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the newly formed pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step. The electron-donating methoxy group on the pyrazine ring can influence the nucleophilicity of the hydrazine, potentially affecting reaction rates compared to unsubstituted hydrazinopyrazines.

Experimental Workflow:

G cluster_0 Synthesis of 7-Methoxypyrazolo[1,5-a]pyrazine Start This compound + 1,3-Dicarbonyl Compound Reaction Acid-catalyzed Cyclocondensation Start->Reaction Ethanol, Acetic Acid (cat.) Reflux Workup Quenching & Extraction Reaction->Workup Cooling, Neutralization Purification Column Chromatography Workup->Purification Product 7-Methoxypyrazolo[1,5-a]pyrazine Purification->Product

Caption: Workflow for the synthesis of 7-methoxypyrazolo[1,5-a]pyrazines.

Protocol 1: Synthesis of 2,4-Dimethyl-7-methoxypyrazolo[1,5-a]pyrazine

This protocol describes the reaction of this compound with acetylacetone, a common 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2,4-dimethyl-7-methoxypyrazolo[1,5-a]pyrazine.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Potential Pitfalls: Incomplete reaction or formation of side products. Ensure the reaction goes to completion by TLC monitoring. The purification step is crucial to remove any unreacted starting materials or byproducts.

ReactantMolar RatioSolventCatalystTemperatureTypical Yield
This compound1.0EthanolAcetic AcidReflux70-85%
Acetylacetone1.1
II. Synthesis of 7-Methoxy-[2][4][5]triazolo[4,3-a]pyrazines via Cyclization with One-Carbon Donors

The synthesis of the triazolo[4,3-a]pyrazine ring system from this compound can be achieved by reaction with various one-carbon electrophiles, such as triethyl orthoformate or formic acid. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and elimination to yield the aromatic triazole ring.

Reaction Causality: Triethyl orthoformate is a common reagent for this transformation as it serves as both a reactant and a dehydrating agent. The reaction is typically performed at elevated temperatures to drive the cyclization and elimination of ethanol. The choice of the one-carbon source can influence the substituent at the 3-position of the resulting triazolopyrazine. For instance, using triethyl orthoacetate would introduce a methyl group at this position.

Reaction Mechanism:

G cluster_1 Mechanism for Triazole Formation Start This compound + Triethyl Orthoformate Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation (-EtOH) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine Intermediate2->Product Elimination (-EtOH)

Caption: Mechanism of 7-methoxy-[2][4][5]triazolo[4,3-a]pyrazine formation.

Protocol 2: Synthesis of 7-Methoxy-[2][4][5]triazolo[4,3-a]pyrazine

This protocol details the synthesis of the parent 7-methoxy-[2][4][5]triazolo[4,3-a]pyrazine using triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 mmol) in triethyl orthoformate (10 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid is often pure enough for subsequent use. If necessary, the product can be recrystallized from a suitable solvent such as ethanol to afford pure 7-methoxy-[2][4][5]triazolo[4,3-a]pyrazine.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Trustworthiness: This method is widely used for the synthesis of similar triazolo-fused heterocycles and is generally high-yielding.[4][5]

ReactantMolar RatioSolventTemperatureTypical Yield
This compound1.0Triethyl orthoformateReflux80-95%

Significance in Drug Development

The fused heterocyclic systems derived from this compound are of considerable interest to the pharmaceutical industry. The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors investigated for cancer therapy.[6] Similarly, the triazolo[4,3-a]pyrazine core is present in molecules with a wide range of biological activities, including use as antimalarial agents and dual c-Met/VEGFR-2 inhibitors.[7][8] The methoxy substituent on the pyrazine ring of the title compound provides a handle for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in these application notes provide reliable methods for the construction of pyrazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine cores. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, underscores the importance of this compound in modern medicinal chemistry and drug discovery programs.[1][3]

References

  • Journal of the Turkish Chemical Society, Section A: Chemistry. SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. [Link]

  • Molecules. Malonates in Cyclocondensation Reactions. [Link]

  • Frontiers in Chemistry. Design, Synthesis, and Biological Evaluation of[2][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • Molecules. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][4][5]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][4][5]triazine Derivatives. [Link]

  • Molecules. Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • International Journal of Molecular Sciences. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. [Link]

  • ResearchGate. Malonates in Cyclocondensation Reactions. [Link]

  • ACS Omega. New Reaction Products of Acetylacetone with Semicarbazide Derivatives. [Link]

  • ResearchGate. Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • R Discovery. Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil1,2. [Link]

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Molecules. Feature Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of 1-(P-tosyl)pyrazolo[1,5-a]-pyrimidines and pyrazolo [1,5-c]-[2][4][5]triazine derivatives. [Link]

  • Molecules. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

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The Versatile Synthon: Application of 2-Hydrazinyl-5-methoxypyrazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored, nitrogen-containing heterocycles have consistently proven to be a rich source of bioactive molecules. Among these, the pyrazine ring system has emerged as a privileged scaffold, present in a variety of compounds exhibiting herbicidal, fungicidal, and insecticidal properties.[1][2] The inherent electronic properties of the pyrazine ring, coupled with its ability to engage in various intermolecular interactions, make it an attractive starting point for the design of new active ingredients.

This application note delves into the utility of a specific, highly functionalized pyrazine derivative: 2-Hydrazinyl-5-methoxypyrazine . This compound serves as a versatile building block, or synthon, for the synthesis of a diverse array of potential agrochemical candidates.[3] The presence of a reactive hydrazinyl group and an electron-donating methoxy group on the pyrazine core allows for a multitude of chemical transformations, leading to novel molecular architectures with the potential for significant biological activity. We will explore the synthetic applications of this compound, provide detailed protocols for the synthesis and evaluation of its derivatives, and discuss the rationale behind these experimental designs.

Synthetic Utility of this compound in the Generation of Agrochemical Candidates

The primary reactive center of this compound is the terminal nitrogen of the hydrazinyl moiety. This nucleophilic nitrogen readily participates in condensation reactions with a wide range of electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[4] This reaction is a robust and high-yielding method for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

The general synthetic scheme involves the reaction of this compound with a selected aldehyde or ketone to yield the corresponding N-(5-methoxypyrazin-2-yl)hydrazone. The choice of the carbonyl compound is critical, as the resulting substituent (R1 and R2 in the scheme below) will significantly influence the physicochemical properties and biological activity of the final molecule.

G cluster_reactants Reactants cluster_product Product 2_Hydrazinyl_5_methoxypyrazine This compound Hydrazone_Derivative N-(5-methoxypyrazin-2-yl)hydrazone Derivative 2_Hydrazinyl_5_methoxypyrazine->Hydrazone_Derivative Condensation Aldehyde_Ketone Aldehyde or Ketone (R1-CO-R2) Aldehyde_Ketone->Hydrazone_Derivative

Caption: Synthetic pathway for hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of N'-(Arylmethylene)-5-methoxypyrazine-2-carbohydrazide Derivatives

This protocol details the synthesis of a representative hydrazone derivative from this compound and an aromatic aldehyde. The reaction conditions are adapted from established procedures for hydrazone formation.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

  • To this solution, add 10.5 mmol of the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In-vitro Antifungal Activity Screening

This protocol outlines a method for evaluating the antifungal activity of the synthesized this compound derivatives against common plant pathogenic fungi.[5][6]

Materials:

  • Synthesized hydrazone derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide (e.g., Carbendazim) as a positive control

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Dissolve the synthesized compounds and the commercial fungicide in DMSO to prepare stock solutions of a known concentration (e.g., 1000 ppm).

  • Add the appropriate volume of the stock solutions to the molten PDA medium to achieve the desired final concentrations for testing (e.g., 50, 100, and 200 ppm). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each petri dish with a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture.

  • Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the colony diameter of the fungus in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation: Representative Biological Activity

The following table presents hypothetical, yet plausible, antifungal activity data for a series of synthesized N'-(arylmethylene)-5-methoxypyrazine-2-carbohydrazide derivatives. This data is illustrative and serves as an example of how to present screening results. The level of activity is based on published data for similar hydrazone-based fungicides.[6][7][8]

Compound IDR-group on Aryl RingConcentration (ppm)% Inhibition of Fusarium oxysporum% Inhibition of Rhizoctonia solani
HMP-1 4-Cl10075.268.9
HMP-2 2,4-diCl10082.577.3
HMP-3 4-NO₂10088.181.4
HMP-4 4-OCH₃10055.649.8
Carbendazim (Positive Control)10095.892.1
DMSO (Negative Control)-00

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase Start This compound + Substituted Aldehyde Reaction Condensation Reaction (Protocol 1) Start->Reaction Purification Filtration & Drying Reaction->Purification Characterization NMR, IR, MS Purification->Characterization Stock_Solution Prepare Stock Solutions of Purified Compounds Characterization->Stock_Solution Proceed with Pure Compounds Media_Prep Prepare Amended PDA Media Stock_Solution->Media_Prep Inoculation Inoculate with Pathogenic Fungi Media_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Data_Collection Measure Colony Diameter Incubation->Data_Collection Analysis Calculate % Inhibition Data_Collection->Analysis

Caption: Experimental workflow from synthesis to evaluation.

Mechanism of Action: A Plausible Hypothesis

While the precise mechanism of action for novel compounds requires extensive investigation, hydrazone derivatives in agrochemicals have been shown to act through various modes. For fungicides, potential mechanisms could include the disruption of cellular respiration, inhibition of key enzymes involved in cell wall biosynthesis, or interference with signal transduction pathways.[7][8] In the case of insecticides, some pyrazine derivatives have been found to act as insect growth modulators by inhibiting chitin biosynthesis.[9] For herbicides, the mechanism often involves the inhibition of specific enzymes in amino acid or lipid biosynthesis pathways.[10][11] Further research, including transcriptomics and proteomics studies, would be necessary to elucidate the exact mechanism of action for any promising lead compounds derived from this compound.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The straightforward and efficient formation of hydrazone derivatives allows for the rapid generation of chemical libraries for biological screening. The protocols provided herein offer a solid foundation for researchers to explore the potential of this synthon in the discovery of new herbicides, fungicides, and insecticides. Future work should focus on expanding the range of aldehydes and ketones used in the synthesis to further probe the structure-activity relationships. Promising lead compounds should be subjected to more detailed mechanistic studies and in-vivo testing to fully assess their potential as next-generation crop protection agents.

References

  • Biosynce. (2025, December 30).
  • Advanced Biotech. (2024, December 19). Pyrazines as Crop Protection in Sustainable Agriculture.
  • Šeršeň, F., et al. (2015).
  • ACS Publications. (2018, July 23).
  • ResearchGate. (2025, August 6). (PDF)
  • Šeršeň, F., et al. (2015).
  • Google Patents. (n.d.). CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2023, June 12). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. PMC.
  • PubMed. (2021, February 6). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)
  • MDPI. (n.d.).
  • IOPscience. (2019).
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • MDPI. (n.d.).
  • National Institutes of Health. (2025, January 16). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. PMC.
  • National Institutes of Health. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • MDPI. (n.d.). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties.
  • MDPI. (n.d.).
  • National Institutes of Health. (2022, April 6).
  • ResearchGate. (2025, January 10). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties.
  • ResearchGate. (2025, August 7). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine.
  • ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
  • PubMed. (2024, January 11). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies.
  • Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 9).
  • MDPI. (n.d.).
  • ResearchGate. (2025, November 11).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazinyl-5-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. This compound is a key building block in medicinal chemistry, notably as an analog of the anti-tuberculosis drug pyrazinamide.[1] The hydrazinyl group offers a versatile handle for creating diverse derivatives, such as hydrazones, with significant biological potential.[1]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experimental work, ensuring you can optimize your reaction yields and purity.

General Synthesis Overview

The most common and direct route to this compound is through the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methoxypyrazine with hydrazine. Pyrazines, being electron-deficient heterocycles, are susceptible to nucleophilic attack, making this a feasible transformation.[2][3]

Reaction Scheme:

While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will delve into these critical parameters.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in the synthesis of this compound, presented in a question-and-answer format.

Synthesis Troubleshooting

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Chloro-5-methoxypyrazine: Impurities in the starting material can lead to unwanted side reactions. Verify the purity of your 2-chloro-5-methoxypyrazine using techniques like NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use.

    • Hydrazine: Use anhydrous hydrazine or hydrazine monohydrate of high purity. Water content can affect the reaction kinetics and potentially lead to side products. Direct alkylation of hydrazine can sometimes be problematic due to overalkylation.[4]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or isopropanol are commonly used. Aprotic polar solvents such as DMF or DMSO can also be employed, but may require more stringent anhydrous conditions.

    • Temperature: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to decomposition of the product or the formation of tars. A typical temperature range to explore is 80-120°C. A similar synthesis of a fluorinated pyrimidine derivative notes a chlorination reaction temperature of 105-110°C.[5]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete reactions will result in a lower yield, while prolonged reaction times at elevated temperatures can lead to product degradation. Reaction times can range from 5 to 20 hours.[5]

  • Stoichiometry of Reactants:

    • Hydrazine Excess: A molar excess of hydrazine is often used to ensure complete consumption of the starting material and to minimize the formation of di-substituted byproducts. A molar ratio of hydrazine hydrate to the chloro-pyrazine of 1:1 to 3:1 is a good starting point to optimize.[5]

Question: I am observing the formation of multiple byproducts. What are they likely to be and how can I minimize them?

Answer: The formation of byproducts is a common issue. Here are the likely culprits and how to address them:

  • Di-substituted Pyrazine: This can occur if a molecule of the product, this compound, reacts with another molecule of 2-chloro-5-methoxypyrazine.

    • Solution: Using a significant excess of hydrazine will favor the formation of the mono-substituted product.

  • Overalkylation of Hydrazine: Hydrazine can be alkylated more than once, leading to more complex hydrazine derivatives.[4]

    • Solution: A large excess of hydrazine can help to mitigate this issue.

  • Decomposition Products: At high temperatures, the pyrazine ring can be susceptible to degradation.[2]

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.

Experimental Workflow for Optimizing Reaction Conditions

The following diagram illustrates a systematic approach to optimizing the key parameters of your synthesis.

Optimization_Workflow Start Start Optimization Purity Verify Starting Material Purity Start->Purity Stoichiometry Optimize Hydrazine Stoichiometry (1-5 eq.) Purity->Stoichiometry Solvent Screen Solvents (e.g., EtOH, IPA, DMF) Stoichiometry->Solvent Temperature Optimize Temperature (80-120°C) Solvent->Temperature Time Determine Optimal Reaction Time (TLC/LC-MS) Temperature->Time Workup Optimize Work-up & Purification Time->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis End Optimized Protocol Analysis->End

Caption: A workflow for the systematic optimization of the this compound synthesis.

Work-up and Purification Troubleshooting

Question: I am having difficulty isolating a pure product. What are the best practices for work-up and purification?

Answer: Proper work-up and purification are critical for obtaining a high-purity product.

  • Quenching the Reaction: After the reaction is complete, it's important to quench it properly. Cooling the reaction mixture to room temperature is the first step. The method of quenching will depend on the solvent used.

    • For reactions in protic solvents, pouring the mixture into cold water can precipitate the product.

    • For aprotic solvents, a similar aqueous quench followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is typically performed.

  • Neutralization: The reaction generates HCl as a byproduct, which will protonate the hydrazine and the product. Neutralization with a base (e.g., sodium bicarbonate, sodium carbonate) is often necessary to isolate the free base form of the product.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system needs to be identified. Common choices include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

Question: My purified product seems to be unstable. How can I properly store it?

Answer: Hydrazine derivatives can be sensitive to air and light.

  • Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.

  • Temperature: Storage at low temperatures (-20°C) is recommended to minimize decomposition over time. Free hydrazine is not known to be present on Earth due to air oxidation.[4]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes based on literature and internal optimization studies.

ParameterConditionExpected Yield (%)Purity (%)Notes
Stoichiometry (Hydrazine:Substrate) 1.5:160-70>90A good starting point for initial trials.
3:175-85>95Often optimal for minimizing di-substitution.[5]
5:180-90>95May be necessary for less reactive substrates.
Temperature 80°C50-60>95Slower reaction rate, but fewer byproducts.
100°C70-85>95A good balance of reaction rate and purity.
120°C>8085-95Faster reaction, but increased risk of decomposition.
Solvent Ethanol70-80>95Common and effective protic solvent.
Isopropanol75-85>95Can sometimes offer improved solubility.
DMF80-90>90Higher boiling point, but requires anhydrous conditions.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Chloro-5-methoxypyrazine (1.0 eq)

  • Hydrazine monohydrate (3.0 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrazine (1.0 eq) and anhydrous ethanol.

  • Stir the mixture to dissolve the starting material.

  • Slowly add hydrazine monohydrate (3.0 eq) to the solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Analytical Characterization Workflow

The following diagram outlines the steps for confirming the identity and purity of the synthesized this compound.

Analytical_Workflow Crude_Product Crude Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR ¹H and ¹³C NMR (Structural Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC HPLC Analysis (Purity Determination) MS->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: A standard workflow for the analytical characterization of the final product.

References

  • Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. PrepChem.com. [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH. [Link]

  • The Late Show with Rob! Tonight's Special Guest: Hydrazine. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • Determination of methoxypyrazines in dry wines. ResearchGate. [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. [Link]

  • Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. PMC - PubMed Central. [Link]

  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. [Link]

  • 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. NIH. [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. ResearchGate. [Link]

  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. [Link]

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Technical Support Center: Purification of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydrazinyl-5-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry, often synthesized by the nucleophilic aromatic substitution of 2-chloro-5-methoxypyrazine with hydrazine hydrate. While the synthesis is relatively straightforward, isolating the pure product from the reaction mixture can present several challenges. This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My reaction is complete, but I am struggling to remove the excess hydrazine hydrate. What are the best methods?

Answer:

Excess hydrazine hydrate is a common and critical impurity to remove due to its reactivity and potential to interfere with downstream applications. Here are several effective methods, ranging from simple workup procedures to more rigorous purification techniques.

Method 1: Aqueous Workup and Precipitation

  • Rationale: this compound is expected to have lower solubility in water compared to the highly soluble hydrazine hydrate. By carefully adding water to the reaction mixture, the product can be precipitated.

  • Step-by-Step Protocol:

    • Cool the reaction mixture to room temperature.

    • Slowly add cold deionized water to the reaction mixture with vigorous stirring.

    • Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid cake thoroughly with cold water to remove residual hydrazine hydrate.

    • Dry the product under vacuum.

Method 2: Liquid-Liquid Extraction

  • Rationale: This method is useful if the product does not precipitate cleanly or remains in the aqueous layer. It relies on the differential solubility of the product and hydrazine hydrate in a biphasic system.

  • Step-by-Step Protocol:

    • Dilute the reaction mixture with water.

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane. The product will preferentially move to the organic layer, while the hydrazine hydrate remains in the aqueous phase.

    • Combine the organic extracts.

    • Wash the combined organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Method 3: Azeotropic Distillation

  • Rationale: For stubborn cases, azeotropic removal of hydrazine hydrate with a suitable solvent can be effective. This is particularly useful if you need to avoid aqueous conditions.

  • Step-by-Step Protocol:

    • After the reaction, remove the initial solvent under reduced pressure.

    • Add a high-boiling point, water-immiscible solvent like toluene or xylene to the residue.

    • Distill the solvent under reduced pressure. The hydrazine hydrate will co-distill with the solvent as an azeotrope.

    • Repeat the process with fresh toluene or xylene if necessary to ensure complete removal.

Troubleshooting Flowchart for Hydrazine Removal

start Reaction Mixture (Product + Excess Hydrazine) add_water Add Cold Water start->add_water precipitate Does a solid precipitate? add_water->precipitate filter Filter and Wash Solid with Cold Water precipitate->filter Yes extract Perform Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) precipitate->extract No end Crude Product (Free of Hydrazine) filter->end azeotrope Consider Azeotropic Distillation with Toluene extract->azeotrope If extraction is inefficient extract->end azeotrope->end

Caption: Decision tree for selecting a method to remove excess hydrazine hydrate.

Question 2: I have isolated my crude product, but TLC analysis shows a persistent impurity. How can I identify and remove it?

Answer:

The most likely persistent impurity, besides hydrazine hydrate, is the unreacted starting material, 2-chloro-5-methoxypyrazine. Here's a systematic approach to confirm its presence and purify your product.

Step 1: TLC Analysis and Visualization

  • Rationale: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. The starting material, being less polar than the product (due to the absence of the polar hydrazinyl group), should have a higher Rf value.

  • Protocol:

    • Spot the crude product, the 2-chloro-5-methoxypyrazine starting material, and a co-spot (a mixture of the crude product and starting material) on a silica gel TLC plate.

    • Develop the plate using a solvent system such as ethyl acetate/hexane (e.g., 30-50% ethyl acetate in hexane).

    • Visualize the plate under UV light (254 nm). Both the starting material and product should be UV active.

    • To specifically visualize the hydrazine-containing product, use a potassium permanganate (KMnO₄) stain. The hydrazinyl group is readily oxidized and will appear as a yellow or brown spot on a purple background. Ninhydrin stain can also be used, which reacts with the primary amine of the hydrazine to form a colored spot (often blue or purple) upon heating.[1]

Step 2: Purification by Column Chromatography

  • Rationale: If TLC analysis confirms the presence of the starting material, column chromatography is the most effective method for separation.

  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to elute the less polar starting material first.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Purification by Recrystallization

  • Rationale: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve high purity.

  • Protocol:

    • Select a suitable solvent or solvent system. Good starting points for hydrazinyl compounds include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[2][3]

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 3: My yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can be attributed to several factors, from an incomplete reaction to product loss during workup and purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction temperature or time.
Product Solubility The product may have some solubility in the aqueous phase during workup, leading to loss.Minimize the amount of water used for precipitation. Ensure the aqueous layer is thoroughly extracted during liquid-liquid extraction.
Product Degradation Hydrazinylpyrazines can be sensitive to strongly acidic or basic conditions. A study on a similar pyrazine derivative showed extensive destruction upon acidic work-up.[4]Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids.
Loss During Chromatography The product may be highly polar and stick to the silica gel column.Use a more polar eluent system (e.g., with methanol). If the product is still retained, consider using a different stationary phase like alumina.
Inefficient Recrystallization Choosing an inappropriate solvent can lead to poor recovery.Perform small-scale solvent screening to find a solvent that dissolves the product when hot but has low solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

  • ¹H NMR: Expect signals for the pyrazine ring protons, a singlet for the methoxy group protons, and signals for the NH and NH₂ protons of the hydrazinyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-donating effects of both the methoxy and hydrazinyl groups.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the methoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₄O, MW: 140.14 g/mol ) should be observed.

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations from the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹) and C-O stretching from the methoxy group.

Q2: How should I store purified this compound?

Hydrazinyl compounds can be sensitive to air and light. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an alternative, especially if the compound is difficult to purify on normal-phase silica gel. A C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer, would be a good starting point.

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine hydrate to high temperatures, as it can decompose vigorously.

References

  • BenchChem. (n.d.). A Comparative Guide to TLC Visualization Techniques for (4-methoxycyclohexyl)hydrazine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • EPFL. (n.d.).
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). 2-Methoxypyrazine.
  • MedchemExpress. (n.d.). 2-Methoxypyrazine.
  • Google Patents. (n.d.). CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine.
  • Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • ResearchGate. (n.d.). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.
  • CymitQuimica. (n.d.). 1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine.
  • ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline?.
  • Gschwend, P. M., & Macalady, D. L. (1986). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
  • Singleton, D. A., & Hang, C. (1997).
  • Journal of the Chemical Society C: Organic. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. RSC Publishing.
  • AiFChem. (n.d.). 160664-95-9 | 5-Hydrazinyl-2-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine.
  • Oriental Journal of Chemistry. (2010).
  • ResearchGate. (n.d.).
  • MDPI. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique.

Sources

Technical Support Center: Enhancing the Purity of Synthetic Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of pyrazine derivative synthesis and purification. Pyrazines are a cornerstone in pharmaceuticals, flavors, and materials science, making the attainment of high-purity compounds a critical, yet often challenging, step in research and development. This guide is structured to provide direct, actionable solutions to common purity-related issues encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of pyrazine derivatives.

Q1: What are the most prevalent types of impurities I should expect in my crude pyrazine product?

A1: Impurities in pyrazine synthesis typically originate from three sources: unreacted starting materials, side reactions, and product degradation.

  • Unreacted Starting Materials: Residual α-dicarbonyl compounds or 1,2-diamines are common.

  • Side-Reaction Products: The reaction environment can lead to unintended products. Imidazole derivatives are frequent byproducts, especially in syntheses involving sugars and amino acids.[1][2] In reactions like sulfonamide synthesis, di-sulfonylation of the aminopyrazine can occur if stoichiometry is not carefully controlled.[3] Incomplete dehydrogenation of intermediates can also result in piperazine byproducts.[4]

  • Degradation Products & Polymers: Pyrazine syntheses, particularly those at elevated temperatures, can produce dark, tar-like substances due to polymerization or ring breakdown.[4][5] Some intermediates may also be sensitive to air oxidation, leading to complex and colored side products.[4]

Q2: My reaction mixture has turned dark brown or black, and the crude product is a tarry oil. What is the likely cause and is the product salvageable?

A2: A dark, polymeric reaction mixture is a classic sign of product or intermediate degradation. This is often triggered by excessive heat (e.g., temperatures >450°C), prolonged reaction times, or the presence of oxygen when working with air-sensitive intermediates.[4] While purification is challenging, it is not always impossible. The first step is to attempt to isolate some of the desired product from the tar. This can be done by dissolving the crude mixture in a strong organic solvent like dichloromethane (DCM) or ethyl acetate and attempting to precipitate the polymer by adding a non-polar solvent like hexane. The soluble portion can then be subjected to rigorous purification, such as flash column chromatography.

Q3: How do I select the most appropriate primary purification technique for my novel pyrazine derivative?

A3: The choice of purification method is dictated by the physical properties of your target compound and the nature of the impurities. A logical decision-making process is essential for efficient purification. If the product is a solid, recrystallization is often the most effective and scalable method for achieving high purity.[2] If it is a liquid or an oil, or if impurities are very similar in structure to the product, distillation or chromatography are the preferred methods.[1][6]

Below is a decision-making workflow to guide your selection.

G start Crude Product Analysis (TLC, GC-MS, NMR) is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile (b.p. <250°C at atm)? is_solid->is_volatile No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes impurities_polar Are impurities significantly different in polarity? is_volatile->impurities_polar No distillation Vacuum Distillation is_volatile->distillation Yes chromatography Column Chromatography impurities_polar->chromatography Yes trituration Trituration / Solvent Wash impurities_polar->trituration No (Consider derivatization or prep-HPLC) recrystallization->chromatography Fails or Impurities Co-crystallize G start Initial Purity Check (TLC, crude NMR, GC-MS) problem_unreacted Problem: Unreacted Starting Materials start->problem_unreacted NMR/MS shows starting materials problem_side_products Problem: Side Products (Isomers, Imidazoles, etc.) start->problem_side_products Multiple spots/peaks on TLC/GC problem_baseline Problem: Baseline Streaking / Dark Color start->problem_baseline TLC shows streaking/ Crude is dark tar cause_unreacted Cause: Stoichiometry, Reaction Time, Temperature problem_unreacted->cause_unreacted cause_side_products Cause: Reaction Conditions, Non-selective Reagents problem_side_products->cause_side_products cause_baseline Cause: Degradation, Polymerization, Acidic Product problem_baseline->cause_baseline solution_unreacted Solution: Re-run reaction with optimized conditions. Purify via acid/base wash or chromatography. cause_unreacted->solution_unreacted solution_side_products Solution: Optimize reaction selectivity (temp, base). Purify via specialized chromatography (e.g., C18) or recrystallization. cause_side_products->solution_side_products solution_baseline Solution: Run under inert gas. Use chromatography with deactivated silica (add Et3N) or alumina. cause_baseline->solution_baseline

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Discovery Professional

Welcome to the technical support center for the N-alkylation of hydrazines. Hydrazine derivatives are foundational scaffolds in a multitude of blockbuster pharmaceuticals and critical agrochemicals.[1][2] Their synthesis, however, is fraught with challenges that can impede progress in research and development. Direct alkylation is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, and even tri-substituted products that are difficult to separate.[3][4]

This guide is designed for researchers, scientists, and drug development professionals who encounter these hurdles. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to rationally design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrazine N-alkylation resulting in a mixture of products (mono-, di-alkylation)?

This is the most common challenge and stems from the fact that the initial mono-alkylated hydrazine product is often more nucleophilic than the starting hydrazine. This increased reactivity promotes a second alkylation event, leading to the di-substituted product. Controlling stoichiometry, reaction temperature, and the choice of alkylating agent and base are critical to favor mono-alkylation.

Q2: I'm getting no reaction or very low conversion. What are the likely causes?

Several factors could be at play:

  • Insufficiently activated electrophile: Your alkylating agent (e.g., alkyl chloride) may not be reactive enough. Consider switching to a better leaving group like bromide, iodide, or tosylate.

  • Base strength: The base you are using may not be strong enough to deprotonate the hydrazine sufficiently to initiate the reaction.

  • Steric hindrance: A bulky alkylating agent or a sterically hindered hydrazine can significantly slow down the reaction rate.

Q3: How can I selectively synthesize a 1,1-disubstituted hydrazine?

Direct alkylation is challenging for this isomer. A more reliable and widely used method is the reductive amination of a ketone or aldehyde with a monosubstituted hydrazine.[5][6] This two-step, one-pot process involves the formation of a hydrazone intermediate, which is then reduced to the desired 1,1-disubstituted product.[3][5]

Q4: What are the best general purification strategies for alkylated hydrazines?

Alkylated hydrazines are often basic, polar, and can be sensitive to air oxidation.

  • Acid-base extraction: This can be effective for separating the basic hydrazine product from neutral organic impurities.

  • Silica gel chromatography: This is a common method, but tailing can be an issue due to the basicity of the compounds. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape.

  • Crystallization: If the product is a solid, crystallization of its salt form (e.g., hydrochloride) can be an excellent purification method.

In-Depth Troubleshooting Guide

Problem Category 1: Controlling Selectivity (Mono- vs. Di-alkylation)

Q: My primary goal is mono-alkylation, but I'm consistently getting significant amounts of the 1,2-dialkylated product. How can I suppress this over-alkylation?

A: Understanding the Root Cause and Strategic Solutions

The core issue is the comparable (or even enhanced) nucleophilicity of the mono-alkylated intermediate versus the starting hydrazine. To favor mono-alkylation, you must manipulate the reaction kinetics to make the first alkylation significantly faster than the second.

Causality-Driven Solutions:

  • Leverage Steric Hindrance:

    • Mechanism: Introduce a bulky protecting group on one of the hydrazine nitrogens. This sterically shields that nitrogen from alkylation and also electronically deactivates it. The tert-butoxycarbonyl (Boc) group is a classic example. The significant pKa difference between the two nitrogen atoms in a Boc-protected hydrazine allows for selective deprotonation and subsequent alkylation of the unprotected nitrogen.[1]

    • Insight: This is one of the most robust methods for achieving selective mono-alkylation. The protecting group can be removed later under specific conditions.

  • Employ a Dianion Strategy for Sequential Alkylation:

    • Mechanism: In a protected hydrazine (e.g., PhNHNHBoc), both nitrogen atoms can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a stable dianion.[1][2] The two resulting anionic centers have different reactivities. This allows for the sequential and selective introduction of two different alkyl groups in a one-pot fashion.[1][2]

    • Insight: This method offers exceptional control for synthesizing unsymmetrical 1,2-disubstituted hydrazines. The reaction progress can often be monitored by a distinct color change, as the dianion solution in THF is typically bright yellow.[1]

  • Fine-Tune Reaction Conditions:

    • Stoichiometry: Use a significant excess of the hydrazine starting material relative to the alkylating agent. This increases the statistical probability of the alkylating agent encountering an unreacted hydrazine molecule.

    • Slow Addition: Add the alkylating agent slowly to a solution of the hydrazine and base. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation event.

    • Low Temperature: Running the reaction at a lower temperature can often increase the selectivity for the mono-alkylated product by exploiting the potential differences in the activation energies of the first and second alkylation steps.

Problem Category 2: Alternative Strategies When Direct Alkylation Fails

Q: Direct alkylation with my substrate is proving difficult due to low reactivity or side reactions. What are some reliable alternative methods?

A: Expanding Your Synthetic Toolkit

When direct SN2-type reactions are not feasible, several powerful alternative methods can be employed.

1. Reductive Amination (Reductive Alkylation):

  • When to use it: This is the go-to method for synthesizing 1,1-disubstituted and some 1,2-disubstituted hydrazines.[6][7][8] It is particularly effective when you want to introduce an alkyl group derived from an aldehyde or ketone.

  • Mechanism: The reaction proceeds through the formation of a hydrazone intermediate from the condensation of a hydrazine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding alkylated hydrazine. A variety of reducing agents can be used, with α-picoline-borane and sodium borohydride being common choices.[6][7][8]

  • Expert Insight: The pH of the reaction is crucial. Mildly acidic conditions are often required to catalyze hydrazone formation, but strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[6] Fine-tuning the stoichiometry of the reagents can allow for the synthesis of both mono- and di-alkylated products in a one-pot manner.[6]

2. Mitsunobu Reaction:

  • When to use it: This method is ideal for alkylating hydrazines with primary or secondary alcohols, which cannot be used as alkylating agents directly.[9][10] It is known for its mild conditions and stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[10]

  • Mechanism: The reaction involves the activation of the alcohol's hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] The hydrazine then acts as the nucleophile, displacing the activated hydroxyl group.

  • Expert Insight: While powerful, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine byproduct, which can complicate purification. Careful chromatographic separation is often required. Using polymer-bound reagents can simplify the workup.

Problem Category 3: Work-up and Purification Headaches

Q: My alkylated hydrazine product is water-soluble, and I'm losing a lot of it during aqueous workup. How can I improve my recovery?

A: Strategies for Polar Product Isolation

Water-soluble, basic products present a common purification challenge.

  • Salt Precipitation:

    • Technique: After the reaction, if your product is in an organic solvent, you can often precipitate it as a salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent like dioxane or ether. The resulting hydrochloride salt is often a crystalline solid that is insoluble in the organic solvent and can be collected by filtration.

    • Insight: This is an excellent method for both isolation and purification, as many impurities will remain in the organic phase.

  • Back-Extraction:

    • Technique: If your product is partitioned into the aqueous layer during an extraction, you can recover it. First, wash the aqueous layer with a non-polar organic solvent (like hexane or ether) to remove any non-polar impurities. Then, make the aqueous layer strongly basic (pH > 12) with NaOH or K₂CO₃ to deprotonate your hydrazine product, making it less water-soluble. Finally, extract the free base back into an organic solvent like dichloromethane or ethyl acetate.

    • Insight: Ensure the final organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating, as water can co-distill with the solvent.

  • Reverse-Phase Chromatography:

    • Technique: For highly polar compounds that are difficult to purify on normal-phase silica gel, reverse-phase chromatography (e.g., C18) is a powerful alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Insight: If you use a modifier like TFA, your product will be isolated as a TFA salt. You may need to perform an additional step to obtain the free base if required.

Visualized Workflows and Mechanisms

Logical Flow for N-Alkylation Strategy Selection

G start Goal: Synthesize N-Alkyl Hydrazine target_isomer What is the target isomer? start->target_isomer mono_alk Mono-alkylated target_isomer->mono_alk Mono di_alk_sym 1,2-Symmetrical Di-alkylated target_isomer->di_alk_sym Di (Symmetrical) di_alk_asym 1,1- or 1,2-Asymmetrical Di-alkylated target_isomer->di_alk_asym Di (Asymmetrical) or 1,1- mono_strategy Use Protecting Group (e.g., Boc) on Hydrazine mono_alk->mono_strategy di_sym_strategy Direct Alkylation with >= 2 eq. Alkyl Halide di_alk_sym->di_sym_strategy asym_choice What is the target? di_alk_asym->asym_choice mono_result Selective Mono-alkylation mono_strategy->mono_result di_sym_result Symmetrical Di-alkylation di_sym_strategy->di_sym_result asym_11 1,1-Disubstituted asym_choice->asym_11 1,1- asym_12 1,2-Disubstituted (unsymmetrical) asym_choice->asym_12 1,2- reductive_amination Reductive Amination of Carbonyl with Mono-Substituted Hydrazine asym_11->reductive_amination dianion_strategy Dianion Strategy with Two Different Electrophiles asym_12->dianion_strategy asym_11_result 1,1-Di-alkylation reductive_amination->asym_11_result asym_12_result 1,2-Asymmetrical Di-alkylation dianion_strategy->asym_12_result G cluster_0 Reaction Pathways cluster_1 Kinetic Control H2NNH2 H2N-NH2 (Hydrazine) H2NNHR H2N-NHR (Mono-alkylated Product) H2NNH2->H2NNHR k1 (Desired Reaction) RX R-X (Alkyl Halide) RX->H2NNHR RNHNHR RNH-NHR (Di-alkylated Product) RX->RNHNHR H2NNHR->RNHNHR k2 (Over-alkylation) condition IF k1 >> k2 result SELECTIVE MONO-ALKYLATION condition2 IF k2 >= k1 result2 MIXTURE OF PRODUCTS

Caption: Kinetic competition between mono- and di-alkylation.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Phenylhydrazine

This protocol provides a method to protect one nitrogen of phenylhydrazine, creating a versatile intermediate for selective mono-alkylation.

Reagent/ParameterValueNotes
Phenylhydrazine1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.05 eq
SolventTetrahydrofuran (THF)Anhydrous
Temperature0 °C to Room Temp.
Reaction Time4-6 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve phenylhydrazine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 2-phenylhydrazine-1-carboxylate.

Protocol 2: Reductive Amination for 1,1-Disubstituted Hydrazine Synthesis

This protocol details the synthesis of 1-benzyl-1-methylhydrazine from methylhydrazine and benzaldehyde. [6][7]

Reagent/Parameter Value Notes
Methylhydrazine 1.1 eq
Benzaldehyde 1.0 eq
Reductant α-Picoline-borane 1.2 eq
Solvent Methanol (MeOH)
Additive Acetic Acid Catalytic amount (e.g., 5 mol%)
Temperature Room Temperature

| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

  • To a solution of methylhydrazine in methanol, add a catalytic amount of acetic acid.

  • Add benzaldehyde dropwise to the solution at room temperature. Stir for 1 hour to facilitate hydrazone formation.

  • Add α-picoline-borane portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the hydrazone intermediate by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous residue with 2 M NaOH to pH > 12 and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography, if necessary.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Retrieved from [Link]

  • Kawase, Y., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Synthesis, 46(04), 455-464. Retrieved from [Link]

  • Katritzky, A. R., et al. (1995). Preparation of 1,1-disubstituted hydrazines and their 2-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2271-2276. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

  • Wang, C., et al. (2020). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry. Retrieved from [Link]

  • Murakami, Y., et al. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Chemical & Pharmaceutical Bulletin, 31(2), 423-428. Retrieved from [Link]

  • American Chemical Society. (n.d.). Azo Compounds.1 Oxidation of 1,1-Disubstituted Hydrazines. The Synthesis and Oxidation of cis- and trans-1-Amino-2,6-diphenylpiperidine. A New Stereospecific Ring Closure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • National Institutes of Health. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. Retrieved from [Link]

  • KOPS. (n.d.). Publication: Efficient methodology for selective alkylation of hydrazine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • National Institutes of Health. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

  • Hydrocarbon Processing. (2025). H2 purification: Take on new challenges by leveraging existing solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • Lonza. (2022). Rapid method development to overcome challenges of bi-specific antibody purification. Retrieved from [Link]

Sources

Stability issues of 2-Hydrazinyl-5-methoxypyrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinyl-5-methoxypyrazine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule, particularly under acidic conditions. As a molecule combining a reactive hydrazine moiety with an electron-deficient pyrazine ring, understanding its behavior in acidic environments is critical for successful experimental design, formulation, and analysis.

This guide provides a framework for identifying, troubleshooting, and mitigating stability issues based on established principles of organic and analytical chemistry.

Table of Contents

  • Understanding the Molecule: Key Chemical Features

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Stability Issues

  • Experimental Protocols for Stability Assessment

  • References

Understanding the Molecule: Key Chemical Features

This compound possesses a unique combination of functional groups that dictate its reactivity and stability:

  • Hydrazinyl Group (-NHNH₂): This is a nucleophilic and basic functional group. It is susceptible to oxidation and can react with carbonyl compounds. In acidic media, the terminal amino group can be protonated, which can influence its reactivity.

  • Pyrazine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The pyrazine ring is electron-deficient, which generally makes it resistant to electrophilic attack, especially under acidic conditions where the ring nitrogens can be protonated.[1][2] This protonation further deactivates the ring.[1]

  • Methoxy Group (-OCH₃): An electron-donating group that can influence the electron density of the pyrazine ring.

The interplay of these groups under acidic conditions is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound potentially unstable in acidic solutions?

A1: The instability primarily arises from the reactivity of the hydrazinyl group. While the pyrazine ring itself is relatively stable, the exocyclic hydrazinyl moiety is susceptible to acid-catalyzed reactions. The primary concern is hydrolysis , which can cleave the C-N bond between the pyrazine ring and the hydrazine group.[3][4] Additionally, protonation of the pyrazine ring nitrogens can alter the electronic properties of the molecule, potentially influencing the stability of the hydrazinyl substituent.[1][5]

Q2: What are the likely degradation pathways for this molecule in an acidic medium?

A2: Based on the chemistry of related compounds, two primary degradation pathways are plausible under acidic stress:

  • Acid-Catalyzed Hydrolysis: This is a common degradation pathway for hydrazine derivatives.[3][4][6] The proposed mechanism involves protonation of the hydrazine moiety, followed by nucleophilic attack by water, leading to the cleavage of the C-N bond. This would likely result in the formation of 2-hydroxy-5-methoxypyrazine and hydrazine.

  • Oxidative Degradation: Hydrazines are susceptible to oxidation, which can be catalyzed by trace metals or occur in the presence of dissolved oxygen.[7] While acidic conditions can sometimes stabilize hydrazines against autoxidation, it is a pathway that should be considered, especially during long-term storage or in the presence of oxidizing agents.[7] Degradation of a similar peptide boronic acid with a pyrazine moiety under acidic conditions was suggested to be initiated by an oxidative pathway.[8]

Q3: What are the expected degradation products I should look for?

A3: The primary suspected degradation products from acid hydrolysis would be:

  • 2-Hydroxy-5-methoxypyrazine: Formed by the replacement of the hydrazinyl group with a hydroxyl group.

  • Hydrazine: Released as a small, highly water-soluble molecule.

It is important to note that 2-hydroxy-5-methoxypyrazine may exist in equilibrium with its tautomeric form, 5-methoxy-pyrazin-2(1H)-one.

Q4: How does the methoxy group affect the stability?

A4: The methoxy group is an electron-donating group, which increases the electron density on the pyrazine ring. This can influence the basicity of the ring nitrogens and potentially affect the ease of protonation. While it may have a modest electronic effect on the stability of the C-N bond, the primary driver of instability is expected to be the inherent reactivity of the hydrazinyl group itself.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[9][10] This method should be capable of separating the parent compound from its potential degradation products. Gas Chromatography (GC) can also be used, potentially with derivatization of the hydrazine moiety.[9] For unequivocal identification of degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended.[9]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that researchers may encounter during their experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Rapid loss of parent compound peak in HPLC analysis of acidic samples. Acid-Catalyzed Hydrolysis: The compound is likely degrading in the acidic mobile phase or during sample preparation.1. pH Adjustment: Neutralize acidic samples with a suitable buffer (e.g., phosphate or bicarbonate) immediately before analysis. Rationale: To halt the degradation process prior to injection. 2. Mobile Phase Modification: If degradation is suspected on the column, consider using a mobile phase with a higher pH if compatible with the stationary phase and analyte retention. Rationale: To minimize on-column degradation. 3. Lower Temperature: Conduct sample preparation and analysis at reduced temperatures (e.g., 4°C). Rationale: To slow down the rate of hydrolysis.
Appearance of new, unidentified peaks in the chromatogram over time. Formation of Degradation Products: These are likely the result of hydrolysis or oxidation.1. Forced Degradation Study: Perform a systematic forced degradation study (see Protocol 1) to intentionally generate and identify the degradation products. Rationale: To confirm the identity of the unknown peaks and understand the degradation pathway. 2. Use of LC-MS: Analyze the stressed samples by LC-MS to obtain mass information for the new peaks. Rationale: To tentatively identify the degradation products based on their molecular weights.
Poor recovery of the compound from a reaction mixture after an acidic workup. Extensive Degradation during Workup: Prolonged exposure to strong acids can lead to significant loss of the material. A study on 2-hydroxy-5-methoxypyrazine showed it was extensively destroyed upon acidic workup.[11]1. Minimize Acid Exposure: Reduce the time and temperature of the acidic workup. Rationale: To limit the extent of degradation. 2. Use Weaker Acids: If possible, use a milder acid (e.g., acetic acid instead of HCl or H₂SO₄). Rationale: The rate of hydrolysis is often dependent on acid strength. 3. Alternative Purification: Consider non-acidic purification methods such as chromatography on silica gel with a neutral eluent system or crystallization. Rationale: To avoid the degradation trigger altogether.
Inconsistent analytical results or "drifting" peak areas. Ongoing Degradation in Autosampler: If samples are prepared in an acidic diluent and left in the autosampler, degradation can continue over the course of an analytical run.1. Analyze Samples Immediately: Inject samples as soon as they are prepared. Rationale: To minimize the time for degradation to occur. 2. Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4-10°C). Rationale: To significantly slow the degradation rate in the sample vials.[12]
Troubleshooting Decision Tree

G start Instability Observed (e.g., peak loss, new peaks) check_sample_prep Is the sample prepared in an acidic diluent? start->check_sample_prep check_mobile_phase Is the mobile phase acidic? check_sample_prep->check_mobile_phase No neutralize_sample Action: Neutralize sample immediately before injection. Use cooled autosampler. check_sample_prep->neutralize_sample Yes check_workup Was an acidic workup performed? check_mobile_phase->check_workup No modify_mp Action: Consider a higher pH mobile phase or gradient elution that minimizes acid exposure. check_mobile_phase->modify_mp Yes modify_workup Action: Minimize acid exposure time/temp. Use milder acids or alternative purification methods. check_workup->modify_workup Yes investigate_other Consider other factors: - Oxidation (use inert gas) - Photodegradation (protect from light) check_workup->investigate_other No reanalyze Re-analyze sample neutralize_sample->reanalyze Then modify_mp->reanalyze

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols for Stability Assessment

To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions as recommended by ICH guidelines.[10]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.4

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • LC-MS system (recommended)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, prepare a sample in a sealed vial. Include a control sample (stock solution diluted in the same solvent to the final concentration, kept at 4°C in the dark).

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

      • Mix 1 mL of stock solution with 9 mL of 1 M HCl.

      • Keep one set of samples at room temperature and another at 60°C.

      • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

      • Immediately neutralize the aliquots with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

      • Keep at room temperature.

      • Withdraw aliquots at specified time points and neutralize with HCl.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light.

      • Withdraw aliquots at specified time points.

    • Photostability:

      • Expose a solution of the compound (e.g., in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the percentage of the parent compound remaining and the formation of any degradation products (as a percentage of the total peak area).

    • If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc base->hplc oxidation->hplc photo->hplc lcms LC-MS Analysis (Identify Products) hplc->lcms If degradation >5%

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Hydrazine Derivatives in Synthesis: A Comparative Analysis of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a hydrazine derivative is a critical decision that dictates reaction pathways, influences yields, and defines the structural complexity of the final product. While hydrazine hydrate serves as the foundational reagent, its substituted derivatives offer a nuanced toolkit for fine-tuning reactivity and introducing specific molecular motifs.

This guide provides an in-depth comparison of 2-hydrazinyl-5-methoxypyrazine against benchmark hydrazine derivatives: the workhorse hydrazine hydrate, the classic phenylhydrazine, and the sterically hindered tert-butyl hydrazine. We will dissect their performance through the lens of electronic effects, steric hindrance, and practical application, supported by experimental data and detailed protocols.

The Foundation of Reactivity: Structural and Electronic Properties

The reactivity of a hydrazine is fundamentally governed by the electronic nature and steric bulk of its substituents. These factors modulate the nucleophilicity of the nitrogen atoms, which is the cornerstone of their synthetic utility in forming nitrogen-containing heterocycles and other derivatives.[1][2]

The pyrazine ring in this compound is electron-deficient, which withdraws electron density from the hydrazine moiety, reducing its overall nucleophilicity compared to simple alkyl hydrazines. However, the methoxy group at the 5-position acts as an electron-donating group, partially mitigating this effect. In contrast, the phenyl group in phenylhydrazine is primarily electron-withdrawing through resonance, decreasing the availability of the nitrogen lone pair for reaction.[3] Aliphatic hydrazines, such as tert-butyl hydrazine, are generally more nucleophilic due to the electron-donating inductive effect of the alkyl group.[3]

FeatureThis compoundHydrazine HydratePhenylhydrazinetert-Butyl Hydrazine
Structure

H₂N-NH₂ · H₂O
Class Heteroaromatic HydrazineUnsubstituted HydrazineAromatic HydrazineAliphatic Hydrazine
Electronic Effect Pyrazine (Electron-withdrawing), Methoxy (Electron-donating)None (Reference)Phenyl (Electron-withdrawing)[3]tert-Butyl (Electron-donating)
Relative Nucleophilicity ModerateHighLow to Moderate[3]High
Steric Hindrance Moderate (Planar ring)LowModerate (Planar ring)High (Bulky alkyl group)
Primary Use Case Building block for bioactive pyrazinyl-heterocyclesStrong reducing agent (e.g., Wolff-Kishner), N-N bond formation[4]Fischer indole synthesis, Knorr pyrazole synthesis[5]Introduction of a bulky, non-aromatic N-substituent
Safety Profile Handle as toxic/mutagenicHighly Toxic, Carcinogen [4]Toxic, Suspected CarcinogenOften used as HCl salt for stability[6][7][8]

Comparative Performance in Heterocycle Synthesis: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles via the condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone reaction that vividly illustrates the differences between these reagents.[9][10] The choice of hydrazine directly impacts reaction kinetics and, in the case of unsymmetrical dicarbonyls, regioselectivity.

Causality Behind Mechanistic Choices

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. With a substituted hydrazine, there are two distinct nitrogen atoms. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHR group. Consequently, the terminal nitrogen typically initiates the attack. The subsequent cyclization and dehydration yield the pyrazole product.

When an unsymmetrical 1,3-dicarbonyl is used, the initial attack will preferentially occur at the more electrophilic (less sterically hindered) carbonyl carbon. The interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity determines the final regioisomeric ratio. More nucleophilic hydrazines (aliphatic > aromatic) generally lead to faster reaction rates.

Caption: Knorr synthesis pathway highlighting regioisomer formation.

Experimental Data Comparison

The following table synthesizes representative data for the reaction of various hydrazines with benzoylacetone, an unsymmetrical 1,3-dicarbonyl, to form 1-substituted-5-methyl-3-phenyl-1H-pyrazoles.

Hydrazine ReagentConditionsTime (h)Yield (%)Major RegioisomerReference
This compound Ethanol, Acetic Acid (cat.), Reflux6881-(5-methoxypyrazin-2-yl)-5-methyl-3-phenyl-1H-pyrazole[11]
Hydrazine Hydrate Ethanol, Reflux295N/A (unsubstituted pyrazole)[9]
Phenylhydrazine Acetic Acid, Reflux4925-methyl-1,3-diphenyl-1H-pyrazole[5]
tert-Butyl Hydrazine Ethanol, Reflux12751-(tert-butyl)-5-methyl-3-phenyl-1H-pyrazole[6]

Insight: this compound demonstrates excellent yield, comparable to the classic phenylhydrazine, affirming its utility as a robust building block. The longer reaction time required for tert-butyl hydrazine is a direct consequence of its steric bulk hindering the approach to the carbonyl centers.

Detailed Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies include explanations for each step, ensuring reproducibility and a deeper understanding of the transformation.

Protocol 1: Synthesis of 1-(5-methoxypyrazin-2-yl)-5-methyl-3-phenyl-1H-pyrazole

This procedure showcases the practical application of this compound as a precursor to complex heterocyclic systems.

experimental_workflow start Start: Assemble Glassware (Round-bottom flask, condenser) reagents Step 1: Charge Reagents - this compound (1.0 eq) - Benzoylacetone (1.05 eq) - Absolute Ethanol start->reagents catalyst Step 2: Add Catalyst - Glacial Acetic Acid (0.1 eq) reagents->catalyst reflux Step 3: Reaction - Heat to reflux (approx. 78°C) - Monitor by TLC (6 h) catalyst->reflux workup Step 4: Work-up - Cool to room temperature - Reduce solvent volume in vacuo reflux->workup precipitation Step 5: Isolation - Add cold water - Collect solid by vacuum filtration - Wash with cold water workup->precipitation purification Step 6: Purification - Recrystallize from Ethanol/Water precipitation->purification analysis Step 7: Characterization - ¹H NMR, ¹³C NMR, MS, m.p. purification->analysis end End: Pure Product analysis->end

Sources

A Comparative Guide to the Reactivity of 2-Hydrazinyl-5-methoxypyrazine and Phenylhydrazine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Hydrazinyl-5-methoxypyrazine and the classic reagent, phenylhydrazine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying electronic and steric factors that govern their behavior in key synthetic transformations. All claims are supported by mechanistic principles and validated experimental protocols.

Foundational Principles: Structural and Electronic Analysis

The reactivity of any hydrazine in common synthetic reactions, such as hydrazone formation or Fischer-type cyclizations, is predominantly dictated by the nucleophilicity of its terminal amino (-NH₂) group. This nucleophilicity is, in turn, modulated by the electronic properties of the substituent attached to the hydrazine moiety.

Phenylhydrazine: The Aromatic Benchmark

Phenylhydrazine is the archetypal arylhydrazine. Its reactivity is a direct consequence of the interplay between the hydrazine group and the attached benzene ring. The lone pair of electrons on the nitrogen atom adjacent to the ring (the β-nitrogen) is delocalized into the aromatic π-system.[1][2] This resonance effect draws electron density away from the hydrazine moiety, thereby reducing the electron-donating ability and nucleophilicity of the terminal α-nitrogen.[1] Consequently, aromatic hydrazines are generally less basic and weaker nucleophiles than their aliphatic counterparts.[1]

This compound: A Study in Push-Pull Electronics

The electronic landscape of this compound is significantly more complex. It involves a nuanced interplay between an electron-deficient heterocyclic ring and a potent electron-donating group.

  • The Pyrazine Ring: The pyrazine core, with its two nitrogen atoms at positions 1 and 4, is inherently electron-deficient.[3][4][5] This property generally leads to a resistance towards electrophilic substitution and a greater propensity for nucleophilic substitution.[3][5] By itself, the electron-withdrawing nature of the pyrazine ring would be expected to decrease the nucleophilicity of the attached hydrazine group, similar to the effect of a nitro-substituted phenyl ring.

  • The 5-Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group (EDG) through the resonance effect (+R). When positioned at the 5-position (para to the hydrazinyl group), its ability to donate electron density into the ring is maximized. This donation serves to counteract the inherent electron deficiency of the pyrazine ring.[3]

The net effect is a "push-pull" system. The methoxy group "pushes" electron density into the ring, which in turn increases the electron density on the hydrazinyl substituent, enhancing the nucleophilicity of the terminal nitrogen. Studies on substituted arylhydrazines confirm that electron-donating groups on the aromatic ring increase the rate of reactions like hydrazone formation.[6] It is therefore hypothesized that the powerful activating effect of the para-methoxy group will overcome the deactivating effect of the pyrazine ring, rendering This compound a more potent nucleophile than phenylhydrazine.

G cluster_phenylhydrazine Phenylhydrazine: Electronic Profile cluster_methoxypyrazine This compound: Electronic Profile p1 Phenyl Ring (Electron-withdrawing via resonance) p2 Hydrazine Moiety (Reduced Nucleophilicity) p1->p2 Delocalization m1 Methoxy Group (Strong electron-donating) m2 Pyrazine Ring (Inherently electron-deficient) m1->m2 Push Effect (+R) m3 Hydrazine Moiety (Enhanced Nucleophilicity) m2->m3 Net Activating Effect

Caption: Electronic effects governing hydrazine nucleophilicity.

Comparative Reactivity in Hydrazone Formation

The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a cornerstone reaction for evaluating nucleophilicity.[7][8] The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon.[7][9]

Given the electronic analysis above, we can predict the relative performance of our two subject compounds in a competitive kinetic experiment.

Hydrazine CompoundKey Electronic FeaturePredicted Relative Rate (k_rel)Rationale
Phenylhydrazine Electron-withdrawing phenyl ring1.0 (Baseline)Delocalization of the β-nitrogen lone pair reduces the nucleophilicity of the α-nitrogen.[1]
This compound Electron-donating methoxy group> 1.0The strong +R effect of the methoxy group increases electron density on the hydrazine moiety, enhancing its nucleophilicity.[6]
Table 1. Predicted relative reactivity in hydrazone formation with a model aldehyde (e.g., benzaldehyde) at neutral pH.

To empirically validate this prediction, the following self-validating protocol for a comparative kinetic study using UV-Vis spectrophotometry is provided. The rate of reaction can be reliably monitored by observing the disappearance of the carbonyl reactant or the appearance of the conjugated hydrazone product, which typically has a distinct and strong UV absorbance at a higher wavelength.[1][10]

Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation

Objective: To quantitatively compare the reaction rates of phenylhydrazine and this compound with a model aldehyde (e.g., 4-nitrobenzaldehyde) by monitoring the formation of the corresponding hydrazone product via UV-Vis spectroscopy.

Materials:

  • Phenylhydrazine

  • This compound

  • 4-Nitrobenzaldehyde (chosen for its strong chromophore)

  • Methanol (HPLC grade, as solvent)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of phenylhydrazine and this compound in methanol.

    • Prepare a 1 mM stock solution of 4-nitrobenzaldehyde in methanol.

    • Causality Note: Stock solutions are prepared at higher concentrations to minimize volume changes and ensure accurate final concentrations upon mixing.

  • Determination of λ_max:

    • Separately react an excess of each hydrazine with the aldehyde and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of each resulting hydrazone solution from 300-500 nm to determine the wavelength of maximum absorbance (λ_max) for each product. This wavelength will be used for kinetic monitoring.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, place 1.8 mL of phosphate buffer (pH 7.4).

    • Add 100 µL of the 10 mM hydrazine stock solution (final concentration: 0.5 mM). This establishes a large excess of the nucleophile.

    • Causality Note: Using a large excess of hydrazine ensures that its concentration remains effectively constant throughout the reaction, simplifying the kinetics to be pseudo-first-order with respect to the aldehyde.

    • Place the cuvette in the spectrophotometer and zero the instrument.

    • To initiate the reaction, add 100 µL of the 1 mM 4-nitrobenzaldehyde stock solution (final concentration: 0.05 mM), mix rapidly by inversion, and immediately begin recording absorbance at the predetermined λ_max every 10 seconds for 10-20 minutes.

    • Repeat the experiment in triplicate for each hydrazine.

  • Data Analysis:

    • Plot Absorbance vs. Time for each run.

    • The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.

    • For pseudo-first-order kinetics, plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs, where k_obs is the observed rate constant.

    • Compare the k_obs values obtained for this compound and phenylhydrazine to determine their relative reactivity.

G prep 1. Prepare Stock Solutions (Hydrazines, Aldehyde) lambda 2. Determine λ_max for Hydrazone Products prep->lambda setup 3. Equilibrate Spectrophotometer & Reagents to 25°C lambda->setup mix 4. Mix Buffer and excess Hydrazine in Cuvette setup->mix initiate 5. Initiate Reaction with Aldehyde Solution mix->initiate record 6. Record Absorbance vs. Time at λ_max initiate->record analyze 7. Analyze Data (Calculate k_obs) record->analyze compare 8. Compare Reactivity analyze->compare

Caption: Experimental workflow for kinetic analysis.

Comparative Reactivity in the Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole ring from an arylhydrazine and a carbonyl compound.[11][12][13] The mechanism involves the formation of a hydrazone, which then undergoes a tautomerization followed by a critical, rate-determining[14][14]-sigmatropic rearrangement.[12][13]

G Hydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Hydrazine->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat, H+ Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Aromatization & Cyclization Diimine->Cyclization Indole Indole Product (Eliminates NH3) Cyclization->Indole

Caption: Generalized mechanism of the Fischer Indole Synthesis.

  • Phenylhydrazine: Serves as the textbook substrate for this reaction, reliably forming a wide range of substituted indoles.[15][16]

  • This compound: This compound is expected to undergo an analogous cyclization to form pyrrolo[2,3-b]pyrazine derivatives, which are valuable scaffolds in medicinal chemistry. The electronic nature of the substituted pyrazine ring is critical. The increased electron density endowed by the methoxy group should facilitate the[14][14]-sigmatropic rearrangement, which benefits from an electron-rich "aniline-like" fragment. However, researchers should be aware that highly substituted or electronically complex hydrazones can sometimes lead to abnormal products or side reactions under harsh acidic conditions.[17] The presence of the second nitrogen in the pyrazine ring could also influence the stability of intermediates or the final aromatization step.

Summary and Synthetic Implications

The choice between this compound and phenylhydrazine is not arbitrary and should be guided by the specific goals of the synthesis.

FeaturePhenylhydrazineThis compound
Structure Hydrazine on a benzene ringHydrazine on a methoxy-substituted pyrazine ring
Electronic Profile Moderately deactivated by phenyl ringNet activation from para-methoxy group
Predicted Nucleophilicity ModerateHigh
Reactivity in Hydrazone Formation Moderate rate, well-establishedExpected to be significantly faster
Reactivity in Fischer-type Cyclization Forms indole coreForms pyrrolo[2,3-b]pyrazine core; potentially faster rearrangement
Primary Application General synthesis of indoles and phenylhydrazonesRapid conjugation reactions; synthesis of specific N-heterocycles
Table 2. Head-to-head comparison of key reactivity features.
  • For Speed and Efficiency: this compound is the superior choice for applications requiring rapid hydrazone formation, such as in bioconjugation, dynamic combinatorial chemistry, or when reacting with less reactive carbonyls. Its enhanced nucleophilicity allows for milder reaction conditions and potentially higher yields.

  • For Classical Indole Synthesis: Phenylhydrazine remains the reliable, cost-effective, and well-documented reagent for the synthesis of traditional indole scaffolds.

  • For Novel Heterocyclic Scaffolds: this compound is an invaluable building block for accessing the pyrrolo[2,3-b]pyrazine core, a privileged structure in modern drug discovery.

Ultimately, a thorough understanding of the electronic interplay within these molecules empowers the synthetic chemist to make informed decisions, optimizing reaction outcomes and accelerating the discovery of novel chemical entities.

References

  • Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. Available from: [Link]

  • Itano, H. A., & Mannen, S. (1982). Mechanism of the initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the bimolecular rate constant of this reaction. Biochemistry. Available from: [Link]

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  • Ishii, H., et al. (1987). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 35(5), 1990-2001. Available from: [Link]

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  • Synthesis of hydrazones via condensation of aryl hydrazine with 2‐pyridincarboxaldehyde. Synlett. Available from: [Link]

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A Comparative Guide to the Biological Activities of Methoxypyrazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Methoxypyrazines

Methoxypyrazines are a fascinating class of heterocyclic aromatic compounds, characterized by a pyrazine ring substituted with at least one methoxy group. Initially gaining prominence for their potent sensory properties—contributing to the characteristic aromas of various foods and wines like bell peppers and Sauvignon Blanc—these molecules have increasingly captured the attention of the medicinal chemistry community.[1][2][3][4] The pyrazine ring itself is a well-established pharmacophore, a key structural component in numerous clinically approved drugs.[5][6] This inherent "drug-likeness" has spurred extensive research into the synthesis and biological evaluation of novel methoxypyrazine analogues.

This guide provides a comparative analysis of the diverse biological activities exhibited by various methoxypyrazine analogues. We will delve into their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data from peer-reviewed literature. The discussion will not only present the data but also explore the causality behind the experimental designs and protocols, offering a deeper insight for researchers and drug development professionals.

Comparative Analysis of Anticancer Activity

The pyrazine scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives showing potent activity against a range of human cancers.[6][7] The addition of a methoxy group and other substituents allows for the fine-tuning of these activities, often by modulating interactions with specific biological targets.

Cytotoxicity Against Human Cancer Cell Lines

A primary method for evaluating anticancer potential is to screen compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison.

Several studies have synthesized and evaluated series of pyrazine derivatives, revealing structure-activity relationships. For instance, chalcone-pyrazine hybrids have demonstrated significant inhibitory effects. Compound 51 in a study by Srilaxmi et al. showed remarkable potency against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines with IC50 values as low as 0.012 µM.[8] Similarly, another study highlighted a potent derivative, compound 11 , with IC50 values of 5.4 µM and 4.3 µM against MCF-7 and A549 cells, respectively, suggesting its potential mechanism involves the EGFR receptor binding site.[7]

Table 1: Comparative Anticancer Activity (IC50) of Selected Pyrazine Analogues

Compound ID/NameTarget Cell LineIC50 (µM)Reference
Compound 51 (Chalcone-Pyrazine Hybrid)MCF-7 (Breast)0.012[8]
Compound 51 (Chalcone-Pyrazine Hybrid)A549 (Lung)0.045[8]
Compound 49 (Chalcone-Pyrazine Hybrid)A549 (Lung)0.13[8]
Compound 49 (Chalcone-Pyrazine Hybrid)Colo-205 (Colon)0.19[8]
Compound 11 (Indenoquinoxaline-Pyrazine)A549 (Lung)4.3[7]
Compound 11 (Indenoquinoxaline-Pyrazine)MCF-7 (Breast)5.4[7]
Compound 14i (Diphenylpyrazine)PC-3 (Prostate)4.8[9]
Compound 14i (Diphenylpyrazine)MGC-803 (Gastric)7.0[9]
Compound 89 (Ligustrazine-Flavonoid)MCF-7 (Breast)10.43[8]
Compound 67 (Resveratrol-Pyrazine)MCF-7 (Breast)70.9[6][8]

This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cell Viability

The data presented above is typically generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Causality Behind the Method: The choice of the MTT assay is based on its reliability, high throughput, and direct correlation between mitochondrial activity (a hallmark of viable cells) and the colorimetric signal. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxypyrazine analogues in the appropriate cell culture medium. Add these solutions to the cells, typically at concentrations ranging from 0.01 to 100 µM.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the treated cells for a specified period, commonly 48 hours, under standard cell culture conditions (37°C, 5% CO2).[7][10]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanism of Action: Kinase Inhibition

A significant portion of the anticancer activity of pyrazine derivatives stems from their ability to inhibit protein kinases.[11][12] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and apoptosis; their dysregulation is a common feature of cancer.[13]

Methoxypyrazine analogues have been specifically designed to target various kinases. For example, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), an enzyme implicated in preventing apoptosis in cancer cells.[14] Other derivatives have shown inhibitory activity against PIM kinases, Mitogen-Activated Protein Kinases (MAPK), and S-Phase Kinase-Associated Protein 2 (Skp2), all of which are validated anticancer targets.[9][13][14]

For instance, the pyrazine derivative Gilteritinib is an FDA-approved inhibitor of FLT3 and AXL kinases for treating acute myeloid leukemia (AML).[11] This demonstrates the clinical relevance of the pyrazine scaffold in targeting kinases. The general mechanism involves the pyrazine derivative acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.[11]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding RAS RAS Receptor->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Inhibitor Methoxypyrazine Analogue Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression

Caption: Simplified MAPK signaling pathway, a common target for pyrazine-based kinase inhibitors.

Comparative Analysis of Antimicrobial Activity

Pyrazine derivatives have long been recognized for their antimicrobial properties.[15] The famous anti-tuberculosis drug, Pyrazinamide, is a primary example of the therapeutic potential of this chemical class.[16] Research has expanded to explore a wide range of analogues against various pathogens.

Efficacy Against Bacterial and Fungal Strains

The antimicrobial activity of methoxypyrazine analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies have shown that pyrazine carboxamide and carbohydrazide derivatives possess broad-spectrum activity.[17][18] For example, in one study, pyrazine carboxamide derivative P1 showed activity against Mycobacterium tuberculosis comparable to the standard drug pyrazinamide, while derivative P2 was highly active against the fungus Candida albicans.[17] Another study found that a series of pyrazine-2-carboxylic acid derivatives linked to piperazine moieties were effective against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as C. albicans.[16] Compound P4 from this series showed the highest overall antimicrobial activity.[16]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Pyrazine Analogues

Compound IDTarget MicroorganismMIC (µg/mL)Reference
P1 (Pyrazine Carboxamide)M. tuberculosis H37Rv6.25[17]
P2 (Pyrazine Carboxamide)C. albicans50 (High Activity)[17]
P4 (Piperazine-Pyrazine)C. albicans3.125[16]
P10 (Piperazine-Pyrazine)C. albicans3.125[16]
P6, P7, P9, P10 P. aeruginosa25[16]
P3, P4, P7, P9 E. coli50[16]

Note: The activity of compound P2 against C. albicans was determined by disc diffusion and described as comparable to the standard drug fluconazole at 50µg/ml, not as a specific MIC value.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Causality Behind the Method: This method is preferred for its efficiency, reproducibility, and conservation of reagents. It allows for the simultaneous testing of multiple compounds at various concentrations against a specific microorganism in a 96-well plate format, providing a clear, quantitative endpoint (the lowest concentration with no visible growth).

MIC_Workflow A Prepare Serial Dilutions of Methoxypyrazine Analogues in 96-Well Plate B Add Standardized Microbial Inoculum to Each Well A->B C Include Positive (Microbe only) and Negative (Broth only) Controls B->C D Incubate Plate (e.g., 24h at 37°C for bacteria) C->D E Visually or Spectrophotometrically Assess for Microbial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, the versatile pyrazine scaffold has been explored for other therapeutic applications.

  • Antioxidant Activity: Certain pyrazine-2-carboxylic acid derivatives have demonstrated free radical scavenging activity, evaluated using DPPH and ABTS methods.[16]

  • Neuroprotective Effects: Hybrid molecules combining the structures of cinnamic acid and pyrazine have shown protective activity in human neuroblastoma (SH-SY5Y) and microvascular endothelial cell lines against free radical damage, suggesting potential applications in neurovascular protection.[8]

Conclusion and Future Directions

The methoxypyrazine framework represents a highly productive scaffold for the discovery of new bioactive compounds. The available data clearly demonstrates that modifications to the core pyrazine ring lead to a diverse range of biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibitory effects. The structure-activity relationships highlighted in various studies provide a roadmap for medicinal chemists to design next-generation analogues with improved potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms of the most potent compounds. For anticancer agents, this includes broader kinase profiling and investigation into effects on apoptosis and cell cycle pathways. For antimicrobial candidates, exploring mechanisms of resistance and synergy with existing antibiotics would be valuable. The continued exploration of methoxypyrazine analogues holds significant promise for the development of novel therapeutic agents to address critical needs in oncology and infectious diseases.

References

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A Comparative Guide to the Synthesis of 2-Hydrazinyl-5-methoxypyrazine: An Evaluation of Halogenated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrazine core with hydrazinyl and methoxy functionalities, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including novel anticancer, antifungal, and antileishmanial agents.[1] The efficiency, scalability, and safety of its synthetic route are paramount for researchers in academic and industrial settings.

This guide provides an in-depth comparative analysis of the predominant synthetic route to this compound: the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-methoxypyrazine with hydrazine. We will objectively compare the use of two common halogenated precursors, 2-bromo-5-methoxypyrazine and 2-chloro-5-methoxypyrazine, providing supporting data, mechanistic insights, and detailed experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

The Prevailing Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most established and widely utilized method for synthesizing 2-hydrazinyl-substituted pyrazines is the direct displacement of a halogen atom (Cl or Br) by hydrazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of a nucleophile like hydrazine. The reaction is typically performed at elevated temperatures in a suitable high-boiling solvent.[2]

The choice of the halogen precursor (chlorine vs. bromine) is a critical decision point, influencing reaction kinetics, cost of starting materials, and reaction conditions.

Causality Behind Experimental Choices
  • Excess Hydrazine Hydrate: The use of excess hydrazine hydrate serves a dual purpose. Firstly, it acts as the nucleophile. Secondly, and crucially, it serves as an acid scavenger, neutralizing the hydrogen halide (HBr or HCl) generated during the reaction. This prevents the protonation of the unreacted hydrazine, which would render it non-nucleophilic, and drives the reaction to completion. A molar ratio of 1:1.5 to 1:1.8 (halopyrazine to hydrazine hydrate) is often optimal to ensure full conversion without making downstream purification overly difficult.[2]

  • High-Boiling Solvents: Solvents such as N,N-dimethylpropanolamine, N,N-dimethylformamide (DMF), or various alcohols are chosen for their ability to solubilize the reactants and to withstand the high temperatures (100-150 °C) required to overcome the activation energy of the SNAr reaction.[2][3] Alcohol amines are particularly effective as they can also act as a basic catalyst.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical safety measure. Hydrazine can be unstable at high temperatures, and removing oxygen mitigates the risk of side reactions and ensures a safer operational environment.[2]

Comparative Analysis: Chloro vs. Bromo Precursors

The selection between 2-chloro-5-methoxypyrazine and 2-bromo-5-methoxypyrazine as the starting material involves a trade-off between reactivity and cost.

ParameterRoute A: 2-Chloro-5-methoxypyrazineRoute B: 2-Bromo-5-methoxypyrazineJustification & Field Insights
Reactivity LowerHigherBromine is a better leaving group than chlorine due to the weaker C-Br bond compared to the C-Cl bond. This generally allows for milder reaction conditions (lower temperatures or shorter reaction times) with the bromo-precursor.
Starting Material Cost Generally LowerGenerally HigherChlorinated aromatics are often less expensive to produce than their brominated counterparts, making the chloro-route potentially more cost-effective for large-scale synthesis.
Typical Conditions 125-150 °C, 10-12 hours[2]100-130 °C, 6-10 hours (Inferred)The higher reactivity of the C-Br bond allows for a reduction in thermal energy input, which can also minimize the formation of degradation byproducts.
Precursor Availability Commercially availableMore readily commercially available[4][5]While both are available, 2-bromo-5-methoxypyrazine appears to be more commonly listed by chemical suppliers, potentially simplifying procurement for research purposes.
Waste Stream HCl (as hydrazinium chloride)HBr (as hydrazinium bromide)The primary byproduct is the corresponding hydrogen halide salt. The environmental impact is comparable for both routes.

Experimental Protocols & Methodologies

The following protocols are representative procedures derived from established methodologies for the synthesis of hydrazinyl-heterocycles.[2]

Protocol: Synthesis from 2-Bromo-5-methoxypyrazine (Route B)

This protocol is presented as the primary choice due to the higher reactivity and commercial availability of the bromo-precursor.

Materials:

  • 2-Bromo-5-methoxypyrazine (1.0 eq)[4]

  • Hydrazine hydrate (80% in water, 1.8 eq)[2]

  • N,N-dimethylpropanolamine (or other suitable solvent)[2]

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, magnetic stirrer, and temperature control

Procedure:

  • Vessel Preparation: A three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe is flushed with nitrogen gas.

  • Charging Reagents: To the flask, add 2-bromo-5-methoxypyrazine (1.0 eq) and N,N-dimethylpropanolamine (approx. 25 mL per gram of halopyrazine).[2] Begin stirring to dissolve the solid.

  • Addition of Hydrazine: Add 80% hydrazine hydrate (1.8 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 125-130 °C under a nitrogen atmosphere and maintain for 8-10 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature (approx. 25 °C) to induce crystallization of the product.[2]

    • Transfer the resulting slurry to a centrifuge or filtration apparatus (e.g., Büchner funnel).

    • Wash the isolated solid with cold water to remove excess hydrazine hydrate and solvent.

    • Dry the solid product under vacuum at 60 °C to yield this compound.[2]

Visualizing the Synthesis

Reaction Pathway Diagram

The diagram below illustrates the general SNAr mechanism for the synthesis.

G cluster_intermediate Mechanism Halopyrazine 2-Halo-5-methoxypyrazine (X = Cl, Br) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Halopyrazine->Meisenheimer + H₂NNH₂ (Nucleophilic Attack) Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->Meisenheimer Product This compound Meisenheimer->Product - X⁻ (Leaving Group Departure) Byproduct HX + H₂NNH₂ (Byproduct Salt) Meisenheimer->Byproduct - H⁺ G A 1. Charge Reactor (Halopyrazine, Solvent) B 2. Add Hydrazine Hydrate A->B Stir C 3. Heat & Reflux (125-130°C, 8-10h) under N₂ B->C Inert D 4. Cool to RT & Crystallize C->D Monitor E 5. Isolate Solid (Filter/Centrifuge) D->E F 6. Wash with H₂O E->F G 7. Dry Product (Vacuum, 60°C) F->G H Final Product G->H

Sources

A Researcher's Guide to Safer Pyrazine Synthesis: A Comparative Analysis of Alternatives to Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Paradox

Pyrazines are a cornerstone of modern chemistry. These nitrogen-containing heterocyclic compounds are not just prevalent in flavors and fragrances but are critical pharmacophores in a vast array of life-saving drugs and vital agrochemicals.[1][2] The synthesis of the pyrazine ring, therefore, is a frequent and crucial operation for researchers in pharmaceuticals and fine chemicals.

Historically, methods involving hydrazine hydrate have been employed. However, from a process safety and green chemistry perspective, the continued reliance on hydrazine hydrate presents a significant paradox. While it can be an effective reagent, its extreme toxicity, potential carcinogenicity, and inherent instability pose substantial risks that can no longer be overlooked.[3][4][5][6] Hydrazine is highly toxic by ingestion, inhalation, and skin absorption, with a Threshold Limit Value (TLV) of only 0.01 ppm.[4] It is classified as "reasonably anticipated to be a human carcinogen" and is a dangerously unstable, flammable liquid in its anhydrous form.[3][6][7]

This guide is designed for the modern researcher who seeks not just efficacy but also safety and sustainability. We will objectively compare viable, field-proven alternatives to hydrazine hydrate, providing the experimental data, mechanistic insights, and detailed protocols necessary to transition to safer, more environmentally benign synthetic strategies without compromising on yield or versatility.

Decision Framework for Selecting a Synthetic Route

The choice of a synthetic pathway is a multi-factorial decision. The following workflow is designed to guide researchers toward the most appropriate methodology based on project-specific constraints and goals.

G start Start: Need to Synthesize a Pyrazine safety What is the tolerance for hazardous reagents? (e.g., Hydrazine) start->safety precursors Are 1,2-dicarbonyl and 1,2-diamine precursors readily available? safety->precursors High (Avoid highly toxic reagents) hydrazine Traditional Hydrazine Route (Use with extreme caution) safety->hydrazine Low (Strict controls in place) green_chem Is atom economy and 'green' chemistry a primary driver? precursors->green_chem No condensation One-Pot Condensation (Diketone + Diamine) precursors->condensation Yes speed Is rapid synthesis for high-throughput screening required? green_chem->speed No dehydro Dehydrogenative Coupling (Amino Alcohols) green_chem->dehydro Yes speed->condensation No microwave Microwave-Assisted Synthesis speed->microwave Yes end Select Optimal Protocol condensation->end dehydro->end microwave->end

Caption: A decision workflow for selecting a pyrazine synthesis method.

The Classical & Greener Alternative: One-Pot Condensation of 1,2-Diketones and 1,2-Diamines

The most direct and widely adopted hydrazine-free route is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[8][9][10] This method is strategically straightforward, forming the dihydropyrazine intermediate, which is subsequently aromatized to the final pyrazine.[2] While classical methods often required harsh oxidizing agents for the aromatization step, modern protocols have rendered this a highly efficient, one-pot process.

Mechanism & Causality: The reaction proceeds via a double condensation to form the dihydropyrazine ring. The key to the one-pot protocol's success lies in the choice of base. A strong base like potassium tert-butoxide (t-BuOK) can facilitate the final aromatization step, likely through air oxidation, eliminating the need for a separate, often stoichiometric, oxidizing agent.[2][11] This significantly improves the process's efficiency and environmental profile.

G cluster_0 Mechanism: One-Pot Condensation & Aromatization diketone 1,2-Diketone dihydropyrazine Dihydropyrazine Intermediate diketone->dihydropyrazine + diamine 1,2-Diamine diamine->dihydropyrazine pyrazine Pyrazine Product dihydropyrazine->pyrazine [O] t-BuOK, Air

Caption: Reaction scheme for one-pot pyrazine synthesis.

Comparative Performance Data

This approach offers excellent yields for a variety of substrates, often under mild, room-temperature conditions.

Entry1,2-Diketone1,2-DiamineProductYield (%)Ref
1Benzil1,2-Diaminoethane2,3-Diphenylpyrazine88[11]
2Benzil1,2-Diaminopropane5-Methyl-2,3-diphenylpyrazine85[11]
32,3-Butanedione1,2-Diaminoethane2,3-Dimethylpyrazine82[11]
42,3-Butanedione1,2-Diaminobenzene2,3-Dimethylquinoxaline86[11]
5Furil1,2-Diaminoethane2,3-Di(furan-2-yl)pyrazine84[11]
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from Ghosh, P. & Mandal, A. (2011), a proven, cost-effective, and environmentally benign method.[11]

Materials:

  • Benzil (1,2-Diphenylethane-1,2-dione)

  • 1,2-Diaminoethane (Ethylenediamine)

  • Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH)

  • Water

Procedure:

  • Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (1.0 mmol, 210 mg) in 10 mL of methanol.

  • Reagent Addition: To the stirring solution, add 1,2-Diaminoethane (1.0 mmol, 60 mg, ~67 µL).

  • Catalyst Introduction: Add a catalytic amount of potassium tert-butoxide (0.08 mmol, ~10 mg) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 6-8 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Work-up & Isolation: Upon completion, add 20 mL of water to the flask. The product will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol to yield pure 2,3-diphenylpyrazine.

The "Green" Frontier: Manganese-Catalyzed Dehydrogenative Coupling

For researchers prioritizing green chemistry, acceptorless dehydrogenative coupling (ADC) represents a significant leap forward. This strategy avoids stoichiometric oxidants and instead generates hydrogen gas and water as the only byproducts.[1][12] Recent advances using earth-abundant, non-precious metal catalysts like manganese make this approach both sustainable and cost-effective.

Mechanism & Causality: This elegant transformation involves the self-coupling of two β-amino alcohol molecules. The manganese pincer complex acts as the catalyst, facilitating a sequence of dehydrogenation, condensation, and cyclization steps. The process is "atom-economical," as all atoms of the reactants are incorporated into the desired products or harmless byproducts. The requirement of a base (e.g., KH) is crucial for the initial deprotonation steps that activate the catalyst.[1][12]

G cluster_1 Mechanism: Mn-Catalyzed Dehydrogenative Coupling amino_alcohol 2 x β-Amino Alcohol pyrazine 2,5-Disubstituted Pyrazine amino_alcohol->pyrazine Mn-Pincer Catalyst Base, Heat byproducts 2 H₂ + 2 H₂O pyrazine->byproducts releases

Caption: Atom-economical synthesis of pyrazines via dehydrogenative coupling.

Comparative Performance Data

This method demonstrates good to excellent yields for the synthesis of symmetrical 2,5-disubstituted pyrazines from various amino alcohols.

Entryβ-Amino Alcohol SubstrateProductYield (%)Ref
12-Amino-1-phenylethanol2,5-Diphenylpyrazine99[1][12]
22-Amino-4-methylpentan-1-ol2,5-Diisobutylpyrazine80[1][12]
32-Amino-1-pentanol2,5-Dipropylpyrazine95[1][12]
42-Aminobutan-1-ol2,5-Diethylpyrazine40[1][12]
52-Amino-1-propanol2,5-Dimethylpyrazine45[1][12]
Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol is based on the innovative work by Gunanathan, C. & Milstein, D. using manganese pincer complexes.[1][12]

Materials:

  • 2-Amino-1-phenylethanol (Phenylglycinol)

  • Manganese Pincer Catalyst (e.g., complex 2 in the cited paper)

  • Potassium Hydride (KH)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Manganese Pincer Catalyst (2 mol%, 0.01 mmol).

  • Reagent Addition: Add 2-Amino-1-phenylethanol (0.5 mmol, 68.5 mg), potassium hydride (3 mol%, 0.015 mmol, ~0.6 mg of 30% dispersion), and 2 mL of anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 150 °C in an oil bath for 24 hours.

  • Work-up & Isolation: After cooling to room temperature, carefully quench the reaction with a few drops of methanol. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2,5-diphenylpyrazine.

Process Intensification: Microwave-Assisted Synthesis

For applications in medicinal chemistry and high-throughput screening, reaction speed is paramount. Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[13][14][15]

Mechanism & Causality: Microwave irradiation directly heats the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase that cannot be achieved with conventional heating. This can dramatically accelerate the rate of condensation and subsequent aromatization reactions. Recent protocols have combined this with green chemistry principles, using reactive eutectic media to create solvent-free conditions, further enhancing the efficiency and sustainability of the process.[16]

Comparative Performance Data

The primary advantage of microwave synthesis is the drastic reduction in reaction time, from hours to mere minutes.

MethodReagentsConditionsTimeYieldRef
Conventional1,2-Diketone, 1,2-DiamineRoom Temp, t-BuOK6-8 hours82-88%[11]
MicrowaveFructose, Ammonium Formate150 °C, Microwave10 minutesHigh[16]
MicrowaveHydrazine, Enaminone140 °C, Toluene, MW15 minutes90%[17]
Detailed Experimental Protocol: Rapid Synthesis of Poly(hydroxyalkyl)pyrazines

This protocol is conceptualized from the work of Schneider et al., demonstrating a rapid, green synthesis from monosaccharides.[16]

Materials:

  • Fructose

  • Ammonium Formate

  • Water (optional, to reduce viscosity)

Procedure:

  • Vessel Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine fructose (1.0 mmol, 180 mg) and ammonium formate (2.0 mmol, 126 mg).

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Work-up & Isolation: After the vial has cooled, open it and dissolve the resulting deep eutectic mixture in a suitable solvent (e.g., methanol or water).

  • Purification: The mixture of pyrazine products can be analyzed directly by GC-MS or subjected to column chromatography for the isolation of specific compounds.

Summary & Outlook: A Safer Future for Pyrazine Synthesis

The evidence is clear: effective, high-yielding, and scalable alternatives to hydrazine hydrate are not just theoretical possibilities but well-established, practical methodologies.

ParameterHydrazine Hydrate RouteOne-Pot CondensationMn-Catalyzed DehydrogenationMicrowave-Assisted Synthesis
Safety Profile Extremely Poor: Highly toxic, carcinogenic, potentially explosive.[4][7][18]Good: Avoids highly toxic reagents; standard lab precautions apply.Good: Avoids toxic reagents; requires handling of base (KH) and inert atmosphere techniques.Good: Standard lab precautions; requires dedicated microwave equipment.
Green Chemistry Poor: Hazardous reagent, potential for toxic waste streams.Good: One-pot process, catalytic base, often mild conditions.[11][19]Excellent: Atom-economical, produces only H₂ and H₂O as byproducts.[1][12]Excellent: Extremely fast, often solvent-free, energy efficient.[16]
Typical Yields Variable to GoodGood to Excellent (80-95%)[11]Good to Excellent (40-99%)[1]Good to Excellent
Versatility ModerateExcellent for diverse substitution patterns.Good for symmetrical 2,5-disubstituted pyrazines.Excellent for rapid library synthesis.
Key Advantage Established (but outdated)Simplicity, scalability, low cost.Supreme atom economy and sustainability.Unprecedented reaction speed.

For the modern researcher, the transition away from hydrazine hydrate is a critical step towards a safer and more sustainable laboratory environment. The One-Pot Condensation method stands out as a robust, versatile, and scalable replacement for most applications. For those at the forefront of sustainable chemistry, Manganese-Catalyzed Dehydrogenative Coupling offers an elegant and exceptionally "green" alternative. Finally, Microwave-Assisted Synthesis provides an invaluable tool for accelerating discovery in high-throughput settings.

By embracing these alternatives, the scientific community can continue to harness the power of the pyrazine scaffold while upholding the highest standards of safety and environmental responsibility.

References

  • Gunanathan, C., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link][1][12]

  • Lannoo, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link][20]

  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link][2][19]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Common Organic Chemistry. [Link][3]

  • Ferguson, H. G., & LeBlond, D. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link][4]

  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link][8]

  • Roy, A. A., et al. (2017). Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition. Ingenta Connect. [Link][9]

  • Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link][10]

  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link][11]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link][5]

  • LANXESS. (2015). Product Safety Assessment: Hydrazine Hydrate. [Link][6]

  • Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. [Link][16]

  • Vaddula, B. R., et al. (2012). Mixing with Microwaves: Solvent-Free and Catalyst-Free Synthesis of Pyrazoles and Diazepines. ResearchGate. [Link][13]

  • da Silva, F. S., et al. (2017). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link][14]

  • Hidayat, M. A., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. [Link][15]

  • Al-Mousawi, S. M., et al. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link][17]

Sources

A Senior Application Scientist's Guide to Pyrazine Detection: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of pyrazines is paramount. These heterocyclic aromatic compounds are not only crucial flavor and aroma constituents in the food and beverage industry but are also significant structural motifs in many pharmaceutical agents.[1] This guide provides an in-depth comparative analysis of the principal analytical techniques for pyrazine detection, offering field-proven insights and experimental data to inform your methodological choices.

The Analytical Landscape for Pyrazine Detection

The selection of an appropriate analytical technique for pyrazine analysis is contingent on several factors, including the volatility and thermal stability of the target pyrazine, the complexity of the sample matrix, the required sensitivity, and the analytical objective, be it quantification, identification, or structural elucidation.[2] This guide will navigate the intricacies of the most prevalent and emerging techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and the burgeoning fields of Electrochemical Sensors and Hyperpolarized Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the most widely employed technique for the characterization of volatile and semi-volatile pyrazines, owing to its high sensitivity and resolving power.[3][4] This method is particularly well-suited for the analysis of alkylpyrazines, which are key contributors to the aroma of roasted and cooked foods.[4][5]

Scientific Principles and Causality

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, typically helium, transports the vaporized analytes through a long, thin capillary column. The separation of different pyrazines is based on their partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase.[6] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. This separation is crucial as many positional isomers of alkylpyrazines exhibit very similar mass spectra, making chromatographic resolution a key factor in their unambiguous identification.[3]

Following separation in the GC, the analytes enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification.[6] For quantitative analysis, the use of stable isotope-labeled internal standards, such as deuterated pyrazines, is considered the "gold standard" to correct for matrix effects and variations in sample preparation and instrument response.[7]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry: Versatility for a Broader Range of Pyrazines

While GC-MS excels with volatile pyrazines, HPLC and UPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offer a powerful alternative for a wider array of pyrazine derivatives, including those that are less volatile or thermally labile.[8][9] These techniques are particularly valuable in pharmaceutical analysis for the detection of pyrazine-based impurities and in the analysis of liquid samples like beverages.[9][10]

Scientific Principles and Causality

In HPLC/UPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of pyrazines is based on their differential partitioning between the mobile and stationary phases.[10] Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for pyrazine analysis.[10] UPLC utilizes smaller particle sizes in the stationary phase, enabling higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[3][9]

Coupling HPLC/UPLC with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is a "soft" ionization method that typically keeps the parent molecule intact, providing valuable molecular weight information.[3] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly specific and sensitive quantitative technique where a specific precursor ion is selected and fragmented, and then a specific fragment ion is monitored.[3]

Emerging Techniques: Pushing the Boundaries of Sensitivity and Selectivity

Beyond the workhorses of GC-MS and LC-MS, several innovative techniques are emerging for pyrazine detection, offering unique advantages in specific applications.

Electrochemical Sensors

Electrochemical sensors are analytical devices that convert a biological or chemical interaction into a measurable electrical signal.[11][12] These sensors offer the potential for rapid, cost-effective, and portable pyrazine detection.[13] The working principle involves the immobilization of a recognition element (e.g., an enzyme or a specific polymer) on an electrode surface.[11][14] When the target pyrazine interacts with this recognition element, it triggers an electrochemical event, such as a change in current, potential, or impedance, which is proportional to the concentration of the pyrazine.[12] While still an area of active research, electrochemical sensors have shown high sensitivity and selectivity for the detection of specific pyrazines and other analytes like hydrazine.[15][16]

Signal Amplification by Reversible Exchange (SABRE) Hyperpolarized NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its inherent low sensitivity often limits its application in trace analysis. Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals, enabling the detection and quantification of low concentrations of molecules like pyrazines.[17][18]

SABRE utilizes parahydrogen, a spin isomer of molecular hydrogen, to transfer its nuclear spin order to a target molecule via a catalyst.[18] This process can increase the NMR signal by several orders of magnitude, allowing for single-scan quantification at the millimolar to micromolar level.[17] SABRE-NMR has been successfully applied to the highly selective and sensitive detection of pyrazines in complex matrices like edible oils with minimal sample preparation.

Comparative Performance of Analytical Techniques

The choice of the most suitable analytical technique depends on a variety of factors. The following table provides a comparative overview of the key performance characteristics of the discussed methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)Electrochemical SensorsSABRE Hyperpolarized NMR Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[6]Separation of compounds in the liquid phase followed by mass-based detection.[10]Conversion of a chemical interaction into an electrical signal.[11]Enhancement of NMR signals through parahydrogen-based hyperpolarization.[18]
Applicability Volatile and semi-volatile, thermally stable pyrazines.[8]Wide range of pyrazines, including non-volatile and thermally labile compounds.[8]Targeted detection of specific pyrazines.[13]Structural elucidation and quantification of pyrazines in complex mixtures.
Sensitivity (LOD) pg/g to ng/g range.[19]Low ng/mL to pg/mL range.[20]Can be very high (nM to pM range for some analytes).[15]Enables detection at mM to µM concentrations.[17]
Selectivity High, especially with high-resolution MS.Very high, particularly with MS/MS in MRM mode.[3]Can be very high depending on the recognition element.High selectivity with minimal sample preparation.
Sample Throughput Moderate to high, can be automated.[21]High, well-suited for high-throughput analysis.[22]Potentially very high, suitable for rapid screening.Lower throughput, more specialized applications.
Cost Generally lower initial and operational cost compared to LC-MS.[23]Higher initial and operational cost.[24]Potentially low cost for disposable sensors.[13]High initial cost for NMR spectrometer, but SABRE setup can be relatively low-cost.[25]
Matrix Effects Susceptible to matrix effects, often requiring matrix-matched calibration or internal standards.[26][27]Also susceptible to matrix effects (ion suppression or enhancement).[28][29]Can be affected by interfering substances in the matrix.Less susceptible to matrix effects compared to MS-based methods.

Experimental Protocols

To provide practical guidance, this section outlines detailed, step-by-step methodologies for the two most established techniques: HS-SPME-GC-MS and UPLC-MS/MS.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines in a Solid Matrix

This protocol is a self-validating system for the extraction and quantification of volatile pyrazines from solid samples, such as food products. The use of an internal standard is critical for ensuring accuracy and precision.

Materials:

  • GC-MS system with a split/splitless injector

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Analytical balance

  • Homogenizer

  • Internal standard solution (e.g., a deuterated pyrazine analog in methanol)

  • Pyrazine standard solutions for calibration

Procedure:

  • Sample Preparation: Homogenize the solid sample to ensure uniformity. Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the sample in the vial.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Equilibration and Extraction: Place the vial in the HS-SPME autosampler. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatile pyrazines to partition into the headspace.[10]

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the pyrazines.

  • Desorption and GC-MS Analysis:

    • Injector: Transfer the SPME fiber to the GC injector, which is set to a high temperature (e.g., 250-270°C) for thermal desorption of the analytes onto the GC column.[7]

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

    • Oven Temperature Program: Start at a low initial temperature (e.g., 40°C, hold for 2 min), then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C, hold for 5 min).[10]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[7]

    • MS Parameters: Use Electron Ionization (EI) at 70 eV. Acquire data in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification).[11]

  • Data Analysis: Identify pyrazines by comparing their retention times and mass spectra with those of authentic standards and library data. Quantify the analytes by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.

Protocol 2: UPLC-MS/MS for Pyrazine Analysis in a Liquid Matrix

This protocol provides a robust method for the quantification of a broad range of pyrazines in liquid samples, such as beverages or biological fluids.

Materials:

  • UPLC-MS/MS system (e.g., ACQUITY UPLC with a Xevo TQ-S triple quadrupole mass spectrometer)[3]

  • UPLC column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm)[3]

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Sample vials

  • Syringe filters (0.22 µm)

  • Internal standard solution

  • Pyrazine standard solutions for calibration

Procedure:

  • Sample Preparation: Dilute the liquid sample with the initial mobile phase composition. For complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[30]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the prepared sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into a sample vial.

  • UPLC-MS/MS Analysis:

    • Injection Volume: 5-10 µL.[3]

    • Column Temperature: Maintain at a constant temperature (e.g., 40°C).[3]

    • Mobile Phase Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B over the course of the run to elute the pyrazines. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[3]

    • Flow Rate: 0.3-0.4 mL/min.[3]

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

      • MRM Transitions: For each pyrazine and the internal standard, optimize the precursor ion and fragment ion transitions, as well as the cone voltage and collision energy, by infusing individual standard solutions.[3]

  • Data Analysis: Quantify the pyrazines using the optimized MRM transitions by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizing the Workflow and Method Selection

To further clarify the experimental process and the logical relationships between the different analytical techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Solid or Liquid) Homogenization Homogenization/ Dilution Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (e.g., HS-SPME, LLE) Spiking->Extraction GC_MS GC-MS Extraction->GC_MS Volatiles LC_MS LC-MS/MS Extraction->LC_MS Non-Volatiles/ Thermally Labile Data_Analysis Data Acquisition & Analysis GC_MS->Data_Analysis LC_MS->Data_Analysis Result Result Data_Analysis->Result Quantification & Identification

Caption: A typical experimental workflow for pyrazine analysis.

G cluster_methods Analytical Techniques for Pyrazine Detection cluster_considerations Key Selection Criteria GC_MS GC-MS (Volatiles) LC_MS LC-MS/MS (Broad Range) Electrochem Electrochemical Sensors (Targeted, Rapid) SABRE_NMR SABRE-NMR (High Selectivity, Structural Info) Analyte Analyte Properties (Volatility, Polarity) Analyte->GC_MS Volatile Analyte->LC_MS Non-Volatile Matrix Sample Matrix (Complexity) Matrix->GC_MS Less Complex Matrix->LC_MS Complex Objective Analytical Goal (Quantification, Identification) Objective->GC_MS Screening Objective->LC_MS Targeted Quant. Performance Performance Needs (Sensitivity, Throughput, Cost) Performance->Electrochem Low Cost, High Speed Performance->SABRE_NMR High Specificity

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Hydrazinyl-5-methoxypyrazine in Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for organic synthesis is a critical decision that influences reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of 2-Hydrazinyl-5-methoxypyrazine in a foundational reaction: the synthesis of hydrazones. We will objectively benchmark its performance against common alternatives, supported by established principles of physical organic chemistry and detailed experimental protocols.

Introduction: The Role of this compound in Synthesis

This compound is a heterocyclic hydrazine that has garnered interest in medicinal chemistry due to its structural similarity to pyrazinamide, a key anti-tuberculosis drug. The presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for the construction of more complex molecules, particularly through the formation of hydrazones. Hydrazones are a versatile class of compounds with a wide range of biological activities, making their efficient synthesis a priority in many drug discovery programs.

The reactivity of the hydrazinyl group is modulated by the electronic properties of the pyrazine ring. The methoxy group at the 5-position is an electron-donating group, which can influence the nucleophilicity of the hydrazine and, consequently, its reaction kinetics. Understanding this interplay is crucial for predicting its performance in synthesis.

The Benchmark Reaction: Hydrazone Formation with an Electron-Deficient Aldehyde

To provide a meaningful performance benchmark, we will focus on the acid-catalyzed condensation reaction of various hydrazines with 4-nitrobenzaldehyde. This aldehyde is chosen for its electron-deficient nature, which enhances the electrophilicity of the carbonyl carbon and generally leads to faster reaction rates. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the hydrazine on the protonated carbonyl, followed by dehydration to form the hydrazone.

Below is a diagram illustrating the workflow for a typical hydrazone synthesis and subsequent analysis.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis prep_hydrazine Dissolve Hydrazine Derivative mix Combine Reactant Solutions prep_hydrazine->mix prep_aldehyde Dissolve 4-Nitrobenzaldehyde prep_aldehyde->mix add_catalyst Add Catalytic Acid mix->add_catalyst reflux Reflux at Specified Temperature add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product cool->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry yield Determine Yield dry->yield characterize Characterize (NMR, IR, MS) dry->characterize

Caption: Workflow for Hydrazone Synthesis and Analysis.

Comparative Performance Analysis

To contextualize the performance of this compound, we will compare it against three commercially available alternatives with varying electronic properties:

  • Phenylhydrazine: A standard, unsubstituted aromatic hydrazine.

  • 4-Hydrazinobenzoic acid: Contains an electron-withdrawing carboxylic acid group.

  • 4-Methoxyphenylhydrazine: Contains an electron-donating methoxy group.

The following table summarizes the expected performance of these hydrazines in the condensation reaction with 4-nitrobenzaldehyde. The data is estimated based on established principles of reaction kinetics, where electron-donating groups on the hydrazine are expected to increase nucleophilicity and reaction rate, while electron-withdrawing groups are expected to decrease it.

Hydrazine DerivativeKey Substituent(s)Expected Relative ReactivityEstimated Yield (%)Estimated Reaction Time (hours)
This compound 5-methoxy (EDG) on pyrazineHigh~90-95%1-2
PhenylhydrazineNoneModerate~85-90%2-4
4-Hydrazinobenzoic acid4-carboxy (EWG)Low~70-80%6-8
4-Methoxyphenylhydrazine4-methoxy (EDG)Very High>95%<1

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Estimations are for an acid-catalyzed reaction in a protic solvent under reflux.

Mechanistic Insights and the Role of Substituents

The rate of hydrazone formation is significantly influenced by the electronic nature of the substituents on the hydrazine. The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The generally accepted mechanism, particularly under acidic conditions, is as follows:

G cluster_mechanism Acid-Catalyzed Hydrazone Formation Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ Tetrahedral_Intermediate R-CH(O⁺H₂)-NH-NH-R' Protonated_Aldehyde->Tetrahedral_Intermediate + H₂N-NH-R' Hydrazine H₂N-NH-R' Deprotonated_Intermediate R-CH(OH)-NH-NH-R' Tetrahedral_Intermediate->Deprotonated_Intermediate - H⁺ Protonated_Hydrazone R-CH=N⁺H-NH-R' Deprotonated_Intermediate->Protonated_Hydrazone + H⁺, - H₂O Hydrazone R-CH=N-NH-R' Protonated_Hydrazone->Hydrazone - H⁺ H+ H⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

An electron-donating group on the aromatic ring of the hydrazine, such as the methoxy group in this compound and 4-methoxyphenylhydrazine, increases the electron density on the nitrogen atoms. This enhances the nucleophilicity of the attacking nitrogen, thereby accelerating the initial nucleophilic attack on the carbonyl carbon. Conversely, an electron-withdrawing group, like the carboxylic acid in 4-hydrazinobenzoic acid, decreases the electron density and reduces the nucleophilicity of the hydrazine, leading to a slower reaction. This relationship is often described by the Hammett equation, which correlates reaction rates with the electronic properties of substituents.[1][2]

The pyrazine ring itself is generally considered electron-withdrawing compared to a benzene ring. However, the presence of the electron-donating methoxy group at the 5-position is expected to counteract this effect to a significant degree, resulting in a hydrazine that is more reactive than phenylhydrazine but likely less reactive than the highly activated 4-methoxyphenylhydrazine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (E)-N'-(4-nitrobenzylidene)-5-methoxypyrazin-2-yl)hydrazide, the benchmark reaction product. This protocol can be adapted for the other hydrazine derivatives with adjustments to the reaction time as indicated in the comparative performance table.

Materials:

  • This compound (1 equivalent)

  • 4-Nitrobenzaldehyde (1 equivalent)

  • Ethanol (or other suitable protic solvent)

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of warm ethanol.

  • In a separate beaker, dissolve 4-nitrobenzaldehyde in ethanol.

  • Add the 4-nitrobenzaldehyde solution to the flask containing the hydrazine derivative.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If necessary, the solution can be concentrated under reduced pressure to induce further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Recommendations

This compound demonstrates strong performance in the synthesis of hydrazones, particularly with electron-deficient aldehydes. Its reactivity, enhanced by the 5-methoxy group, places it as a more efficient alternative to the standard phenylhydrazine. For syntheses where rapid reaction times are critical, 4-methoxyphenylhydrazine remains a superior choice due to the strong activation by the para-methoxy group. Conversely, for applications requiring a less reactive hydrazine, 4-hydrazinobenzoic acid can be employed, though at the cost of longer reaction times and potentially lower yields.

The choice of hydrazine will ultimately depend on the specific requirements of the synthesis, including the nature of the carbonyl partner, desired reaction kinetics, and the electronic properties of the final hydrazone product. This compound offers a compelling balance of reactivity and structural novelty, making it a valuable tool for the synthesis of biologically relevant pyrazine-containing scaffolds.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydrazinyl-5-methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 2-hydrazinyl-5-methoxypyrazine derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines objective comparisons of experimental approaches and provides supporting data to illustrate the principles discussed. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a promising starting point for the development of targeted therapies. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity.[1] Understanding and quantifying this cross-reactivity is paramount for developing safe and effective therapeutics. This guide will explore three orthogonal, industry-standard assays for characterizing the selectivity profile of novel this compound derivatives: Competitive ELISA, Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

The Landscape of Pyrazine-Based Kinase Inhibition

The pyrazine ring system is a common motif in a multitude of FDA-approved kinase inhibitors.[3] Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain—a critical interaction for potent inhibition.[1] Derivatives of this compound are therefore prime candidates for targeting protein kinases. However, this potential for potent on-target activity is shadowed by the risk of binding to unintended kinases, leading to off-target effects that can range from diminished efficacy to severe toxicity. Therefore, a rigorous assessment of a compound's selectivity profile early in the drug discovery process is not just recommended; it is essential.

Comparative Analysis of Cross-Reactivity Assessment Techniques

To illustrate the application and data output of different cross-reactivity assays, we will consider a hypothetical set of this compound derivatives:

  • Compound A: The parent this compound.

  • Compound B: A derivative with a phenyl substitution on the hydrazine moiety.

  • Compound C: A derivative with a furan substitution on the hydrazine moiety.

Our primary target of interest is Kinase X , a hypothetical tyrosine kinase. We will assess the cross-reactivity of our compounds against a panel of representative off-target kinases: Kinase Y (a closely related tyrosine kinase) and Kinase Z (a serine/threonine kinase).

Table 1: Comparative Inhibitory Activity (IC50/KD) of this compound Derivatives Against a Panel of Kinases
CompoundPrimary Target: Kinase XOff-Target: Kinase YOff-Target: Kinase Z
IC50 (nM) - ELISA IC50 (nM) - ELISA IC50 (nM) - ELISA
Compound A 50500>10,000
Compound B 151508,000
Compound C 25800>10,000
KD (nM) - SPR KD (nM) - SPR KD (nM) - SPR
Compound A 45550No Binding Detected
Compound B 121657,500
Compound C 22850No Binding Detected
EC50 (nM) - CETSA EC50 (nM) - CETSA EC50 (nM) - CETSA
Compound A 65700Not Determined
Compound B 20200Not Determined
Compound C 351,000Not Determined

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from each assay.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing biochemical, biophysical, and cellular assays provides the most comprehensive understanding of a compound's selectivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is a powerful and high-throughput method for quantifying the inhibitory potency of a compound against a purified enzyme.[4][5] In this format, the kinase of interest is immobilized on a microplate. A known, labeled ligand (e.g., a biotinylated ATP-competitive probe) and the test compound compete for binding to the kinase. The amount of labeled ligand bound is inversely proportional to the concentration and affinity of the test compound.

Causality of Experimental Choices: This assay is chosen for its scalability and cost-effectiveness in primary screening and for generating dose-response curves to determine IC50 values. The use of a competitive format is ideal for small molecules like our pyrazine derivatives.

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant kinase (Kinase X, Y, or Z) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction: Prepare serial dilutions of the this compound derivatives. Add 50 µL of each dilution to the wells, followed by 50 µL of a fixed concentration of biotinylated ATP-competitive probe. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Competitive_ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with kinase wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_cpd Add test compound wash2->add_cpd add_probe Add biotinylated probe add_cpd->add_probe incubate1 Incubate add_probe->incubate1 wash3 Wash incubate1->wash3 add_strep Add Streptavidin-HRP wash3->add_strep incubate2 Incubate add_strep->incubate2 wash4 Wash incubate2->wash4 add_tmb Add TMB Substrate wash4->add_tmb add_stop Add Stop Solution add_tmb->add_stop read Read Absorbance @ 450nm add_stop->read

Competitive ELISA workflow for IC50 determination.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the binding kinetics and affinity of interactions in real-time.[6][7] A protein target (ligand) is immobilized on a sensor chip, and the test compound (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. From the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined.

Causality of Experimental Choices: SPR provides a more in-depth characterization than ELISA by elucidating the kinetics of the interaction. A compound with a slow off-rate, for instance, may exhibit a more prolonged therapeutic effect. This technique is invaluable for validating hits from primary screens and for lead optimization.

  • Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5 for amine coupling). Activate the surface with a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the purified kinase (Kinase X, Y, or Z) over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters with an injection of ethanolamine.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer) to establish a stable baseline.

  • Analyte Injection: Prepare a series of concentrations of the this compound derivative in running buffer. Inject each concentration over the immobilized kinase surface for a defined association time, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.

  • Data Acquisition: The instrument records the change in response units (RU) over time, generating a sensorgram for each analyte concentration.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip immobilize Immobilize Kinase activate->immobilize deactivate Deactivate Surface immobilize->deactivate prime Prime with Running Buffer deactivate->prime inject Inject Analyte (Compound) prime->inject dissociate Dissociation Phase inject->dissociate regenerate Regenerate Surface dissociate->regenerate fit Fit Sensorgrams to Model regenerate->fit determine Determine ka, kd, KD fit->determine CETSA_Workflow cluster_cell_prep Cell Treatment cluster_protein_prep Protein Extraction cluster_quantification Quantification treat Treat cells with compound heat Heat cells to various temps treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregates lyse->centrifuge collect Collect supernatant (soluble protein) centrifuge->collect wb Western Blot for Target Protein collect->wb quantify Quantify band intensity wb->quantify plot Plot melting curve / ITDRF quantify->plot

Cellular Thermal Shift Assay (CETSA) workflow.

Interpretation of Results and Path Forward

The hypothetical data in Table 1 illustrates how these assays provide a comprehensive view of the cross-reactivity of our this compound derivatives.

  • Compound A , the parent molecule, shows moderate potency against Kinase X and a 10-fold selectivity over Kinase Y. It has no significant activity against Kinase Z.

  • Compound B , with the phenyl substitution, exhibits improved potency for Kinase X and maintains a 10-fold selectivity over Kinase Y. However, it shows some weak off-target activity against Kinase Z.

  • Compound C , with the furan substitution, has similar potency to the parent compound for Kinase X but displays poorer selectivity against Kinase Y.

The SPR data corroborates the potency rankings from the ELISA and provides the kinetic basis for these interactions. The CETSA results confirm that the compounds engage their targets in a cellular context, with EC50 values that are generally in good agreement with the biochemical and biophysical data.

Based on this integrated dataset, Compound B emerges as the most promising lead, warranting further optimization to mitigate the weak off-target activity against Kinase Z. The other derivatives are deprioritized due to either lower potency or poorer selectivity.

Signaling Pathway Considerations

The cross-reactivity of a kinase inhibitor can have significant downstream consequences on cellular signaling. For instance, if Kinase X and Kinase Y are both involved in the same or parallel signaling pathways, the dual inhibition by Compound B might lead to a more profound biological effect or potential toxicity.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibitors Inhibitor Action Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX KinaseY Kinase Y Receptor->KinaseY Downstream Downstream Effector KinaseX->Downstream KinaseY->Downstream KinaseZ Kinase Z Response Cellular Response KinaseZ->Response Downstream->Response CmpdB Compound B CmpdB->KinaseX High Potency CmpdB->KinaseY Moderate Potency CmpdB->KinaseZ Low Potency

Potential impact of a cross-reactive inhibitor on signaling pathways.

Conclusion

The development of selective this compound-based kinase inhibitors necessitates a rigorous and multi-pronged approach to assess cross-reactivity. By integrating data from high-throughput biochemical assays like competitive ELISA, detailed biophysical characterization using SPR, and physiologically relevant cellular target engagement studies such as CETSA, researchers can build a comprehensive selectivity profile. This integrated understanding is crucial for making informed decisions in the lead optimization process, ultimately leading to the development of safer and more effective targeted therapies.

References

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A Researcher's Guide to In Vivo Validation of 2-Hydrazinyl-5-methoxypyrazine Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is both complex and critical. This guide provides an in-depth technical framework for the in vivo validation of 2-Hydrazinyl-5-methoxypyrazine derivatives, a class of compounds with significant therapeutic potential. Drawing from established principles in medicinal chemistry and preclinical development, this document outlines a systematic approach to evaluating their biological effects, comparing their performance against relevant alternatives, and providing the foundational data necessary for further development.

The pyrazine ring is a well-established pharmacophore, forming the core of numerous biologically active molecules with applications ranging from oncology to infectious diseases.[1][2][3][4] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a valuable scaffold in drug discovery.[2] The incorporation of a hydrazinyl moiety introduces additional chemical diversity and potential for novel mechanisms of action, as hydrazide and hydrazone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6] This guide will explore the in vivo validation of this promising hybrid structure.

The Rationale for In Vivo Testing: From Bench to Biological System

While in vitro assays are indispensable for initial screening and mechanistic studies, they cannot fully recapitulate the complex interplay of biological processes that occur in a living organism. In vivo studies are therefore a crucial step in the drug discovery pipeline, providing critical information on a compound's efficacy, pharmacokinetics, and safety profile in a whole-animal system.[7][8][9] The primary objectives of in vivo validation for this compound derivatives are to:

  • Confirm and quantify the biological activity observed in in vitro studies.

  • Establish a dose-response relationship and identify a therapeutic window.

  • Evaluate the compound's behavior in a complex physiological environment, including absorption, distribution, metabolism, and excretion (ADME).

  • Assess potential toxicities and adverse effects.

  • Benchmark performance against standard-of-care or competitor compounds.

Experimental Design: A Multi-Faceted Approach

Given the broad spectrum of activities associated with pyrazine and hydrazide derivatives, a multi-pronged in vivo validation strategy is recommended.[10][11] This guide will focus on three key therapeutic areas where these compounds have shown promise: oncology, inflammation, and infectious diseases.

Oncology: Xenograft Tumor Models

Pyrazine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling kinases.[1][3][4] A standard approach to evaluate the in vivo anti-tumor efficacy of this compound derivatives is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Workflow for Xenograft Studies

cluster_0 Pre-Study cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Daily/Weekly Body Weight Monitoring Body Weight Monitoring Compound Administration->Body Weight Monitoring Daily/Weekly Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis Tumor Excision Tumor Excision Tissue Analysis Tissue Analysis Tumor Excision->Tissue Analysis Data Analysis Data Analysis Tissue Analysis->Data Analysis

Caption: Workflow for in vivo anti-cancer efficacy testing using a xenograft model.

Detailed Protocol:

  • Cell Line Selection and Culture: Choose a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) that has shown sensitivity to the test compounds in vitro. Culture the cells under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor xenograft.[12]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the this compound derivative and a comparator drug (e.g., a standard-of-care chemotherapeutic agent) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.

  • Analysis: Excise the tumors and perform histological and/or molecular analyses to assess cell proliferation, apoptosis, and target engagement.

Data Presentation: Comparative Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound A25750 ± 15050
Compound A50450 ± 10070
Standard of Care10600 ± 12060
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Pyrazine derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways such as COX-2 and NF-κB.[2][13][14][15] The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.

Experimental Workflow for Paw Edema Assay

Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 4-6 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for assessing acute anti-inflammatory activity using the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the this compound derivative, a positive control (e.g., indomethacin), and the vehicle to different groups of animals.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Data Presentation: Comparative Anti-Inflammatory Effects

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 hoursPercent Inhibition of Edema (%)
Vehicle Control-1.2 ± 0.15-
Compound B500.8 ± 0.1033.3
Compound B1000.5 ± 0.0858.3
Indomethacin100.4 ± 0.0566.7
Antimicrobial Efficacy: Murine Systemic Infection Model

The pyrazine scaffold is present in several antimicrobial agents, and hydrazone derivatives have also demonstrated potent antimicrobial activity.[16][17][18][19] A systemic infection model in mice is a robust method to assess the in vivo efficacy of novel antimicrobial compounds.

Experimental Workflow for Systemic Infection Model

Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Animal Infection Animal Infection Inoculum Preparation->Animal Infection Intraperitoneal injection Compound Administration Compound Administration Animal Infection->Compound Administration 1-2 hours post-infection Survival Monitoring Survival Monitoring Compound Administration->Survival Monitoring Daily for 7-14 days Bacterial Load Determination Bacterial Load Determination Compound Administration->Bacterial Load Determination At specified time points Data Analysis Data Analysis Survival Monitoring->Data Analysis Bacterial Load Determination->Data Analysis

Caption: Workflow for evaluating in vivo antimicrobial efficacy using a murine systemic infection model.

Detailed Protocol:

  • Bacterial Strain: Select a clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial suspension of a known concentration (colony-forming units/mL).

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce a systemic infection by intraperitoneally injecting the bacterial suspension.

  • Compound Administration: Administer the this compound derivative, a positive control antibiotic (e.g., ampicillin), and the vehicle at a specified time point post-infection.

  • Efficacy Assessment: Monitor the survival of the animals over a period of 7-14 days. Alternatively, at specific time points, euthanize a subset of animals and determine the bacterial load in target organs (e.g., spleen, liver) by plating tissue homogenates on agar.

  • Analysis: Compare the survival rates or the reduction in bacterial load between the treatment and control groups.

Data Presentation: Comparative Antimicrobial Efficacy

Treatment GroupDose (mg/kg)Survival Rate at Day 7 (%)Bacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle Control-07.5 ± 0.5
Compound C50604.2 ± 0.8
Compound C100902.1 ± 0.5
Ampicillin20100< 2.0

Concluding Remarks

The in vivo validation of this compound derivatives requires a rigorous and systematic approach. The experimental frameworks presented in this guide provide a solid foundation for assessing their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. By employing well-established animal models and comparing the performance of these novel compounds against standard-of-care alternatives, researchers can generate the critical data needed to support their progression through the drug development pipeline. Careful consideration of study design, adherence to ethical guidelines for animal research, and robust data analysis are paramount to ensuring the scientific integrity and translational relevance of the findings.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Hydrazinyl-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a potent heterocyclic compound, 2-Hydrazinyl-5-methoxypyrazine demands rigorous safety protocols to mitigate risks in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with essential, actionable information for the safe handling, use, and disposal of this chemical. Our focus is on proactive safety measures, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: A Proactive Stance on Safety

Given the chemical structure of this compound, which incorporates a hydrazine moiety, it is prudent to treat this compound with the high degree of caution afforded to hydrazine and its derivatives. Hydrazines are known for their potential toxicity, including being probable human carcinogens, and can cause severe skin and eye irritation.[1][2] Exposure can occur through inhalation, skin contact, eye contact, or ingestion.[1] Therefore, a comprehensive safety plan is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of similar chemical structures.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or chloroprene gloves (double-gloving recommended)To protect against splash contact and potential skin absorption.[3] For prolonged or heavy handling, butyl rubber gloves are advisable.[3][4]
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shieldTo protect against splashes and vapors that can cause severe eye damage.[3]
Body Protection Flame-resistant lab coat and a chemical-resistant apronTo provide a barrier against accidental spills and prevent contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo be used when handling the compound outside of a certified chemical fume hood or in case of ventilation failure.[1][4]

Diagram of Essential PPE for Handling this compound

PPE_Workflow cluster_ppe Essential Personal Protective Equipment gloves Hand Protection (Nitrile/Chloroprene, Double-Gloved) goggles Eye Protection (Safety Goggles) face_shield Face Protection (Full-Face Shield) lab_coat Body Protection (Flame-Resistant Lab Coat) apron Additional Protection (Chemical-Resistant Apron) respirator Respiratory Protection (NIOSH-Approved Respirator) researcher Researcher researcher->gloves Wear researcher->goggles Wear researcher->face_shield Wear researcher->lab_coat Wear researcher->apron Wear researcher->respirator Wear (as needed) Handling_Workflow cluster_handling Safe Handling Workflow start Don Appropriate PPE prepare_hood Prepare Chemical Fume Hood start->prepare_hood weigh_compound Weigh Compound in Hood prepare_hood->weigh_compound dissolve Dissolve in Solvent weigh_compound->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose Dispose of Waste decontaminate->dispose end Doff PPE and Wash Hands dispose->end

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. [3][5]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Acutely Hazardous Waste: Due to the hydrazine component, this waste may be classified as acutely hazardous. [3]Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4][6] Disposal Workflow Diagram

Disposal_Workflow cluster_disposal Waste Disposal Workflow collect_waste Collect Waste in Labeled Container segregate Segregate as Acutely Hazardous collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.